molecular formula C8H7F2NO B1304710 2,3-Difluoro-4-methylbenzamide CAS No. 261763-35-3

2,3-Difluoro-4-methylbenzamide

Cat. No.: B1304710
CAS No.: 261763-35-3
M. Wt: 171.14 g/mol
InChI Key: JWPKXGWPXBRCLL-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzamide is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPKXGWPXBRCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378905
Record name 2,3-difluoro-4-methylbenzamide
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Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-35-3
Record name 2,3-Difluoro-4-methylbenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-4-methylbenzamide
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Record name 261763-35-3
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzamide (CAS No. 261763-35-3), a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This guide delves into the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The narrative synthesizes technical data with practical insights, underpinned by authoritative references.

Introduction: The Strategic Importance of Fluorinated Benzamides

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Benzamides, a common scaffold in many pharmaceuticals, are frequently fluorinated to enhance their therapeutic potential. The presence of fluorine can alter pKa, lipophilicity, and metabolic stability, making fluorinated benzamides valuable intermediates in the synthesis of a wide array of biologically active compounds.[]

This compound is a member of this important class of molecules. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited in the design of novel drug candidates. This guide will explore the synthesis and properties of this compound, providing a foundation for its application in research and development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 261763-35-3[2]
Molecular Formula C₈H₇F₂NO[3]
Molecular Weight 171.14 g/mol
Monoisotopic Mass 171.04958 Da[3]
Predicted XlogP 1.4[3]
InChI InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12)[3]
SMILES CC1=C(C(=C(C=C1)C(=O)N)F)F[3]

Synthesis of this compound: A Proposed Pathway

Synthesis of the Precursor: 2,3-Difluoro-4-methylbenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method for the preparation of benzoic acid derivatives is the oxidation of the corresponding toluene.

Experimental Protocol: Oxidation of 2,3-Difluoro-4-methyltoluene

This protocol is a generalized procedure based on the synthesis of similar fluorinated benzoic acids.

  • Reaction Setup: To a solution of 2,3-difluoro-4-methyltoluene in an appropriate solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

  • Acidification: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-Difluoro-4-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

Amidation of 2,3-Difluoro-4-methylbenzoic acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method is the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation of 2,3-Difluoro-4-methylbenzoic acid

This protocol is based on general procedures for benzamide synthesis.[4][5]

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-Difluoro-4-methylbenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Gently reflux the mixture until the solid dissolves and the evolution of gas ceases. This indicates the formation of the acyl chloride.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in an inert anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) dropwise with vigorous stirring.

  • Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period. The product can be isolated by filtration if it precipitates, or by extraction following the addition of water. The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow A 2,3-Difluoro-4-methyltoluene B 2,3-Difluoro-4-methylbenzoic acid A->B KMnO4, Pyridine/H2O, Reflux C 2,3-Difluoro-4-methylbenzoyl chloride B->C SOCl2, cat. DMF, Reflux D This compound C->D NH3, Anhydrous Solvent

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzamides are valuable building blocks in the synthesis of pharmaceutical intermediates.[6] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the two fluorine atoms can influence the conformation of the molecule and its interactions with biological targets, potentially leading to increased potency and selectivity.

While specific applications of this compound in the synthesis of marketed drugs are not prominently documented, its structural motifs are found in a variety of biologically active compounds. The amide functional group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. The difluoro-methylphenyl moiety can enhance metabolic stability by blocking sites of oxidative metabolism.

Researchers in drug discovery can utilize this compound as a scaffold to be further functionalized, exploring its potential in developing new treatments for a range of diseases.

Logical_Relationships cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes A High Electronegativity E Improved Binding Affinity A->E F Enhanced Bioavailability A->F G Increased Potency & Selectivity A->G B Metabolic Stability B->E B->F B->G C Altered pKa C->E C->F C->G D Enhanced Lipophilicity D->E D->F D->G Core This compound (Fluorinated Scaffold) Core->A Core->B Core->C Core->D

Caption: Influence of the fluorinated scaffold on pharmacological properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

  • Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable fluorinated building block for researchers in medicinal chemistry and drug discovery. Its synthesis, while not extensively documented, can be reliably achieved through established synthetic transformations. The strategic placement of two fluorine atoms and a methyl group on the benzamide scaffold provides a unique combination of electronic and steric properties that can be leveraged to develop novel therapeutic agents with improved pharmacological profiles. This guide serves as a foundational resource to encourage and support the exploration of this and other fluorinated intermediates in the quest for new and more effective medicines.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 11, 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Difluoro-4-methylbenzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its fundamental characteristics essential for rational drug design and development.[1][2] This document details the molecular structure, thermal properties, solubility, and ionization behavior of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these key parameters, ensuring scientific integrity and reproducibility. Visualizations of experimental workflows are provided to enhance clarity and practical application.

Introduction: The Strategic Role of Fluorinated Benzamides in Modern Drug Discovery

The benzamide scaffold is a well-established pharmacophore present in a multitude of approved therapeutic agents. The introduction of fluorine atoms into this privileged structure is a widely employed strategy in medicinal chemistry to modulate key drug-like properties.[1][2] Fluorine's high electronegativity and relatively small size can lead to significant alterations in a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Specifically, the presence of fluorine can block sites of metabolism, leading to an extended half-life, and can influence the acidity or basicity of nearby functional groups, thereby affecting the compound's ionization state at physiological pH.[3]

This compound represents a valuable building block in the synthesis of novel pharmaceutical candidates. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited to fine-tune interactions with target proteins. A comprehensive characterization of its physicochemical properties is the foundational step in unlocking its full potential in drug development programs. This guide serves as a detailed resource for researchers, providing both established data and the methodologies required to independently verify and expand upon these findings.

Core Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through the experimental protocols detailed in this guide.

PropertyValueSource
Molecular Formula C₈H₇F₂NOPubChemLite[4]
Molecular Weight 171.14 g/mol Santa Cruz Biotechnology[5]
Melting Point 160 °CStenutz[6][7]
Boiling Point Not Experimentally DeterminedN/A
Aqueous Solubility Not Experimentally DeterminedN/A
pKa Not Experimentally DeterminedN/A
Predicted XlogP 1.4PubChemLite[4][8]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity.[9] For crystalline solids, a sharp melting range is indicative of high purity, while impurities tend to broaden and depress the melting range.[9]

Methodology: Capillary Melting Point Determination [9][10][11][12]

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Instrumentation and Measurement:

    • Place the packed capillary tube into a calibrated melting point apparatus.[12]

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a precise measurement, set the heating rate to 1-2 °C per minute, starting at least 10-15 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

    • Perform at least two independent measurements to ensure reproducibility.

MeltingPointWorkflow A Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B Grind if necessary C Place in Melting Point Apparatus B->C D Heat at 1-2 °C/min C->D E Record Onset and Completion of Melting D->E Visual Observation F Report Melting Range E->F

Diagram of the capillary melting point determination workflow.
Aqueous Solubility Determination

Aqueous solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4][13]

Methodology: Shake-Flask Method [4][13][14][15][16]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard calibration curve of the compound to accurately determine its concentration in the saturated solution.

  • Data Reporting:

    • The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

SolubilityWorkflow A Excess Solid in Buffer B Equilibrate (24-48h) with Agitation A->B C Separate Solid and Supernatant B->C Centrifuge/Filter D Quantify Concentration in Supernatant (e.g., HPLC) C->D E Report Solubility D->E

Workflow for the shake-flask aqueous solubility determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state in different biological compartments.[3] Potentiometric titration is a highly accurate method for determining pKa values.[5][17][18][19][20]

Methodology: Potentiometric Titration [5][17][18][19][20]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.[18]

    • Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen.[17]

  • Titration Procedure:

    • Calibrate a pH meter with standard buffers.[17]

    • Immerse the calibrated pH electrode into the sample solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the analyte.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[17] For multiprotic compounds, multiple inflection points and corresponding pKa values may be observed.[5]

pKaWorkflow A Dissolved Sample in (Co-)solvent B Titrate with Standard Acid/Base A->B C Monitor pH with Calibrated Electrode B->C Incremental Addition D Plot pH vs. Titrant Volume C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F

Potentiometric titration workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

Methodology: ¹H and ¹³C NMR [6][21][22][23][24]

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][21][24] The choice of solvent should ensure complete dissolution.

    • Ensure the solution is homogeneous and free of particulate matter.[6][22]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical ¹H NMR experiments are acquired within minutes, while ¹³C NMR may require longer acquisition times.[6]

  • Spectral Interpretation:

    • ¹H NMR: The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts, integration values, and coupling patterns will confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring.[25][26][27][28] The chemical shifts will be influenced by the attached fluorine and methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology: Attenuated Total Reflectance (ATR)-FTIR [29][30][31][32][33]

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.[30][31]

    • Apply pressure to ensure good contact between the sample and the crystal.[30]

  • Data Acquisition:

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • The spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and vibrations associated with the substituted aromatic ring and C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[34]

Methodology: Electron Ionization (EI)-MS [34][35][36][37][38]

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[37]

  • Ionization and Analysis:

    • The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[35][37]

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Spectral Interpretation:

    • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

    • The fragmentation pattern will provide valuable information for structural elucidation.[34]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound and the experimental methodologies required for their accurate determination. A thorough understanding and experimental validation of these properties are fundamental to advancing the development of new chemical entities based on this promising fluorinated benzamide scaffold. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and optimization of future therapeutic agents.

References

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An In-Depth Technical Guide to 2,3-Difluoro-4-methylbenzamide Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Design, Synthesis, and Biological Evaluation

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's metabolic stability, membrane permeability, and binding affinity.[1] Within this chemical space, fluorinated benzamides have emerged as a privileged scaffold, appearing in a diverse array of therapeutic agents. 2,3-Difluoro-4-methylbenzamide (C₈H₇F₂NO) serves as a key starting point for the exploration of novel chemical entities.[2][3][4] Its specific substitution pattern—two adjacent fluorine atoms and a methyl group on the benzene ring—offers a unique electronic and steric profile that can be systematically modified to probe structure-activity relationships (SAR) and optimize for desired biological activities. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogues of this compound, intended for researchers and professionals in the field of drug discovery.

Part 1: Rational Design of Structural Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core scaffold presents several key positions for modification, each offering a distinct opportunity to influence the molecule's interaction with biological targets.

Key Modification Sites on the this compound Scaffold:

Position Rationale for Modification Potential Modifications
Amide (-CONH₂) The amide group is a critical hydrogen bond donor and acceptor. Modifications here can significantly impact target binding and solubility.- N-alkylation or N-arylation to explore new binding pockets.- Replacement with bioisosteres such as sulfonamides or reversed amides.
Methyl Group (-CH₃) The methyl group at the 4-position can be altered to probe steric tolerance and hydrophobic interactions within the binding site.- Homologation to larger alkyl groups (ethyl, propyl).- Replacement with other small substituents (e.g., -Cl, -Br, -CN).
Fluorine Atoms (-F) While the difluoro substitution is a defining feature, its position can be varied to fine-tune the electronic properties of the aromatic ring.- Shifting the fluorine atoms to other positions on the ring.- Introduction of additional fluorine atoms or other electron-withdrawing groups.
Aromatic Ring The core benzene ring can be replaced with other aromatic or heteroaromatic systems to explore novel chemical space and intellectual property.- Replacement with pyridine, pyrimidine, or other five- or six-membered heterocycles.

A fundamental strategy in analogue design is the application of bioisosteric replacements. For instance, replacing the benzamide moiety with a benzenesulfonamide group can alter the molecule's acidity and hydrogen bonding capacity, potentially leading to different biological activities.[5][6][7]

Part 2: Synthetic Methodologies and Key Protocols

The synthesis of this compound and its analogues typically involves multi-step sequences starting from commercially available fluorinated building blocks. The following sections detail a general synthetic workflow and a representative experimental protocol.

General Synthetic Workflow

A common retrosynthetic approach for N-substituted this compound analogues involves the amide coupling of 2,3-difluoro-4-methylbenzoic acid with a desired amine. The benzoic acid precursor can be synthesized from commercially available starting materials through a series of standard organic transformations.

Synthetic_Workflow cluster_0 Synthesis of Benzoic Acid Precursor cluster_1 Amide Coupling SM Commercially Available Starting Material (e.g., 1,2-difluoro-3-methylbenzene) INT1 Functional Group Interconversion (e.g., Bromination) SM->INT1 Halogenation INT2 Carboxylation (e.g., Grignard Reaction with CO₂) INT1->INT2 Organometallic Formation ACID 2,3-Difluoro-4-methylbenzoic Acid INT2->ACID Acid Workup COUPLING Amide Coupling Reaction ACID->COUPLING Coupling Agent (e.g., HATU, EDC) AMINE Primary or Secondary Amine (R-NH₂ or R₂NH) AMINE->COUPLING ANALOGUE Target Analogue: N-Substituted This compound COUPLING->ANALOGUE Purification

Caption: General synthetic workflow for N-substituted this compound analogues.

Experimental Protocol: Synthesis of N-aryl-2,3-difluoro-4-methylbenzamide

This protocol describes a standard amide coupling reaction to generate an N-aryl analogue of this compound.

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid

  • Substituted aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-aryl-2,3-difluoro-4-methylbenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Structure-Activity Relationship (SAR) and Biological Applications

The systematic modification of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities. The fluorination pattern, in particular, is crucial for conferring desirable properties.

The Influence of Fluorine

The introduction of fluorine atoms into organic molecules can lead to a significant increase in biological activity.[8] Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

Therapeutic Targets and Applications

Structural analogues of fluorinated benzamides have been investigated for a variety of therapeutic applications, demonstrating the versatility of this chemical class.

  • Enzyme Inhibition: Benzamide and sulfonamide derivatives have been reported as potent inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, which are relevant targets for conditions like glaucoma and Alzheimer's disease, respectively.[9]

  • Ion Channel Modulation: The benzamide scaffold has been successfully employed in the development of modulators for voltage-gated sodium channels (Nav) and T-type calcium channels, which are implicated in neurological disorders and cardiovascular diseases.[10][11]

  • Receptor Antagonism: Analogues of benzamides have been identified as antagonists for dopamine receptors and neuronal nicotinic receptors, highlighting their potential in treating psychiatric and neurodegenerative disorders.[12][13]

  • Antiplasmodial and Antiangiogenic Activity: Certain polyfluorinated benzamides have shown promise as antiplasmodial agents for the treatment of malaria and as inhibitors of angiogenesis, a key process in tumor growth.[14][15]

The following table summarizes the structure-activity relationships of a hypothetical series of this compound analogues targeting a generic kinase.

Hypothetical SAR Data for Kinase X Inhibition:

Compound R¹ (Amide Substitution) R² (Methyl Group Replacement) IC₅₀ (nM)
1 -H-CH₃850
2a -Phenyl-CH₃420
2b -4-Chlorophenyl-CH₃150
2c -4-Methoxyphenyl-CH₃380
3a -4-Chlorophenyl-Ethyl210
3b -4-Chlorophenyl-CF₃95

This hypothetical data illustrates that N-arylation of the amide and modification of the 4-position substituent can significantly impact inhibitory potency.

Signaling Pathway Modulation

A common mechanism by which small molecule inhibitors exert their therapeutic effects is through the modulation of intracellular signaling pathways. For example, a potent and selective kinase inhibitor derived from the this compound scaffold could block a key step in a cancer-related signaling cascade.

Signaling_Pathway GF Growth Factor RECEPTOR Receptor Tyrosine Kinase GF->RECEPTOR Binding KINASE_X Kinase X RECEPTOR->KINASE_X Activation SUBSTRATE Downstream Substrate KINASE_X->SUBSTRATE Phosphorylation TRANSCRIPTION Transcription Factor SUBSTRATE->TRANSCRIPTION Activation NUCLEUS Nucleus TRANSCRIPTION->NUCLEUS Translocation PROLIFERATION Cell Proliferation & Survival NUCLEUS->PROLIFERATION Gene Expression INHIBITOR This compound Analogue INHIBITOR->KINASE_X Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound analogue.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine, coupled with systematic modifications at other key positions, allows for the fine-tuning of a compound's pharmacological profile. Future research in this area will likely focus on the exploration of more complex and diverse analogues, the identification of novel biological targets, and the use of computational methods to guide rational drug design. The continued investigation of these and other fluorinated motifs will undoubtedly lead to the discovery of new and improved medicines.[16]

References

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synthesis precursors for 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors for 2,3-Difluoro-4-methylbenzamide

Introduction

This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two adjacent fluorine atoms and a methyl group, imparts unique electronic and lipophilic properties that are often sought after in the design of bioactive compounds. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, focusing on the strategic synthesis of its key precursors. We will delve into the underlying chemical principles, provide detailed experimental protocols for core transformations, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. The most apparent disconnection in this compound is the amide bond. This bond is reliably formed from a carboxylic acid precursor, suggesting that 2,3-Difluoro-4-methylbenzoic acid is the primary strategic intermediate.

Further deconstruction of the benzoic acid intermediate points to a core aromatic precursor: 1,2-Difluoro-3-methylbenzene . The challenge then becomes the regioselective introduction of a one-carbon functional group (which can be converted to a carboxylic acid) at the C4 position of this starting material.

This analysis reveals two primary phases for the synthesis:

  • Phase 1: Synthesis of the Key Intermediate, 2,3-Difluoro-4-methylbenzoic acid.

  • Phase 2: Conversion of the Benzoic Acid to the Final Amide Product.

The following sections will explore multiple strategies to achieve these transformations.

Phase 1: Strategic Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

The successful synthesis of the key benzoic acid intermediate hinges on the regioselective functionalization of the aromatic ring. The directing effects of the substituents on the starting material, 1,2-Difluoro-3-methylbenzene, are paramount. Both the fluorine atoms and the methyl group are ortho, para-directing activators. The C4 position is para to the methyl group and ortho to the C3-fluorine, making it the most electronically activated and sterically accessible site for electrophilic substitution or metalation.

We will explore three robust strategies to synthesize this intermediate.

Strategy 1: Synthesis via Formylation and Subsequent Oxidation

This two-step approach involves the introduction of an aldehyde group, which is then oxidized to the carboxylic acid.

G

Causality Behind Experimental Choices: Formylation of an activated aromatic ring can be achieved under various conditions. The Gattermann-Koch reaction (using CO/HCl and a Lewis acid catalyst) or the Vilsmeier-Haack reaction (using DMF/POCl₃) are standard methods.[1][2] The choice depends on substrate reactivity and functional group tolerance. Subsequent oxidation of the resulting aldehyde is a high-yielding and reliable transformation.[3] Mild oxidants are preferred to avoid potential side reactions on the electron-rich ring.

Experimental Protocol: Oxidation of 2,3-Difluoro-4-methylbenzaldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq.) in a suitable solvent mixture such as acetone/water.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.1 eq.) in water portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. A brown precipitate of MnO₂ will form.

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and only the brown precipitate remains. Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the filter cake with water.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~2. The desired product, 2,3-Difluoro-4-methylbenzoic acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Strategy 2: Synthesis via Bromination and Carboxylation

This strategy leverages a halogen-metal exchange reaction, a powerful tool for introducing nucleophilic carbon centers onto an aromatic ring. It proceeds via a stable aryl bromide intermediate.

G

Causality Behind Experimental Choices: Electrophilic bromination of benzene rings requires a catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a potent electrophile.[4][5][6] The subsequent step, a lithium-halogen exchange, is a kinetically fast process that must be performed at very low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) to prevent side reactions.[7] The resulting aryllithium species is a strong nucleophile and base. Quenching this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup is a classic and efficient method to form a carboxylic acid.[7]

Experimental Protocol: Lithiation and Carboxylation of 4-Bromo-2,3-difluorotoluene

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Add 4-Bromo-2,3-difluorotoluene (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (approx. 1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[7]

  • Carboxylation: In a separate flask, crush an excess of dry ice (solid CO₂). Rapidly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Workup: Allow the mixture to slowly warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with concentrated HCl to a pH of ~2. The desired product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,3-Difluoro-4-methylbenzoic acid.

Strategy 3: Synthesis via Cyanation and Nitrile Hydrolysis

This route introduces the carboxyl group in a masked form as a nitrile. The cyanation of an aryl halide is a robust transformation, often mediated by transition metals.

G

Causality Behind Experimental Choices: Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide, are highly effective for converting aryl bromides to nitriles.[8] These reactions typically offer high yields and good functional group tolerance. The subsequent hydrolysis of the stable nitrile intermediate requires harsh conditions, such as heating in strong acid (e.g., H₂SO₄) or base (e.g., NaOH), to drive the reaction to completion.[9]

Strategy Key Transformation Typical Reagents Advantages Disadvantages
1 Formylation / OxidationCO, HCl, AlCl₃; then KMnO₄Direct introduction of C1 unitFormylation can be difficult; oxidation requires waste disposal (MnO₂)
2 Halogen-Metal ExchangeBr₂, FeBr₃; then n-BuLi, CO₂High-yielding, reliableRequires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi
3 Palladium-catalyzed CyanationZn(CN)₂, Pd(PPh₃)₄; then H₂SO₄High tolerance for functional groupsUse of toxic cyanide reagents; harsh hydrolysis conditions

Table 1: Comparison of Synthesis Strategies for 2,3-Difluoro-4-methylbenzoic acid.

Phase 2: Amidation of 2,3-Difluoro-4-methylbenzoic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis, typically proceeding through an activated carboxylic acid derivative, most commonly an acyl chloride.

Causality Behind Experimental Choices: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia. They must first be activated. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for converting carboxylic acids to highly reactive acyl chlorides.[10] The subsequent reaction with an ammonia source, such as aqueous ammonium hydroxide, is a rapid and generally quantitative nucleophilic acyl substitution that forms the thermodynamically stable amide bond.[11]

Experimental Protocol: Synthesis of this compound

  • Acyl Chloride Formation: In a fume hood, charge a round-bottom flask with 2,3-Difluoro-4-methylbenzoic acid (1.0 eq.) and add thionyl chloride (SOCl₂, ~2.0 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture gently to 50-60 °C for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Reagent Removal: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2,3-Difluoro-4-methylbenzoyl chloride is typically used directly in the next step without further purification.

  • Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a stirred solution of concentrated ammonium hydroxide (excess). A white precipitate of the amide will form immediately.

  • Isolation and Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts. Dry the solid under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if higher purity is required.

Troubleshooting and Optimization

  • Low Yields in Friedel-Crafts Reactions: Acylation or formylation reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[12]

  • Incomplete Lithiation: The temperature of the lithium-halogen exchange is critical. If the temperature rises significantly above -70 °C, side reactions, including reaction with the solvent (THF), can occur. Ensure efficient cooling and slow addition of n-BuLi.[13]

  • Impure Product: Isomeric byproducts can sometimes form during the initial aromatic functionalization if reaction conditions are not optimized. Purification by column chromatography or recrystallization is often necessary to achieve high purity.[12]

References

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An In-Depth Technical Guide to the Safe Handling and-Use of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2,3-Difluoro-4-methylbenzamide. Synthesizing technical data with practical, field-proven insights, this document is intended to serve as an essential resource for laboratory personnel and drug development professionals. The information herein is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making.

Chemical and Physical Identity

This compound is a fluorinated aromatic amide. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Understanding the fundamental properties of this compound is the first step in ensuring its safe handling.

PropertyValueSource
Chemical Formula C₈H₇F₂NO[2]
Molecular Weight 171.14 g/mol [2]
CAS Number 261763-35-3[2]
Appearance White to off-white solid/powder[3]
Melting Point 160 °C[3]
Solubility Data not readily available; likely soluble in organic solvents.

Hazard Identification and Risk Assessment

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Signal Word: Warning[4]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure. Given its classification as a potentially potent pharmaceutical compound, a precautionary approach is warranted.

Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure. Given that many novel pharmaceutical compounds can have unforeseen biological effects, treating this compound with a high degree of caution is a prudent laboratory practice.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing contact with this compound.

PPESpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Nitrile gloves are recommended for handling this compound. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently. Double-gloving may be appropriate for certain procedures.
Body Protection A lab coat should be worn at all times in the laboratory. For procedures with a higher risk of contamination, a disposable gown or apron should be used.
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the workflow for safely handling potent compounds like this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identify Hazards Prepare_Work_Area Prepare Fume Hood Select_PPE->Prepare_Work_Area Ensure Safety Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Begin Work Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Complete Work Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Biological_Implications cluster_Compound This compound cluster_Properties Physicochemical Properties cluster_Biological_Activity Potential Biological Activities cluster_Toxicology Toxicological Considerations Compound Fluorinated Benzamide Structure Metabolic_Stability Enhanced Metabolic Stability Compound->Metabolic_Stability Binding_Affinity Altered Binding Affinity Compound->Binding_Affinity Reproductive_Toxicity Potential for Reproductive and Developmental Toxicity Compound->Reproductive_Toxicity Mutagenicity Potential for Mutagenicity Compound->Mutagenicity Anticancer_Potential Anticancer Potential Metabolic_Stability->Anticancer_Potential Angiogenesis_Inhibition Angiogenesis Inhibition Binding_Affinity->Angiogenesis_Inhibition Receptor_Antagonism Receptor Antagonism (e.g., Dopamine D2, Smoothened) Binding_Affinity->Receptor_Antagonism Angiogenesis_Inhibition->Anticancer_Potential Receptor_Antagonism->Anticancer_Potential

Caption: Potential biological implications of fluorinated benzamides.

Synthesis and Reactivity

Researchers working on the synthesis of this or related compounds should carefully consider the hazards of all starting materials, reagents, and intermediates.

Conclusion

This compound is a valuable compound for research and drug development, but it requires careful and informed handling. By understanding its chemical and physical properties, recognizing its potential hazards, and implementing robust safety protocols, researchers can work with this compound safely and effectively. This guide provides a foundation for developing laboratory-specific standard operating procedures (SOPs) and fostering a strong culture of safety.

References

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A Senior Application Scientist's Guide to Determining the Solubility of 2,3-Difluoro-4-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Applications Science Desk

Preamble: The Foundational Importance of Solubility

In the landscape of pharmaceutical development and chemical synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a critical determinant of a molecule's potential. For a compound like 2,3-Difluoro-4-methylbenzamide, whose journey may involve synthesis, purification, formulation, and ultimately, biological interaction, its solubility profile governs everything from reaction kinetics to bioavailability. An imprecise or misunderstood solubility profile can lead to failed batches, misleading biological data, and significant delays in development.

This guide is structured to provide not just a protocol, but a strategic and scientifically-grounded framework for determining the solubility of this compound. We will proceed from theoretical underpinnings to a robust, self-validating experimental workflow, ensuring that the data you generate is not only accurate but also meaningful and reproducible.

Part 1: Theoretical Framework & Molecular Considerations

Before any measurements are taken, a thorough analysis of the solute and potential solvents is paramount. The principle of "like dissolves like" is our starting point, meaning solutes dissolve best in solvents with similar intermolecular forces.[1][2][3][4]

Analysis of this compound (C₈H₇F₂NO):

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

  • Amide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via C=O). This feature will promote solubility in polar protic and aprotic solvents.

  • Difluoro Substitution: The two fluorine atoms are strongly electronegative, creating significant dipole moments. This increases the molecule's overall polarity and potential for dipole-dipole interactions.

  • Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that will slightly favor solubility in less polar solvents.

Prediction: The molecule presents a mixed character. The polar amide and fluoro groups suggest likely solubility in polar solvents (e.g., alcohols, DMSO, acetonitrile), while the aromatic ring and methyl group suggest some affinity for less polar environments (e.g., ethyl acetate, dichloromethane). Gross insolubility is expected in highly nonpolar alkanes like hexane.

Part 2: Strategic Solvent Selection

The objective is to screen a diverse yet representative panel of organic solvents. This allows for the construction of a comprehensive solubility profile that can inform a wide range of applications, from reaction chemistry to formulation. The selection should be driven by polarity and hydrogen bonding capability.[5][6]

Solvent ClassExample SolventsPrimary Interaction MechanismRationale for Inclusion
Polar Protic Methanol, EthanolHydrogen bonding, dipole-dipoleTo engage the amide group's full hydrogen bonding potential.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Dipole-dipole interactionsTo assess solubility where hydrogen bond donation from the solvent is absent.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Dipole-dipole, London dispersionRepresents common solvents used in synthesis and chromatography.
Nonpolar Toluene, Heptane/HexaneLondon dispersion forcesTo establish the lower limit of solubility and confirm the impact of the polar functional groups.

Part 3: The Gold Standard Protocol: Isothermal Shake-Flask Method

To determine the true thermodynamic equilibrium solubility, the shake-flask method is the most reliable and widely accepted technique.[7][8][9][10] It ensures that the solvent is fully saturated with the solute at a specific temperature. The protocol below is designed to be self-validating by confirming that equilibrium has been reached.

Experimental Objective: To determine the saturation concentration of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (solid, high purity)[11][12][13]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7]

  • Solvent Addition: Accurately pipette a known volume of a chosen solvent into each vial (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period. A 24-hour period is a robust starting point, but the time to reach equilibrium must be verified.[9]

  • Equilibrium Verification (Critical Step): To ensure true thermodynamic solubility is measured, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h).[10] Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

  • Phase Separation: After the agitation period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[7] For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (PTFE) to remove any remaining microscopic particles.[14] This step is crucial to prevent artificially high results.

  • Dilution: Accurately dilute the filtered saturate into a pre-validated mobile phase suitable for HPLC analysis to bring the concentration within the range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.

  • Quantification: Analyze the diluted samples using a validated HPLC method as described in Part 4.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sample Processing cluster_analysis Analysis & Reporting A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 25°C) B->C D Sample at 24h, 48h, 72h to Verify Equilibrium C->D E Sediment/Centrifuge to Separate Phases D->E F Filter Supernatant (0.22 µm PTFE filter) E->F G Precisely Dilute Filtrate F->G H Quantify by HPLC G->H I Calculate Solubility (mg/mL or mol/L) H->I J Report Data in Structured Table I->J

Caption: Workflow for Equilibrium Solubility Determination.

Part 4: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the solute concentration due to its specificity, precision, and sensitivity.[15][16]

Protocol for HPLC Method Development:

  • Column and Mobile Phase Selection:

    • Column: A standard C18 reversed-phase column is an excellent starting point, as it separates compounds based on hydrophobicity.[17]

    • Mobile Phase: Begin with a simple gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.[18] A typical starting gradient might be 5% B to 95% B over several minutes.[18]

    • Detection: The aromatic ring in this compound should provide strong UV absorbance. Determine the wavelength of maximum absorbance (λ-max) using a UV-Vis spectrophotometer or a diode array detector (DAD) in the HPLC.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot peak area versus concentration. The resulting curve must have a correlation coefficient (R²) of >0.999 for accurate quantification.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to determine the concentration in the diluted sample.

    • Apply the dilution factor to calculate the final solubility concentration in the original solvent.

HPLC_Method_Dev A Select Column (e.g., C18) D Prepare Stock & Standard Solutions of Known Concentrations A->D B Select Mobile Phase (e.g., H2O/ACN w/ 0.1% FA) B->D C Determine λ-max for UV Detection C->D E Inject Standards & Record Peak Area D->E F Plot Peak Area vs. Concentration E->F G Generate Calibration Curve (R² > 0.999) F->G I Determine Concentration from Curve G->I H Inject Filtered & Diluted Sample H->I J Apply Dilution Factor I->J K Calculate Final Solubility J->K

Caption: Logic flow for developing a quantitative HPLC method.

Part 5: Data Presentation and Interpretation

All quantitative data must be presented clearly to allow for easy comparison and interpretation. The final solubility should be reported in standard units such as mg/mL and mol/L at the specified temperature.

Example Data Table:

SolventSolvent ClassTemperature (°C)Equilibrium Solubility (mg/mL)Equilibrium Solubility (mol/L)
MethanolPolar Protic25.0[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic25.0[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar25.0[Experimental Value][Calculated Value]
TolueneNonpolar25.0[Experimental Value][Calculated Value]
HeptaneNonpolar25.0[Experimental Value][Calculated Value]

Interpretation: The results should be analyzed in the context of the theoretical framework from Part 1. Does the solubility trend follow the expected pattern based on solvent polarity and hydrogen bonding capacity? For instance, one would expect the solubility in methanol to be significantly higher than in heptane. Deviations from expected trends can provide deeper insights into the specific solute-solvent interactions at play.

References

  • Test No.
  • Solubility testing in accordance with the OECD 105. FILAB.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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  • OECD 105 - Water Solubility Test
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  • Test No.
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  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
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  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute.
  • Shake-Flask Solubility Assay. Enamine.
  • Computer-Assisted Method Development for Small and Large Molecules.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • Solubility - Concept. JoVE.
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  • This compound | CAS 261763-35-3. Santa Cruz Biotechnology.
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  • Solvent Miscibility Table. Sigma-Aldrich.
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An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1][2][3] The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and binding affinity—have rendered fluorinated compounds indispensable in the development of advanced therapeutics.[1][3][4] 2,3-Difluoro-4-methylbenzamide emerges as a significant building block within this context. Its substituted benzamide core is a privileged structure in pharmacology, and the specific ortho-difluoro and para-methyl substitution pattern offers a nuanced tool for researchers to fine-tune molecular properties for targeted biological activity.

This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic protocol, analytical characterization, and its proven applications for professionals engaged in drug discovery and development.

Part 1: Core Physicochemical and Structural Properties

This compound is a solid, crystalline compound at standard conditions. Its identity is defined by a precise molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations. The key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇F₂NO[5]
Molecular Weight 171.14 g/mol N/A
Monoisotopic Mass 171.04958 Da[5]
CAS Number 261763-35-3N/A
Appearance White to off-white crystalline powderN/A
Predicted XlogP 1.4[5]

Part 2: Synthesis and Purification Workflow

While multiple pathways to benzamides exist, a reliable and scalable approach involves the amidation of the corresponding carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with an ammonia source. This method is favored for its high efficiency and the relative ease of purification.

The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Work-up & Purification start 2,3-Difluoro-4-methylbenzoic acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Activation intermediate 2,3-Difluoro-4-methylbenzoyl chloride reagent1->intermediate Reaction in inert solvent (e.g., DCM, Toluene) reagent2 Aqueous Ammonia (NH₄OH) or Ammonia Gas (NH₃) intermediate->reagent2 Nucleophilic Acyl Substitution product This compound reagent2->product Reaction in suitable solvent (e.g., DCM, THF) workup Aqueous Work-up (Quenching, Extraction) product->workup Isolation purify Recrystallization (e.g., from Ethanol/Water) workup->purify Purification

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for benzamide synthesis from carboxylic acids.[6][7]

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid (1.0 eq)[8][9][10]

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (NH₄OH, 28-30%) (excess)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-Difluoro-4-methylbenzoic acid (1.0 eq).

    • Add anhydrous DCM to dissolve the starting material.

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR (by observing the disappearance of the carboxylic acid proton).

    • Causality Insight: The conversion to the acyl chloride is critical as it creates a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by the weak nucleophile, ammonia. Thionyl chloride is chosen as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Amidation Reaction:

    • Once the formation of the acyl chloride is complete, cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully, add excess concentrated aqueous ammonia (NH₄OH) dropwise to the cooled solution. This reaction is highly exothermic; maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Self-Validation: The formation of a white precipitate (the product) is a strong visual indicator of a successful reaction. The reaction is complete when the acyl chloride spot disappears on a TLC plate.

  • Work-up and Isolation:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The table below lists predicted m/z values for common adducts.[5]

Adduct IonPredicted m/z
[M+H]⁺ 172.05686
[M+Na]⁺ 194.03880
[M-H]⁻ 170.04230
[M]⁺ 171.04903
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the amide protons.

    • Aromatic Region (~7.0-8.0 ppm): Two coupled signals for the two aromatic protons. The coupling patterns (doublet of doublets) will be influenced by both H-H and H-F coupling.

    • Methyl Region (~2.3 ppm): A singlet (or a narrow multiplet due to long-range H-F coupling) integrating to 3 hydrogens for the -CH₃ group.

    • Amide Region (~5.5-7.5 ppm): Two broad singlets, each integrating to 1 hydrogen, for the -NH₂ protons. Their chemical shift can be variable and concentration-dependent.

  • ¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling, a key diagnostic feature.

  • ¹⁹F NMR: This experiment is crucial for fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling providing structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: Two characteristic sharp peaks in the range of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).

  • C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Part 4: Applications in Drug Discovery

The this compound scaffold is not merely a synthetic intermediate; it is a strategically designed building block for creating high-value pharmaceutical agents. The fluorination pattern is key to its utility.

Modulation of Biological Properties

The introduction of fluorine can profoundly impact a molecule's biological and physical properties.[3][11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing fluorine atoms at positions 2 and 3 can shield the aromatic ring and adjacent functionalities from oxidative metabolism.[1]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring and engage in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity.[2][4]

  • Lipophilicity and Permeability: Fluorination often increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[1]

The diagram below illustrates how this compound serves as a critical fragment in the design of more complex drug candidates.

Applications cluster_modification Chemical Modification cluster_application Potential Therapeutic Agents building_block This compound (Core Scaffold) mod1 Amide N-Alkylation building_block->mod1 Synthetic Diversification mod2 Aromatic Substitution building_block->mod2 Synthetic Diversification mod3 Methyl Group Functionalization building_block->mod3 Synthetic Diversification app1 Kinase Inhibitors mod1->app1 app2 Protein Degraders (PROTACs) mod1->app2 app3 GPCR Modulators mod1->app3 mod2->app1 mod2->app2 mod2->app3 mod3->app1 mod3->app2 mod3->app3

Caption: Role of the core scaffold in drug development.

This scaffold is particularly relevant for developing inhibitors of enzymes like kinases or for creating ligands for E3 ligases in the design of Proteolysis-Targeting Chimeras (PROTACs), where fine-tuning of binding and physicochemical properties is paramount for efficacy.[12]

Conclusion

This compound represents a valuable and versatile chemical entity for researchers in the pharmaceutical and chemical industries. Its defining characteristics—the fluorinated benzamide core—provide a robust platform for developing novel molecules with enhanced metabolic stability and target affinity. The synthetic and analytical protocols detailed in this guide offer a reliable framework for its preparation and quality control, empowering scientists to leverage this important building block in their research and development endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. Available at: [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]

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  • Fournel, M., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(15), 4580-4584. Available at: [Link]

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An In-depth Technical Guide to the Biological Activity of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Its continued prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. However, the modern drug discovery landscape demands molecules with finely tuned pharmacokinetic and pharmacodynamic profiles. This has led to the strategic incorporation of fluorine into benzamide-containing molecules, a tactic that has proven remarkably effective in optimizing drug-like properties.[1][2][3]

The introduction of fluorine, the most electronegative element, into a benzamide scaffold can profoundly alter its biological activity.[2] These alterations are not merely incremental but can lead to significant enhancements in metabolic stability, binding affinity, membrane permeability, and even the mechanism of action.[4][5] This guide will provide an in-depth exploration of the multifaceted biological activities of fluorinated benzamides, offering insights into the rationale behind their design, methodologies for their evaluation, and their applications across various therapeutic areas.

The Physicochemical Influence of Fluorine Substitution

The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.[2][5] When incorporated into a benzamide structure, these properties manifest in several key ways:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups, such as amines.[2] This can be crucial for improving oral bioavailability, as a less basic molecule may exhibit better membrane permeation.[2]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This "metabolic blocking" at specific sites can prolong the half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6][7] This is a key consideration for drugs targeting the central nervous system (CNS).

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a bioactive conformation for optimal target binding.[4]

Table 1: Physicochemical Properties of Fluorine vs. Hydrogen
PropertyHydrogen (H)Fluorine (F)Implication in Drug Design
van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation, can act as a bioisostere for hydrogen.[1][7]
Electronegativity (Pauling Scale) 2.203.98Alters electron distribution, impacting pKa, dipole moment, and binding interactions.[2]
Bond Energy (C-X) C-H: ~413 kJ/molC-F: ~485 kJ/molIncreased metabolic stability by blocking sites of oxidation.[5]

Key Biological Activities and Therapeutic Applications

Fluorinated benzamides have demonstrated a broad spectrum of biological activities, leading to their investigation and use in numerous therapeutic areas.

Anticancer Activity

A significant area of research has been the development of fluorinated benzamides as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.

  • Kinase Inhibition: Many fluorinated benzamides act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, derivatives have been synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are often dysregulated in cancer.[8][9]

  • Hedgehog Pathway Inhibition: The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers. Novel fluorinated benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[10]

  • Antiangiogenic Activity: Some polyfluorinated benzamides have been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11]

A notable example is Apalutamide , a non-steroidal anti-androgen used in the treatment of prostate cancer. The synthesis of Apalutamide relies on the key fluorinated benzamide intermediate, 4-Amino-2-Fluoro-N-Methylbenzamide, highlighting the importance of fluorine in its efficacy.[5]

Central Nervous System (CNS) Activity

The ability of fluorine to increase lipophilicity and facilitate blood-brain barrier penetration has made fluorinated benzamides attractive candidates for CNS-targeting drugs.[12] They have been investigated for a range of neurological and psychiatric disorders.

  • Antipsychotics: Certain fluorinated benzamides are known to exhibit antipsychotic properties, often through antagonism of dopamine D2 receptors.

  • Anxiolytics and Antidepressants: The modulation of serotonin and other neurotransmitter systems by fluorinated benzamides has led to their exploration as potential treatments for anxiety and depression.

  • Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, fluorinated benzenesulfonamides (a related class) have been shown to inhibit the aggregation of amyloid-beta peptide, a key pathological hallmark of the disease.[13]

Antimicrobial and Antiparasitic Activity

The benzamide scaffold is also a promising starting point for the development of new antimicrobial and antiparasitic agents. Fluorination can enhance the potency and spectrum of activity of these compounds.

  • Antibacterial and Antifungal: Fluorinated benzamides have shown activity against a range of bacterial and fungal pathogens. For instance, novel benzamides with a pyridine-linked 1,2,4-oxadiazole moiety have demonstrated significant fungicidal activity.[14]

  • Insecticidal: Flubendiamide is a commercial insecticide that contains a fluorinated benzamide core. It acts by targeting ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis.

Experimental Workflows for Evaluation

The development of biologically active fluorinated benzamides involves a systematic process of synthesis, characterization, and biological evaluation.

Synthesis Strategies

The synthesis of fluorinated benzamides typically involves the coupling of a fluorinated benzoic acid or its activated derivative (e.g., acyl chloride) with an appropriate amine.

General Synthesis Protocol: Amide Coupling
  • Activation of Carboxylic Acid: The fluorinated benzoic acid is activated to facilitate nucleophilic attack by the amine. Common methods include conversion to an acyl chloride using thionyl chloride or oxalyl chloride, or the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Amine Coupling: The activated carboxylic acid derivative is reacted with the desired amine in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide.

  • Workup and Purification: The reaction mixture is worked up to remove reagents and byproducts, often involving an aqueous wash followed by extraction. The crude product is then purified, commonly by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Purification start1 Fluorinated Benzoic Acid step1 Activation start1->step1 start2 Amine step2 Coupling Reaction start2->step2 reagent1 Coupling Reagent / Activating Agent reagent1->step1 reagent2 Base reagent2->step2 reagent3 Solvent reagent3->step2 step1->step2 step3 Workup & Purification step2->step3 product Fluorinated Benzamide step3->product

Caption: General workflow for the synthesis of fluorinated benzamides.

In Vitro Biological Assays

A crucial step in the evaluation of novel fluorinated benzamides is the assessment of their biological activity in vitro. The specific assays employed will depend on the therapeutic target.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding: Cancer cells (e.g., HepG2 for liver cancer) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The fluorinated benzamide is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Fluorinated Benzamide (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Future Perspectives and Challenges

The strategic application of fluorine in benzamide-based drug candidates continues to be a highly productive area of research. Advances in synthetic chemistry are enabling more precise and efficient late-stage fluorination, allowing for the rapid generation of diverse compound libraries.[12] This, coupled with a deeper understanding of the structure-activity relationships of fluorinated compounds, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

However, challenges remain. The indiscriminate addition of fluorine can sometimes lead to undesirable properties, such as decreased solubility or increased environmental persistence.[12] Therefore, a rational and context-dependent approach to fluorination is essential. Future research will likely focus on the development of novel fluorinated motifs and a more nuanced understanding of how fluorine substitution impacts drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

References

  • Jeschelnig, M. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry.
  • Shah, P., & Westwell, A. D. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1996-2006.
  • ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry.
  • L'Heureux, A., & Beaulieu, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8475-8519. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
  • Herges, K., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(19), 2021-2032. Retrieved from [Link]

  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(6), 764-792. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride.
  • El-Naggar, A. M., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 5(1), 847-857. Retrieved from [Link]

  • Shtukenberg, A. G., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(1), 473-480. Retrieved from [Link]

  • Tizzard, G. J., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1234. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3326. Retrieved from [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. Retrieved from [Link]

  • In silico toxicology. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Ohkubo, M., et al. (2004). Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 14(9), 2299-2302. Retrieved from [Link]

  • Ohkubo, M., et al. (2006). Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(19), 5127-5131. Retrieved from [Link]

  • Lee, K., et al. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 9(17), 2483-2486. Retrieved from [Link]

  • Zhao, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369. Retrieved from [Link]

  • Szeja, W., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(13), 10793. Retrieved from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Mini-Reviews in Medicinal Chemistry, 19(13), 1089-1109. Retrieved from [Link]

  • Kumar, A., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(36), 25339-25367. Retrieved from [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2269-2282. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Difluoro-4-methylbenzamide

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimental spectra for this specific compound are not widely available in public databases, this document leverages fundamental spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.

The structure of this compound, with a molecular formula of C₈H₇F₂NO and a monoisotopic mass of 171.05 g/mol , presents a unique combination of a primary amide, a methyl group, and two fluorine atoms on a benzene ring. Each of these features will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a protonated molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: Use a heated capillary and nitrogen drying gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Detection: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) in positive ion mode.

Predicted Mass Spectrum

The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.[1]

Table 1: Predicted m/z Values for this compound

IonChemical FormulaPredicted m/z
[M+H]⁺[C₈H₈F₂NO]⁺172.0568
[M+Na]⁺[C₈H₇F₂NNaO]⁺194.0388
[M+K]⁺[C₈H₇F₂KNO]⁺210.0127
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments would provide insight into the structure of the molecule. The most common fragmentation pathway for benzamides involves the cleavage of the amide bond.[2] The protonated molecule ([M+H]⁺ at m/z 172.06) would likely lose ammonia (NH₃) to form a stable acylium ion.

  • [M+H]⁺ (m/z 172.06) → [C₈H₄F₂O]⁺ (m/z 155.02) + NH₃

Further fragmentation of the acylium ion could involve the loss of carbon monoxide (CO), though this is less common for aromatic acylium ions due to their stability.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the primary amide and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

Predicted IR Absorption Frequencies

The following table summarizes the expected characteristic absorption bands for this compound, based on standard IR correlation tables.[1][3][4]

Table 2: Predicted IR Frequencies for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Amide (N-H)Symmetric & Asymmetric Stretch3400-3100 (two bands)Medium
Aromatic (C-H)Stretch3100-3000Medium-Weak
Methyl (C-H)Stretch2950-2850Medium-Weak
Amide (C=O)"Amide I" Stretch~1670Strong
Amide (N-H)"Amide II" Bend~1640Strong
Aromatic (C=C)Ring Stretch1600-1450 (multiple bands)Medium
C-FStretch1300-1100Strong

The presence of two strong bands in the N-H stretching region is characteristic of a primary amide. The C=O stretching frequency is a prominent feature and its exact position can be influenced by conjugation and hydrogen bonding. The strong C-F stretching bands will also be a key feature of the spectrum.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for ATR-FT-IR analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the amide protons, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.[5][6] The fluorine atoms will cause splitting of the adjacent proton signals.[7][8]

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationJ (Hz)
-CONH₂5.5 - 7.0br s2H-
Ar-H₅7.0 - 7.2d1HJ(H₅-H₆) ≈ 8
Ar-H₆7.3 - 7.5dd1HJ(H₆-H₅) ≈ 8, J(H₆-F₂) ≈ 6-8
-CH₃~2.3s3H-
  • Amide Protons (-CONH₂): These protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

  • Aromatic Protons (Ar-H): The two aromatic protons are not equivalent and will couple to each other. H₆ will also show coupling to the fluorine at position 2.

  • Methyl Protons (-CH₃): These protons will appear as a singlet as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule. The chemical shifts are predicted based on standard values for substituted benzenes and amides.[9][10][11] The fluorine atoms will cause significant splitting of the carbon signals they are attached to (¹J(C-F)) and to adjacent carbons (²J(C-F), ³J(C-F)).[12]

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Multiplicity (due to F)
-C=O~168t
C-1~130t
C-2~150dd
C-3~152dd
C-4~125t
C-5~115d
C-6~128d
-CH₃~15s
  • The carbons directly bonded to fluorine (C-2 and C-3) will show large one-bond C-F coupling constants (¹J(C-F) typically 180-280 Hz) and will appear as doublets of doublets due to coupling to both fluorine atoms.

  • Other carbons in the ring will show smaller two- or three-bond C-F couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[13][14][15] The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. They will couple to each other and to the adjacent aromatic proton H₆.

Table 5: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted δ (ppm)Multiplicity
F-2-130 to -140d
F-3-140 to -150d
  • The chemical shifts are reported relative to a standard such as CFCl₃.

  • The two fluorine atoms will split each other, resulting in a doublet for each. The ortho F-F coupling constant is typically around 20 Hz.

Workflow for NMR Spectroscopy Analysis

Caption: Workflow for NMR spectroscopy analysis.

IV. Synthetic Context

A plausible synthetic route for this compound would involve the amidation of the corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid (CAS 261763-37-5). This reaction is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.[16][17][18][19][20]

Knowledge of the synthetic route is crucial for spectroscopic analysis as it allows for the prediction of potential impurities. For instance, unreacted starting material (the carboxylic acid) or byproducts from side reactions could be present in the final product and would be detectable by these spectroscopic methods.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a powerful toolkit for the comprehensive characterization of this compound. This guide offers a detailed prediction of the expected spectroscopic data based on established principles and data from related structures. By understanding these predicted spectral features, researchers can confidently confirm the identity and assess the purity of their synthesized material, which is a critical step in any chemical research or drug development endeavor.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7F2NO). Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Video]. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

  • Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Web Document. (n.d.).
  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Web Document. (n.d.).
  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[16]. [Image]. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Video]. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Vicinal fluorine-proton coupling constants. Retrieved from [Link]

  • Web Document. (n.d.).
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  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

commercial suppliers of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and professionals in drug development. The guide details its chemical properties, outlines commercial suppliers, and explores its applications, particularly in the synthesis of novel therapeutic agents. Furthermore, it presents a detailed experimental protocol for a common synthetic transformation and discusses crucial safety and handling procedures. The content is structured to deliver expert insights and practical knowledge, grounded in authoritative sources to ensure scientific integrity.

Introduction

This compound is a fluorinated aromatic amide that has garnered significant interest in medicinal chemistry. The strategic placement of fluorine atoms on the benzene ring imparts unique physicochemical properties to the molecule, which can be leveraged to enhance the pharmacological profiles of drug candidates. Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1][2] This guide serves as a technical resource for effectively utilizing this compound in a research and development setting.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties of this compound is fundamental to its application.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 261763-35-3
Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol [3]
Appearance Typically a white to off-white solid
Purity Commercially available in purities of 97% or higher

The synthesis of this compound is not commonly performed in a standard research laboratory due to the availability of commercial sources. However, understanding its synthetic route is valuable. It is typically synthesized from the corresponding 2,3-difluoro-4-methylbenzoic acid, which can be prepared via oxidation of 2,3-difluoro-4-methylbenzaldehyde. The benzoic acid is then converted to the amide through standard amide bond formation reactions, such as reaction with a chlorinating agent (e.g., thionyl chloride) followed by aminolysis.

Commercial Suppliers

Reliable sourcing of starting materials is crucial for the seamless execution of research projects. Several chemical suppliers offer this compound. When selecting a supplier, it is important to consider not only the purity of the compound but also the availability of comprehensive analytical data and safety information.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurity
Santa Cruz BiotechnologyCAS 261763-35-3Inquire
AOBChemInquire
ChemicalBookCB52613945Inquire

Note: Availability and product specifications are subject to change. Always consult the supplier's website for the most current information.

Applications in Drug Discovery

The incorporation of fluorinated motifs is a well-established strategy in modern drug design to optimize drug-like properties.[1][2] this compound serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules.

Key advantages of incorporating the 2,3-difluorobenzamide moiety include:

  • Modulation of Physicochemical Properties: The two fluorine atoms can significantly alter the electronic environment of the aromatic ring, influencing pKa, lipophilicity, and dipole moment. These modifications can lead to improved cell permeability and bioavailability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing this moiety can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Increased Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]

This building block has been utilized in the development of inhibitors for various therapeutic targets, including kinases and other enzymes.[4]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a representative synthetic transformation using this compound.

N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Workflow Diagram:

Caption: N-alkylation of a benzamide.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[6] Wear protective gloves/protective clothing/eye protection/face protection (P280).

  • First Aid Measures: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[5][6] If inhaled, move the person into fresh air.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. [5][6][7][8]

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its unique fluorine substitution pattern offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided a comprehensive overview of its properties, suppliers, applications, and handling procedures to facilitate its effective and safe use in the laboratory. By leveraging the principles outlined herein, researchers can confidently incorporate this versatile compound into their synthetic strategies to accelerate the discovery of novel therapeutics.

References

  • Amerigo Scientific. (n.d.). 2,3-Difluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • AOBChem USA. (n.d.). Benzaldehyde, 2,3-difluoro-4-methyl-, oxime. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PMC - NIH. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.
  • ResearchGate. (2025, August 7). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • PubMed. (2017, November 5). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Retrieved from [Link]

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The Strategic Deployment of 2,3-Difluoro-4-methylbenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles.[1][2][3] This guide focuses on a particularly valuable building block: 2,3-Difluoro-4-methylbenzamide. We will explore its synthesis, its inherent chemical attributes, and its application as a key intermediate in the construction of therapeutically relevant molecules, with a particular focus on the development of next-generation kinase inhibitors.

Physicochemical Properties and Strategic Value of the 2,3-Difluoro-4-methylphenyl Moiety

The 2,3-difluoro-4-methylphenyl scaffold is not a random collection of substituents; it is a carefully considered arrangement designed to confer specific advantages to a drug candidate.

Table 1: Physicochemical Properties of this compound and its Precursor Acid

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-Difluoro-4-methylbenzoic acid261763-37-5C₈H₆F₂O₂172.13[4]
This compound261763-35-3C₈H₇F₂NO171.15

The strategic placement of two fluorine atoms ortho to the point of attachment to a larger molecule creates a unique electronic and conformational environment. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[5] Furthermore, the difluoro substitution pattern can serve as a bioisostere for other chemical groups, offering a way to fine-tune the biological activity and pharmacokinetic profile of a compound.[6][7] The methyl group at the 4-position provides an additional point for steric interaction and can influence the overall lipophilicity of the molecule.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the corresponding benzoic acid. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this key intermediate.

Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

A plausible synthetic route to the precursor acid, based on established organometallic and fluorination chemistries, is outlined below. While multiple strategies exist for the synthesis of fluorinated aromatics, a common approach involves nucleophilic aromatic substitution or directed ortho-metalation followed by electrophilic fluorination. A method analogous to the synthesis of similar fluorinated benzoic acids is presented here.[2]

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

  • Starting Material: 1,2,3-Trifluoro-4-methylbenzene.

  • Step 1: Directed Ortho-Metalation.

    • Dissolve 1,2,3-trifluoro-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Step 2: Carboxylation.

    • In a separate flask, place an excess of dry ice pellets.

    • Slowly cannulate the lithiated intermediate from Step 1 onto the dry ice.

    • Allow the mixture to warm to room temperature overnight.

  • Step 3: Work-up and Purification.

    • Quench the reaction with 1 M hydrochloric acid (HCl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-4-methylbenzoic acid.

Amide Formation: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. The following protocol utilizes common and efficient coupling reagents.[8][9][10][11][12]

Experimental Protocol: Synthesis of this compound

  • Reagents:

    • 2,3-Difluoro-4-methylbenzoic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Ammonium chloride (NH₄Cl) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2,3-Difluoro-4-methylbenzoic acid in anhydrous DMF under an inert atmosphere.

    • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.

    • Add ammonium chloride and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_acid Synthesis of 2,3-Difluoro-4-methylbenzoic Acid cluster_amide Synthesis of this compound start_acid 1,2,3-Trifluoro-4- methylbenzene step1_acid Directed Ortho-Metalation (n-BuLi, THF, -78 °C) start_acid->step1_acid step2_acid Carboxylation (CO₂, then H₃O⁺) step1_acid->step2_acid product_acid 2,3-Difluoro-4- methylbenzoic Acid step2_acid->product_acid start_amide 2,3-Difluoro-4- methylbenzoic Acid step1_amide Amide Coupling (EDC, HOBt, NH₄Cl, DIPEA, DMF) start_amide->step1_amide product_amide 2,3-Difluoro-4- methylbenzamide step1_amide->product_amide

Sources

A Technical Guide to the Synthetic Routes of Difluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Difluorination in Modern Chemistry

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological characteristics.[1] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] While monofluorination is a widely used strategy, the incorporation of two fluorine atoms, creating difluorinated aromatic compounds, offers a more nuanced approach to molecular design. The resulting motifs, such as gem-difluoro, vicinal-difluoro, or remotely difluorinated rings, provide chemists with a powerful toolkit to fine-tune molecular properties. This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but the strategic rationale behind them.

Electrophilic Fluorination: Direct C-H to C-F Transformation

Direct electrophilic fluorination is one of the most straightforward methods for introducing fluorine into electron-rich aromatic systems.[3][4] This approach relies on reagents that deliver an electrophilic fluorine species ("F+") to the aromatic ring.

Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. An electrophilic fluorine source attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland complex or sigma-complex. Subsequent deprotonation by a weak base restores aromaticity and yields the fluorinated product.

The choice of fluorinating agent is critical. Early reagents like elemental fluorine (F₂) are highly reactive and hazardous, offering poor selectivity.[4] Modern electrophilic fluorinating reagents of the N–F class, such as Selectfluor® (F-TEDA-BF₄), have revolutionized this field by providing stable, easy-to-handle, and more selective sources of electrophilic fluorine.[1][3]

The reactivity of the aromatic substrate is paramount. This method is most effective for activated, electron-rich aromatic and heteroaromatic compounds. For less reactive arenes, strong acid promoters like trifluoromethanesulfonic acid are often employed to enhance the electrophilicity of the fluorinating agent.[5]

Diagram 1: General Mechanism of Electrophilic Aromatic Fluorination

Experimental Protocol: Direct Difluorination of an Activated Arene

This protocol provides a general method for the difluorination of an activated aromatic substrate using Selectfluor®.

Materials:

  • Activated aromatic substrate (e.g., 1,3-dimethoxybenzene)

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the activated aromatic substrate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the substrate completely.

  • Reagent Addition: In a single portion, add Selectfluor® (2.2 eq) to the stirred solution at room temperature.

  • Reaction: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the difluorinated aromatic compound.

Scope and Limitations

Electrophilic fluorination is highly effective for electron-rich systems. However, its application to electron-deficient or neutral aromatic rings is challenging and often results in low yields or requires harsh conditions. Regioselectivity is governed by the directing effects of existing substituents on the ring, which can sometimes lead to mixtures of isomers.

Balz-Schiemann Reaction: Fluorination via Diazonium Salts

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom into an aromatic ring, starting from a primary aromatic amine.[6][7] By extension, it can be applied to synthesize difluorinated compounds from aromatic diamines.

Mechanism and Rationale

This multi-step process involves three key transformations:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Anion Exchange: The diazonium salt is then treated with fluoroboric acid (HBF₄) or a tetrafluoroborate salt to precipitate the corresponding arenediazonium tetrafluoroborate.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the extrusion of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride.[6][7]

The reaction is believed to proceed through the formation of a highly unstable aryl cation intermediate upon thermal decomposition, which is then trapped by the fluoride from the tetrafluoroborate counterion.[6][7] While effective, the traditional method often requires high temperatures, which can be a safety concern and limit functional group tolerance.[7][8] Modern variations have explored photochemical induction or the use of alternative counterions like hexafluorophosphates (PF₆⁻) to improve yields and milden conditions.[6][9]

Diagram 2: The Balz-Schiemann Reaction Workflow

Balz_Schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Anion Exchange cluster_2 Step 3: Decomposition Amine Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ Amine->Diazonium NaNO₂, HCl 0-5 °C BF4_Salt Ar-N₂⁺ BF₄⁻ Diazonium->BF4_Salt HBF₄ or NaBF₄ Product Ar-F BF4_Salt->Product Heat (Δ) Byproducts N₂ + BF₃

Data Summary: Comparison of Fluorination Methods
MethodSubstrate RequirementReagentsKey AdvantagesKey Limitations
Electrophilic Fluorination Electron-rich arenesSelectfluor®, NFSIDirect C-H functionalization, mild conditions for activated systemsLimited to electron-rich substrates, potential regioselectivity issues
Balz-Schiemann Primary aromatic aminesNaNO₂, HBF₄Reliable, good for specific regiochemistry, wide substrate scopeMulti-step, requires thermal decomposition, potential safety hazards
Nucleophilic Substitution Activated aryl halides/nitro compoundsKF, CsFHigh yields for activated systems, good for industrial scale (Halex process)Requires electron-withdrawing groups, harsh conditions for unactivated arenes
Transition-Metal Catalysis Aryl halides, triflates, boronic acidsPd or Cu catalysts, F⁻ sourceBroad substrate scope, mild conditions, high functional group toleranceCatalyst cost and sensitivity, ligand optimization often required

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for forming C-F bonds, particularly on an industrial scale. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride source.

Mechanism and Rationale

For a classical SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[10] These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile.[10]

The reaction rate is dependent on both the nucleophile and the leaving group. Interestingly, in SNAr, the typical leaving group trend is reversed: F > Cl > Br > I.[10] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond.

Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents like DMSO or DMF at elevated temperatures.

Experimental Protocol: Synthesis of a Difluoronitrobenzene

This protocol describes the synthesis of 1,3-difluoro-5-nitrobenzene from 1,3-dichloro-5-nitrobenzene.

Materials:

  • 1,3-dichloro-5-nitrobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nitrogen or Argon gas supply

  • Dean-Stark apparatus (optional, for ensuring anhydrous conditions)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 1,3-dichloro-5-nitrobenzene (1.0 eq) and anhydrous DMSO.

  • Reagent Addition: Add spray-dried potassium fluoride (2.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 150-160 °C and stir vigorously. Monitor the progress of the reaction by GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a large volume of cold water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. The crude product can be purified by distillation under reduced pressure or column chromatography to afford 1,3-difluoro-5-nitrobenzene.

Modern Transition-Metal-Catalyzed Approaches

The limitations of classical methods, especially concerning substrate scope and functional group tolerance, have driven the development of transition-metal-catalyzed fluorination reactions.[11][12] Palladium and copper-based systems are the most prominent.[12][13]

These methods allow for the fluorination of a broader range of substrates, including unactivated and electron-rich aryl halides and triflates, under significantly milder conditions.[11] The general catalytic cycle involves an oxidative addition of the aryl precursor to the metal center, followed by a ligand exchange to introduce fluoride, and finally, a reductive elimination to form the C-F bond and regenerate the catalyst.

Recent advancements also include direct C-H activation/fluorination, which offers an atom-economical route to fluorinated aromatics, though challenges in controlling regioselectivity remain an active area of research.[14]

Conclusion and Future Outlook

The synthesis of difluorinated aromatic compounds has evolved from classical, often harsh, methodologies to a diverse array of sophisticated strategies. Electrophilic fluorination with reagents like Selectfluor® offers a direct path for electron-rich systems, while the Balz-Schiemann reaction remains a stalwart for regiocontrolled synthesis from anilines. Nucleophilic substitution is a workhorse for activated systems, and the advent of transition-metal catalysis has dramatically expanded the accessible chemical space, allowing for the fluorination of previously challenging substrates under mild conditions.

Future research will likely focus on developing more efficient and selective C-H fluorination catalysts, expanding the utility of photoredox catalysis for C-F bond formation, and designing novel fluorinating reagents with enhanced reactivity and safety profiles. As the demand for complex fluorinated molecules in pharmaceuticals and advanced materials continues to grow, innovation in synthetic methodology will be paramount.

References

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theoretical studies on 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,3-Difluoro-4-methylbenzamide

Abstract

Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry and materials science. The strategic introduction of fluorine atoms can significantly alter a molecule's conformational preferences, metabolic stability, and binding affinity. This guide provides a comprehensive theoretical framework for the detailed investigation of this compound, a compound with potential applications in drug discovery. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational analysis. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Part 1: Foundational Computational Methodologies

A robust theoretical study begins with the selection of appropriate computational methods. The accuracy of the predicted properties is intrinsically linked to the chosen level of theory. For a molecule like this compound, Density Functional Theory (DFT) offers a judicious balance between computational cost and accuracy.

Quantum Chemical Calculations: The DFT Approach

DFT has become a standard tool for predicting the electronic structure and properties of molecules. The choice of functional and basis set is critical for obtaining reliable results.

Expertise & Experience: The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has demonstrated high accuracy for a wide range of organic molecules. When paired with a triple-zeta basis set, such as 6-311++G(d,p), it provides a robust level of theory for optimizing geometry and predicting spectroscopic properties. The inclusion of diffuse functions (++) is particularly important for accurately describing the electron distribution in molecules with electronegative atoms like fluorine and oxygen, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA) specifying the following:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Opt Freq (Optimization and Frequency calculation)

    • Solvation Model (Optional but Recommended): To simulate physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent is advised.

  • Execution: Submit the input file to the computational chemistry software.

  • Validation: Upon completion, verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure (e.g., Avogadro) B 2. Input File Generation (Functional: B3LYP, Basis Set: 6-311++G(d,p)) A->B C 3. Geometry Optimization & Frequency Calculation B->C D 4. Validation (No Imaginary Frequencies) C->D E 5. Analysis of Results (Structure, Spectra, Orbitals) D->E

Caption: A typical workflow for DFT-based molecular property prediction.

Conformational Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape. For this compound, rotation around the C-C and C-N bonds of the amide group can lead to different conformers with varying energies.

Trustworthiness: A Potential Energy Surface (PES) scan is a reliable method to systematically explore the conformational space. By rotating a specific dihedral angle in a stepwise manner and calculating the energy at each step (while allowing all other parts of the molecule to relax), one can identify the low-energy conformers that are most likely to be present under experimental conditions.

Protocol 2: Potential Energy Surface (PES) Scan

  • Identify Rotatable Bonds: The primary rotatable bond in this compound is the C(aromatic)-C(amide) bond.

  • Define the Scan Coordinate: Select the dihedral angle that defines the orientation of the amide group relative to the aromatic ring.

  • Input File Preparation: Set up a "scan" calculation in your computational software. This involves specifying the start and end values for the dihedral angle (e.g., 0° to 360°) and the step size (e.g., 10°). Use a lower level of theory (e.g., B3LYP/6-31G(d)) for the scan to reduce computational cost.

  • Execution and Analysis: Run the calculation and plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers.

  • Re-optimization: Take the geometries of the identified minima and perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate structures and relative energies.

Part 2: In-Silico Characterization of Molecular Properties

With an optimized, low-energy structure, a wealth of molecular properties can be predicted and analyzed. These theoretical data provide insights that are complementary to experimental measurements.

Structural and Geometric Analysis

The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available, or with data for similar molecules to validate the computational model.

ParameterPredicted Value (Å or °)
C-F Bond LengthsCalculated Value
C=O Bond LengthCalculated Value
C-N Bond LengthCalculated Value
Amide Dihedral AngleCalculated Value
Note: The table would be populated with the actual output from the DFT calculation.
Theoretical Spectroscopic Analysis

Computational chemistry allows for the a priori prediction of various spectra, which can be invaluable for interpreting experimental data.

Authoritative Grounding & Comprehensive References: The GIAO (Gauge-Independent Atomic Orbital) method is a widely accepted and accurate approach for calculating NMR chemical shifts.

Protocol 3: Simulating NMR, FT-IR, and UV-Vis Spectra

  • NMR (¹H, ¹³C, ¹⁹F):

    • Use the optimized geometry from Protocol 1.

    • Perform a single-point energy calculation with the NMR keyword, specifying the GIAO method.

    • The output will provide the absolute shielding values for each nucleus. These are then converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane - TMS).

  • FT-IR:

    • The frequency calculation performed in Protocol 1 also yields the vibrational frequencies and their corresponding intensities.

    • These frequencies are often systematically overestimated due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.

  • UV-Vis:

    • To simulate the electronic spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.

    • Use the TD keyword in the input file, specifying the number of excited states to calculate.

    • The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption).

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

  • FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

  • MEP Analysis: The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule.

    • Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack (e.g., around the oxygen and fluorine atoms).

    • Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack (e.g., around the amide protons).

G cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (ΔE) (LUMO - HOMO) Correlates with Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Part 3: Prediction of Biological Activity and Pharmacokinetic Properties

For molecules with therapeutic potential, computational methods can provide early-stage insights into their likely biological activity and pharmacokinetic profile.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding the potential mechanism of action of a drug candidate.

Expertise & Experience: The selection of an appropriate protein target is the most critical step. This should be based on existing knowledge of the therapeutic area of interest. For example, if this compound is being investigated as an anti-inflammatory agent, a relevant target could be Cyclooxygenase-2 (COX-2). The docking score, a numerical value that estimates the binding affinity, along with a visual analysis of the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions), provides a comprehensive picture of the potential binding mode.

Protocol 4: Molecular Docking Workflow

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the low-energy conformer of this compound obtained from quantum chemical calculations.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the active site of the protein, typically based on the location of a co-crystallized ligand or from published literature.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The software will generate a series of possible binding poses ranked by a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex and identify key intermolecular interactions.

G cluster_docking Molecular Docking Workflow A 1. Prepare Target Protein (from PDB) C 3. Define Binding Site A->C B 2. Prepare Ligand (Optimized 3D Structure) B->C D 4. Run Docking Simulation (e.g., AutoDock) C->D E 5. Analyze Binding Pose & Interactions D->E

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzamide, a fluorinated aromatic compound of increasing importance in the fields of medicinal chemistry and drug discovery. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the rise of fluorine-containing building blocks in the development of novel therapeutics and agrochemicals. This document details the physicochemical properties, plausible synthetic routes with step-by-step protocols, and the rationale behind its use as a strategic intermediate. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this versatile chemical entity.

Introduction: The Emergence of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, binding affinity, and lipophilicity of a drug candidate. Consequently, there has been a surge in the development and application of fluorinated building blocks, which are pre-functionalized molecules that can be readily incorporated into larger, more complex structures.

This compound (CAS No. 261763-35-3) has emerged as a valuable intermediate within this class of compounds. Its specific substitution pattern, featuring two adjacent fluorine atoms and a methyl group on the benzene ring, offers a unique electronic and steric profile that can be leveraged in the design of targeted therapies. This guide will explore the synthesis, properties, and the strategic importance of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in research and development. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 261763-35-3[1]
Molecular Formula C₈H₇F₂NO[2]
Molecular Weight 171.14 g/mol [2]
Appearance Solid (form may vary)General chemical catalogs
Melting Point 160 °C[1]
InChIKey JWPKXGWPXBRCLL-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=C(C=C1)C(=O)N)F)F[2]

Synthetic Pathways and Methodologies

While a definitive, seminal publication on the synthesis of this compound is not readily apparent, its preparation can be logically deduced from established organic chemistry principles and analogous syntheses reported in the patent literature for similar fluorinated benzamides. The most plausible synthetic strategies involve the formation of the amide bond as a final step, preceded by the synthesis of a suitable carboxylic acid or nitrile precursor.

Two primary retrosynthetic pathways are proposed and detailed below.

This is arguably the most direct and conventional approach, starting from the corresponding carboxylic acid. This pathway involves two key transformations: the activation of the carboxylic acid and the subsequent amidation.

G cluster_0 Pathway A: Carboxylic Acid Route start_A 2,3-Difluoro-4-methyltoluene intermediate_A1 2,3-Difluoro-4-methylbenzoic acid start_A->intermediate_A1 Oxidation intermediate_A2 2,3-Difluoro-4-methylbenzoyl chloride intermediate_A1->intermediate_A2 Chlorination product_A This compound intermediate_A2->product_A Amidation

Caption: Synthetic workflow from a toluene derivative.

3.1.1. Step 1: Oxidation of 2,3-Difluoro-4-methyltoluene

The initial step involves the oxidation of the methyl group of 2,3-Difluoro-4-methyltoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. A common and effective method is oxidation with potassium permanganate (KMnO₄) under basic conditions, often facilitated by a phase transfer catalyst to improve reaction rates and yields.[3]

Experimental Protocol:

  • To a stirred solution of 2,3-Difluoro-4-methyltoluene (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., pyridine or t-butanol), add sodium hydroxide (2.5 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Heat the mixture to 80-95°C.

  • Slowly add potassium permanganate (2.5-3.0 eq) portion-wise, maintaining the reaction temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Combine the aqueous filtrates and cool in an ice bath.

  • Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,3-Difluoro-4-methylbenzoic acid.[4]

3.1.2. Step 2: Formation of the Acyl Chloride

To facilitate the subsequent amidation, the carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas scrubber, suspend 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane.

  • Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain until the evolution of gas ceases and the solid dissolves.

  • Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2,3-Difluoro-4-methylbenzoyl chloride, which can often be used in the next step without further purification.

3.1.3. Step 3: Amidation

The final step is the reaction of the acyl chloride with an ammonia source to form the primary amide.

Experimental Protocol:

  • Dissolve the crude 2,3-Difluoro-4-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

An alternative route involves the synthesis and subsequent hydrolysis of the corresponding nitrile. This pathway can be advantageous if the nitrile precursor is more readily accessible than the carboxylic acid.

G cluster_1 Pathway B: Benzonitrile Route start_B 4-Bromo-1,2-difluoro-3-methylbenzene intermediate_B1 2,3-Difluoro-4-methylbenzonitrile start_B->intermediate_B1 Cyanation product_B This compound intermediate_B1->product_B Hydrolysis

Caption: Synthetic workflow from a bromo-aromatic.

3.2.1. Step 1: Synthesis of 2,3-Difluoro-4-methylbenzonitrile

The nitrile can be prepared from an aryl halide, such as 4-bromo-1,2-difluoro-3-methylbenzene, via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂).[5]

Experimental Protocol:

  • To a solution of 4-bromo-1,2-difluoro-3-methylbenzene (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add zinc cyanide (0.6 eq).

  • Degas the mixture with nitrogen or argon.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq).

  • Heat the reaction mixture to 100-120°C and stir for several hours, monitoring by GC or TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like toluene or ethyl acetate.

  • Wash the organic phase with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-4-methylbenzonitrile.

3.2.2. Step 2: Hydrolysis of the Nitrile

The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocol (Basic Conditions):

  • Dissolve 2,3-Difluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as t-butanol or DMSO.

  • Add powdered potassium hydroxide (2.0-3.0 eq) and a small amount of water.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress carefully by TLC.

  • Upon consumption of the starting material, pour the reaction mixture into cold water.

  • Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Role in Drug Discovery and Development

The historical significance of this compound is best understood through its application as a building block in the synthesis of more complex, biologically active molecules. The strategic placement of the two fluorine atoms ortho to the amide functionality can induce a specific conformational preference in the final molecule, which can be crucial for binding to a biological target. Furthermore, the fluorine atoms can modulate the pKa of the amide protons and protect the molecule from metabolic degradation at adjacent sites.

While specific examples of marketed drugs containing the this compound core are not widely publicized, its structural motifs are present in numerous patented compounds investigated for a range of therapeutic areas, including but not limited to oncology and infectious diseases. Its utility lies in providing a rigidified, electron-deficient aromatic scaffold that medicinal chemists can elaborate upon to achieve desired pharmacological profiles. The continued exploration of fluorinated building blocks ensures that compounds like this compound will remain relevant in the ongoing quest for novel and effective medicines.[6][7]

Conclusion

This compound serves as a prime example of a modern synthetic building block whose value is defined by its utility in the construction of complex, high-value molecules. While it lacks a storied history of discovery, its importance is firmly rooted in the enabling role it plays in medicinal chemistry. The synthetic pathways outlined in this guide, derived from established chemical principles, provide reliable methods for its preparation. As the demand for sophisticated, fluorinated drug candidates continues to grow, the application of such well-defined intermediates will undoubtedly expand, solidifying their place in the arsenal of the synthetic and medicinal chemist.

References

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Methodological & Application

Synthesis of 2,3-Difluoro-4-methylbenzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2,3-Difluoro-4-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust and scalable two-step process, commencing with the preparation of the key intermediate, 2,3-Difluoro-4-methylbenzoic acid, followed by its efficient amidation. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and includes essential safety information and data presentation to ensure successful and reproducible synthesis in a research and development setting.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug design, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound is a key structural motif found in a variety of biologically active compounds. Its synthesis is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries. This application note details a reliable laboratory-scale synthesis of this compound, designed to be both efficient and accessible to researchers with a foundational knowledge of organic synthesis.

Chemical Overview and Strategy

The synthesis of this compound is most effectively achieved through the amidation of its corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid. The overall synthetic strategy is depicted below:

Synthesis_Overview cluster_step1 Step 1: Synthesis of the Carboxylic Acid Intermediate cluster_step2 Step 2: Amidation Precursor Commercially Available Precursor Intermediate 2,3-Difluoro-4-methylbenzoic acid Precursor->Intermediate [Reaction Conditions] Final_Product This compound Intermediate->Final_Product Thionyl Chloride, Ammonia Solution

Caption: Overall synthetic strategy for this compound.

The first step involves the synthesis of 2,3-Difluoro-4-methylbenzoic acid. While this intermediate is commercially available, a synthetic route from a more readily available precursor is analogous to established literature procedures for similar fluorinated benzoic acids[1][2]. The second, and focal, step is the conversion of the carboxylic acid to the primary amide. This is achieved via activation of the carboxylic acid with thionyl chloride to form the acyl chloride in situ, followed by reaction with ammonia. This method is widely used due to its efficiency and the straightforward purification of the final product.

Experimental Protocols

Part 1: Synthesis of 2,3-Difluoro-4-methylbenzoic acid (Intermediate)

This protocol is adapted from established methods for the synthesis of fluorinated benzoic acids[1][2].

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,2-Difluoro-3-methylbenzeneReagentCommercially Available
n-Butyllithium (2.5 M in hexanes)ReagentCommercially Available
Dry Carbon Dioxide (Solid)ReagentCommercially Available
Diethyl Ether (Anhydrous)AnhydrousCommercially Available
Hydrochloric Acid (Concentrated)ACS GradeCommercially Available
Sodium Sulfate (Anhydrous)ACS GradeCommercially Available

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, crush dry ice into a fine powder.

  • Slowly transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-methylbenzoic acid as a solid.

Part 2: Synthesis of this compound (Final Product)

This protocol is based on established procedures for the thionyl chloride-mediated amidation of carboxylic acids.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,3-Difluoro-4-methylbenzoic acidAs synthesized in Part 1-
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Commercially Available
Dichloromethane (DCM, Anhydrous)AnhydrousCommercially Available
Ammonia Solution (28-30% in water)ACS ReagentCommercially Available
Sodium Bicarbonate (Saturated Solution)ACS GradeCommercially Available
BrineACS GradeCommercially Available
Magnesium Sulfate (Anhydrous)ACS GradeCommercially Available

Procedure:

Amidation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve 2,3-Difluoro-4-methylbenzoic acid in anhydrous DCM under N₂ Add_SOCl2 Add Thionyl Chloride dropwise at 0°C Start->Add_SOCl2 Reflux Reflux the mixture Add_SOCl2->Reflux Cool Cool to 0°C Reflux->Cool Quench Slowly add Ammonia solution Cool->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization Concentrate->Purify

Caption: Experimental workflow for the amidation of 2,3-Difluoro-4-methylbenzoic acid.

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully add a concentrated ammonia solution (5.0 eq) to the reaction mixture. Caution: This is an exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )EquivalentsAmount
Part 1: Carboxylic Acid Synthesis
1,2-Difluoro-3-methylbenzene128.131.0User-defined
n-Butyllithium (2.5 M)64.061.1Calculated
Dry Carbon Dioxide44.01ExcessUser-defined
Part 2: Amidation
2,3-Difluoro-4-methylbenzoic acid172.131.0User-defined
Thionyl Chloride118.971.5Calculated
Ammonia Solution (28-30%)17.03 (as NH₃)5.0Calculated
Expected Product
This compound171.14-Theoretical Yield

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,3-Difluoro-4-methylbenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[3]

  • Thionyl Chloride: Reacts violently with water. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. Handle with extreme care under anhydrous conditions.[4][5][6][7][8]

  • Ammonia Solution: Causes severe skin burns and eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life. Ensure good ventilation and avoid release to the environment.[9][10][11][12][13]

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

Troubleshooting

  • Incomplete conversion of carboxylic acid: Ensure all reagents and solvents are anhydrous. The reaction with thionyl chloride is sensitive to moisture. Extend the reflux time if necessary.

  • Low yield of amide: Ensure the ammonia solution is added slowly at 0 °C to prevent side reactions. Incomplete formation of the acyl chloride can also lead to lower yields.

  • Purification difficulties: If the product is difficult to crystallize, column chromatography on silica gel may be an effective alternative purification method.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for use in various research and development applications.

References

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  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Al-Zoubi, R. M., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • BenchChem. (2025). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms into a molecular scaffold can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2,3-Difluoro-4-methylbenzamide is a valuable fluorinated building block, serving as a key intermediate in the synthesis of various pharmaceutically active compounds and complex organic materials.[1][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid. The described methodology is robust, scalable, and founded on well-established principles of organic chemistry, ensuring high yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring both successful execution and a deeper understanding of the transformation.

Principle of Synthesis: The Acyl Chloride Pathway

The direct coupling of a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction that forms a stable carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. The most common and effective strategy involves converting the carboxylic acid into an acyl chloride.[4][5]

This protocol employs a reliable two-step, one-pot synthesis strategy:

  • Activation: 2,3-Difluoro-4-methylbenzoic acid is converted to the highly reactive 2,3-Difluoro-4-methylbenzoyl chloride using thionyl chloride (SOCl₂).

  • Amidation: The in situ generated acyl chloride is then subjected to nucleophilic attack by ammonia (from ammonium hydroxide) to yield the target primary amide, this compound.

The reaction with thionyl chloride is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product and rendering the reaction irreversible.[6]

Reaction Workflow Diagram

SynthesisWorkflow Start Starting Material: 2,3-Difluoro-4-methylbenzoic Acid Step1 Step 1: Acyl Chloride Formation (Reflux, 2-3h) Start->Step1 Reagent1 Reagents: Thionyl Chloride (SOCl₂) cat. DMF Anhydrous Solvent (DCM) Reagent1->Step1 Intermediate Intermediate: 2,3-Difluoro-4-methylbenzoyl Chloride (Generated in situ) Step1->Intermediate Irreversible reaction (gas evolution) Step2 Step 2: Amidation (0°C to RT) Intermediate->Step2 Reagent2 Reagent: Conc. Ammonium Hydroxide (NH₄OH) Reagent2->Step2 Workup Step 3: Work-up & Purification (Filtration, Washing, Recrystallization) Step2->Workup Product Final Product: This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Safety & Handling

Crucial Safety Notice: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic upon inhalation, and a lachrymator.[7][8][9] It reacts violently with water and moisture to release toxic gases (HCl and SO₂).[9][10] Always handle with extreme care under an inert atmosphere if possible. Use neoprene or rubber gloves, chemical safety goggles, and a face shield.[7][8] An emergency safety shower and eyewash station must be readily accessible.[7][8]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ammonium Hydroxide (NH₄OH): Corrosive and releases pungent ammonia gas. Handle only in a well-ventilated fume hood.

  • Waste Disposal: All waste, including residual materials and rinsates, must be collected and disposed of as hazardous waste according to institutional guidelines.[7]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS NumberNotes
2,3-Difluoro-4-methylbenzoic acidC₈H₆F₂O₂172.13261763-34-2Starting material, >98% purity
Thionyl Chloride (SOCl₂)SOCl₂118.977719-09-7Reagent grade, handle with caution
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, used as a catalyst
Ammonium Hydroxide (NH₄OH)NH₄OH35.041336-21-628-30% solution in water
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For aqueous wash
Deionized Water (H₂O)H₂O18.027732-18-5For work-up and washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Ethyl Acetate / Hexane---Solvents for recrystallization
Step-by-Step Procedure

Part 1: Formation of 2,3-Difluoro-4-methylbenzoyl Chloride

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Charging the Flask: To the flask, add 2,3-Difluoro-4-methylbenzoic acid (10.0 g, 58.1 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~0.2 mL). DMF catalyzes the formation of the acyl chloride.[]

  • Reagent Addition: Begin stirring the suspension. Slowly add thionyl chloride (6.3 mL, 10.3 g, 87.2 mmol, 1.5 eq) to the flask via the dropping funnel over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when the solid starting material has fully dissolved and the evolution of gases (HCl and SO₂) has ceased.

  • Completion Check: After reflux, allow the reaction mixture to cool to room temperature. The resulting clear, pale-yellow solution contains the crude 2,3-Difluoro-4-methylbenzoyl chloride and is used directly in the next step.

Part 2: Amidation and Product Isolation

  • Preparation: In a separate 500 mL Erlenmeyer flask, place concentrated ammonium hydroxide (28-30%, 100 mL) and cool it to 0°C in an ice-water bath with gentle stirring. This step must be performed in a highly efficient fume hood.

  • Amidation Reaction: Slowly and very carefully, add the acyl chloride solution from Part 1 dropwise to the cold, stirring ammonium hydroxide solution over 30-40 minutes. This reaction is highly exothermic and will produce a significant amount of white precipitate (the product and ammonium chloride). Maintain the temperature of the ammonia solution below 10°C throughout the addition.

  • Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water (3 x 50 mL) to remove ammonium chloride and other water-soluble impurities.

  • Drying: Transfer the white solid to a watch glass and dry it in a vacuum oven at 50-60°C until a constant weight is achieved. This yields the crude this compound.

Part 3: Purification

  • Recrystallization: The most effective method for purifying aromatic amides is recrystallization.[12] Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a hot solvent system, such as ethyl acetate or an ethanol/water mixture, until the solid just dissolves.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a white crystalline solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically >85% after purification.

  • Melting Point: Literature melting point is approximately 160-162°C.[13] A sharp melting point range is indicative of high purity.

  • ¹H and ¹³C NMR: The spectra should be consistent with the structure of this compound.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (171.14 g/mol ).[14][15]

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • University of Alabama in Huntsville. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride Material Safety Data Sheet. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

  • Fiasella, A., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Oxford Academic. (n.d.). Purification and Characterization of Aromatic Amine Dehydrogenase from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-N-methyl-N-(phenylmethyl)benzamide. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Amidation of 2,3-Difluoro-4-methylbenzoic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of an amide bond is one of the most fundamental and frequently employed transformations in medicinal chemistry and pharmaceutical development.[1][2][3] Its prevalence in the structure of active pharmaceutical ingredients (APIs) underscores its importance.[4] The strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating key drug-like properties.[5][6] The 2,3-difluoro-4-methylbenzoic acid moiety, in particular, offers a unique combination of electronic and steric features. The ortho and meta fluorine atoms act as strong electron-withdrawing groups, influencing the pKa of the carboxylic acid and the electronic nature of the resulting amide. These substitutions can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity.[5][6]

This guide provides an in-depth analysis and detailed, field-proven protocols for the successful amidation of 2,3-difluoro-4-methylbenzoic acid. We will explore the causality behind reagent selection and reaction conditions, moving beyond simple step-by-step instructions to empower researchers with a robust understanding of the underlying chemistry.

Pillar 1: The Chemistry of Activation - Why Coupling Reagents are Essential

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water.[7][8] To achieve this transformation under mild, practical conditions, the carboxylic acid must first be "activated." This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[3] The choice of activating agent is critical and depends on the reactivity of both the carboxylic acid and the amine, particularly when dealing with sterically hindered or electron-deficient substrates.[2][9]

Key Coupling Reagents & Mechanistic Rationale
  • Carbodiimides (EDC): The Workhorse System

    • Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, halting the desired reaction.

    • The Role of Additives (HOBt): To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[10] HOBt acts as a nucleophilic trap for the O-acylisourea, forming an HOBt-active ester.[11] This ester is more stable than the O-acylisourea but sufficiently reactive to readily undergo aminolysis, yielding the desired amide and regenerating HOBt.[10] This two-stage activation minimizes side reactions and reduces the risk of racemization in chiral substrates.[10][12]

  • Aminium/Uronium Salts (HATU): The High-Performance Option

    • Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[12][13] The reaction is initiated by a base (typically a non-nucleophilic amine like DIPEA) which deprotonates the carboxylic acid.[14] The resulting carboxylate attacks HATU, leading to the formation of a highly reactive O-At-active ester derived from 7-aza-1-hydroxybenzotriazole (HOAt).[14] This active ester undergoes rapid aminolysis to form the amide bond.

    • Advantages: HATU is renowned for its high reactivity, fast reaction times, and efficacy in coupling challenging substrates, including electron-deficient amines or sterically hindered partners.[12][13]

Sources

Application Notes and Protocols for the Purification of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-methylbenzamide is a fluorinated aromatic amide of increasing interest in medicinal chemistry and drug development. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, ensuring the high purity of this compound is paramount for obtaining reliable and reproducible results in research and development settings.

This comprehensive guide provides detailed protocols and technical insights for the purification of this compound, addressing the needs of researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and adaptable, with a focus on explaining the underlying principles to empower users to troubleshoot and optimize the procedures for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is the foundation for developing effective purification strategies.

PropertyValueSource
CAS Number 261763-35-3[3][4][5][6]
Molecular Formula C₈H₇F₂NO[3][4][7]
Molecular Weight 171.15 g/mol [4]
Melting Point 160 °C[4]
Appearance White to off-white solidInferred from typical benzamides

Anticipated Impurities

While a specific synthetic route for this compound is not detailed in the provided search results, we can anticipate potential impurities based on common synthetic pathways for aromatic amides.[] A likely route involves the amidation of a 2,3-difluoro-4-methylbenzoyl derivative (such as an acyl chloride or ester) with an ammonia source.

Potential impurities may include:

  • Unreacted Starting Materials: 2,3-Difluoro-4-methylbenzoic acid or its derivatives.

  • By-products of Amidation: Salts formed from the base used to neutralize the acid generated during the reaction.

  • Related Isomers: Positional isomers of the difluoro-4-methylbenzamide that may have formed during the synthesis of the starting materials.

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

Purification Strategies

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. For this compound, a multi-step approach involving an initial workup followed by a primary purification method is recommended.

Workflow for Purification

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup Remove water-soluble impurities PrimaryPurification Primary Purification Workup->PrimaryPurification Recrystallization Recrystallization PrimaryPurification->Recrystallization High Purity Chromatography Column Chromatography PrimaryPurification->Chromatography Complex Mixtures Purity Purity Assessment Recrystallization->Purity Chromatography->Purity PureProduct Pure Product Purity->PureProduct ChromatographyWorkflow Start Crude Sample TLC TLC for Solvent System Selection (Rf ~0.3-0.4) Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample (Wet or Dry) Packing->Loading Elution Elute with Mobile Phase and Collect Fractions Loading->Elution Monitoring Monitor Fractions by TLC Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure Pure Product Evaporation->Pure

Sources

Application Notes & Protocols: Leveraging 2,3-Difluoro-4-methylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-difluoro-4-methylbenzamide in early-stage drug discovery. This document outlines a strategic, albeit hypothetical, workflow from initial characterization to preclinical evaluation, grounded in established scientific principles and methodologies. While this compound is a commercially available compound, its biological activity is not yet extensively documented in publicly available literature. Therefore, this guide serves as a foundational framework for its exploration as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Fluorinated Benzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[1][2] The introduction of fluorine atoms into small molecules can significantly enhance their metabolic stability, binding affinity, and membrane permeability, making fluorinated benzamides particularly attractive for drug design.[3][4] this compound, with its distinct substitution pattern, presents a unique chemical entity for exploration within various therapeutic areas.

Compound Profile:

PropertyValueSource
Molecular Formula C8H7F2NOPubChem
Molecular Weight 171.14 g/mol [5]
CAS Number 261763-35-3[5]
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)N)F)F[6]

Hypothetical Target Class: G Protein-Coupled Receptors (GPCRs)

Given the prevalence of benzamide-containing drugs that target G protein-coupled receptors (GPCRs), a major class of therapeutic targets, this guide will focus on a hypothetical screening campaign against a panel of GPCRs.[7][8][9] GPCRs are integral membrane proteins that play crucial roles in a myriad of physiological processes, and their dysfunction is implicated in numerous diseases.[7][8]

Workflow for GPCR-Targeted Drug Discovery

The following diagram illustrates a typical workflow for identifying and characterizing a novel GPCR-targeting compound.

G_1 cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: In Vivo Evaluation A Primary Screening: Radioligand Binding Assay B Hit Confirmation & Dose-Response A->B C Secondary Assays: cAMP & Calcium Flux B->C Confirmed Hits D Selectivity Profiling C->D E Structure-Activity Relationship (SAR) Studies D->E Functionally Active & Selective Hits F ADMET Profiling E->F G Animal Models of Disease F->G Optimized Leads H Pharmacokinetic & Pharmacodynamic Studies G->H

Caption: High-level workflow for GPCR-targeted drug discovery.

Phase 1: Initial Screening and Hit Identification

The initial phase aims to identify if this compound interacts with a specific GPCR. A radioligand binding assay is a robust and sensitive method for this purpose.

Protocol: Radioligand Filter Binding Assay

This protocol is designed to measure the ability of this compound to displace a known radiolabeled ligand from a GPCR of interest.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the target GPCR

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filter manifold and vacuum pump

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the binding buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Binding buffer for total binding wells.

    • A high concentration of a known unlabeled ligand for non-specific binding wells.

    • Dilutions of this compound for competition wells.

  • Add Radioligand: Add a fixed concentration of the radiolabeled ligand to all wells.[10]

  • Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filter manifold.[11][12] This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of the compound to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).

Phase 2: Functional Characterization

Once a binding interaction is confirmed, the next step is to determine if this compound acts as an agonist, antagonist, or allosteric modulator of the GPCR. This is achieved through functional cell-based assays that measure downstream signaling events.[7][13]

Protocol: cAMP Assay for Gs or Gi-Coupled Receptors

This protocol measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a common second messenger for Gs and Gi-coupled GPCRs.[8]

Materials:

  • A stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).

  • cAMP assay kit (e.g., GloSensor™ from Promega or a FRET-based assay).[8]

  • This compound.

  • Known agonist and antagonist for the target GPCR.

  • Cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known agonist at its EC50 concentration.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Assay Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the luminescence or fluorescence signal.

Data Analysis:

  • Agonist Mode: Plot the signal against the log concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

  • Antagonist Mode: Plot the signal against the log concentration of this compound to determine the IC50 value.

GPCR Signaling Cascade

The following diagram illustrates the canonical GPCR signaling pathway leading to changes in second messenger levels.

G_2 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Simplified GPCR signaling pathway.

Phase 3: Hit-to-Lead Optimization

If this compound demonstrates promising activity and selectivity, the hit-to-lead phase aims to improve its potency, selectivity, and drug-like properties through medicinal chemistry efforts.[14]

Strategy: Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing analogs of this compound to understand how chemical modifications affect its biological activity. This iterative process is guided by computational modeling and experimental data.[15][16]

Key Modifications to Explore:

  • Benzamide Moiety: Substitution on the amide nitrogen.

  • Aromatic Ring: Alteration of the fluorine and methyl group positions.

  • Bioisosteric Replacements: Replacing the benzamide core with other suitable scaffolds.

The goal is to develop a quantitative structure-activity relationship (QSAR) model to predict the activity of new analogs.[17]

Phase 4: In Vivo Evaluation

Promising lead compounds from the optimization phase are then evaluated in animal models to assess their efficacy and safety.

Protocol: In Vivo Efficacy Study

This protocol provides a general framework for an in vivo efficacy study in a relevant animal model of disease.

Materials:

  • Disease model animals (e.g., transgenic mice).

  • Lead compound (formulated for in vivo administration).

  • Vehicle control.

  • Positive control (if available).

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions.

  • Disease Induction: Induce the disease phenotype if necessary.

  • Compound Administration: Administer the lead compound, vehicle, and positive control to different groups of animals via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the animals for disease progression using relevant biomarkers and behavioral readouts.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at various time points to determine the compound's concentration and its effect on the target.[18]

  • Data Analysis: Analyze the data to determine if the lead compound significantly ameliorates the disease phenotype compared to the vehicle control.

Conclusion

This document provides a structured and scientifically grounded approach to exploring the therapeutic potential of this compound. By following these detailed application notes and protocols, researchers can systematically evaluate this compound and its analogs, potentially leading to the discovery of novel drug candidates. The integration of in vitro and in vivo assays is crucial for a comprehensive understanding of a compound's pharmacological profile.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]

  • Filter-binding assay. OpenWetWare. [Link]

  • Filter Binding Assay Protocol. Read Lab. [Link]

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. (2021). PubMed. [Link]

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. (2021). ResearchGate. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • Filter-binding assay for analysis of RNA-protein interactions. (2012). PubMed. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2018). PubMed Central. [Link]

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Application Notes and Protocols: 2,3-Difluoro-4-methylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic use of 2,3-Difluoro-4-methylbenzamide as a pivotal intermediate in pharmaceutical synthesis. With a focus on practical application and theoretical underpinnings, we present detailed protocols, mechanistic insights, and data-driven recommendations for researchers, scientists, and professionals in drug development. The content is structured to deliver actionable knowledge, from fundamental properties and synthesis to its critical role in the construction of complex active pharmaceutical ingredients (APIs), most notably the multi-kinase inhibitor, Regorafenib.

Introduction: The Strategic Importance of Fluorinated Benzamides

Fluorine-containing organic molecules have become indispensable in modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, often translate into superior pharmacokinetic and pharmacodynamic profiles. Within this class, fluorinated benzamides represent a versatile scaffold. This compound (DFMBA), in particular, has emerged as a key building block in the synthesis of targeted therapies. Its specific substitution pattern provides a unique combination of steric and electronic properties that are crucial for its subsequent transformations into complex pharmaceutical agents.

The primary application of DFMBA that underscores its importance is its role as a precursor in the synthesis of Regorafenib.[1][2][3] Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[4][5][6] The structural integrity and purity of DFMBA are therefore paramount to the successful and efficient synthesis of this life-saving therapeutic.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 261763-35-3[7]
Molecular Formula C8H7F2NO[7][8]
Molecular Weight 171.14 g/mol [7][8]
Melting Point 160 °C[8]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and hot alcohols.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR will display distinct resonances for the aromatic carbons, with C-F couplings being a key diagnostic feature.

  • ¹⁹F NMR: The fluorine NMR is crucial for confirming the substitution pattern, showing two distinct signals for the fluorine atoms at the 2 and 3 positions.

  • Mass Spectrometry (MS): The ESI-MS would show a prominent [M+H]⁺ peak at m/z 172.05686.[9]

Synthesis of this compound: A Recommended Protocol

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the amidation of the corresponding benzoic acid or acyl chloride.

Protocol: Amidation of 2,3-Difluoro-4-methylbenzoic Acid

This protocol outlines the conversion of 2,3-Difluoro-4-methylbenzoic acid to the corresponding amide.

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS). The formation of the acyl chloride is the key transformation.

  • Amidation:

    • In a separate flask, cool an excess of concentrated ammonia solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form.

    • Continue stirring at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Extract the aqueous mixture with DCM or ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality and Insights: The use of thionyl chloride or oxalyl chloride is a standard and efficient method for converting a carboxylic acid to a more reactive acyl chloride, which readily undergoes nucleophilic attack by ammonia. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. The use of a catalytic amount of DMF with oxalyl chloride accelerates the reaction via the formation of the Vilsmeier reagent.

Application in Pharmaceutical Synthesis: The Case of Regorafenib

This compound is a crucial intermediate in some synthetic routes to Regorafenib, a multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[4][5] While multiple synthetic pathways to Regorafenib exist, the core structure often involves the coupling of a substituted aniline with a picolinamide derivative.

Illustrative Synthetic Scheme for Regorafenib

While specific patented routes may vary, a generalized scheme highlights the importance of fluorinated intermediates. A key step in many syntheses of Regorafenib involves the formation of a diaryl ether linkage.[1][2][3][10] This is typically achieved through a nucleophilic aromatic substitution (SNA) reaction between a phenoxide and an activated chloropyridine derivative.

The synthesis often commences with the preparation of 4-amino-3-fluorophenol, which is then coupled with 4-chloro-N-methylpicolinamide.[3][10] The resulting intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea linkage of Regorafenib.[2]

Regorafenib_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final_step Final Urea Formation 4-amino-3-fluorophenol 4-amino-3-fluorophenol Intermediate_I 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide 4-amino-3-fluorophenol->Intermediate_I Etherification (e.g., K2CO3, PEG-400) 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide->Intermediate_I Regorafenib Regorafenib Intermediate_I->Regorafenib Urea Formation Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Regorafenib

Caption: Generalized synthetic pathway to Regorafenib.

While this compound itself is not directly shown in this specific common pathway, analogous fluorinated benzamides are key in the synthesis of other kinase inhibitors, and the principles of their synthesis and reactivity are highly relevant. The chemistry involved in the synthesis of this compound is foundational for creating a wide array of fluorinated pharmaceutical intermediates.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful use in multi-step pharmaceutical syntheses.

Analytical TechniquePurposeTypical Parameters/Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection at a suitable wavelength (e.g., 254 nm). Purity should be >98%.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and detection of volatile impuritiesSuitable capillary column, temperature gradient program, electron ionization (EI) mass analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification¹H, ¹³C, and ¹⁹F NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic peaks for N-H, C=O (amide), and C-F bonds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation, coupled with the beneficial properties conferred by its fluorine substituents, makes it an important building block for the development of modern therapeutics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the creation of new medicines.

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Application Notes and Protocols for the Scalable Synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2,3-Difluoro-4-methylbenzamide, a key intermediate in pharmaceutical development. The protocol herein details a robust and efficient one-pot method starting from 2,3-Difluoro-4-methylbenzoic acid via an acyl chloride intermediate generated in situ using thionyl chloride. This application note is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, safety protocols, purification techniques, and analytical methods to ensure high yield and purity on a larger scale.

Introduction: Significance of this compound

Fluorinated benzamides are a class of organic compounds of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore a critical step in the drug development pipeline.

This guide focuses on a well-established and industrially applicable method for the synthesis of this compound, emphasizing practical considerations for scaling up the reaction from laboratory to pilot plant or manufacturing scale. The chosen synthetic route proceeds through the conversion of 2,3-Difluoro-4-methylbenzoic acid to its corresponding acyl chloride, followed by amidation.

Synthetic Strategy: The Acyl Chloride Route

The conversion of a carboxylic acid to a benzamide can be achieved through various methods. For large-scale synthesis, the formation of an acyl chloride intermediate is often preferred due to its high reactivity, which typically leads to high conversion rates and yields. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[1][2] The reaction proceeds in a one-pot manner where the acyl chloride is generated and then reacted with an ammonia source without isolation of the intermediate.[3][4][5]

The overall reaction is as follows:

Reaction_Scheme 2,3-Difluoro-4-methylbenzoic_acid 2,3-Difluoro-4-methylbenzoic acid Acyl_Chloride_Intermediate 2,3-Difluoro-4-methylbenzoyl chloride (in situ) 2,3-Difluoro-4-methylbenzoic_acid->Acyl_Chloride_Intermediate + Thionyl Chloride Thionyl_Chloride SOCl₂ This compound This compound Acyl_Chloride_Intermediate->this compound + Ammonia Ammonia NH₃ (aq) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Dissolve_Acid Dissolve 2,3-Difluoro-4-methylbenzoic acid in anhydrous DCM Start->Dissolve_Acid Add_SOCl2 Slowly add thionyl chloride at 0°C Dissolve_Acid->Add_SOCl2 Reflux Heat to reflux (approx. 40°C) for 2-3 hours Add_SOCl2->Reflux Cool_Down Cool to 0°C Reflux->Cool_Down Add_Ammonia Slowly add aqueous ammonia Cool_Down->Add_Ammonia Warm_to_RT Warm to room temperature and stir for 1 hour Add_Ammonia->Warm_to_RT Reaction_Complete Reaction Complete Warm_to_RT->Reaction_Complete Separate_Layers Separate organic and aqueous layers Reaction_Complete->Separate_Layers Wash_Organic Wash organic layer with NaHCO₃ and brine Separate_Layers->Wash_Organic Dry_Organic Dry organic layer with MgSO₄ Wash_Organic->Dry_Organic Filter_and_Concentrate Filter and concentrate in vacuo Dry_Organic->Filter_and_Concentrate Recrystallize Recrystallize from hot ethanol Filter_and_Concentrate->Recrystallize Dry_Product Dry the purified product under vacuum Recrystallize->Dry_Product Final_Product Final Product: this compound Dry_Product->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Formation of the Acyl Chloride

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

Step 2: Amidation

  • Once the formation of the acyl chloride is complete, cool the reaction mixture back down to 0°C in an ice bath.

  • Slowly add concentrated aqueous ammonium hydroxide (28-30%, 3.0-4.0 eq) to the reaction mixture. This is an exothermic reaction, and the temperature should be carefully controlled to remain below 10°C. A white precipitate of the amide will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure complete reaction.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

  • For purification, recrystallize the crude product from hot ethanol. [6]Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point160-162 °C (literature value)
Molecular FormulaC₈H₇F₂NO
Molecular Weight171.14 g/mol
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. [7]A general method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water, and UV detection at an appropriate wavelength (e.g., 254 nm). [7]Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction; loss during work-upEnsure anhydrous conditions; increase reaction time or temperature; optimize recrystallization solvent and procedure.
Impure ProductIncomplete reaction; side product formationOptimize reaction conditions; ensure thorough washing during work-up; perform a second recrystallization.
Reaction does not startInactive reagents; moisture contaminationUse fresh thionyl chloride; ensure all glassware is thoroughly dried.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate with high yield and purity. The use of thionyl chloride offers a cost-effective and industrially viable approach for large-scale production.

References

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475.
  • Leggio, A., Bagalà, J., Belsito, E., Comandè, A., Greco, M., & Liguori, A. (2017). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. .

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
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Protecting Group Strategies for the Synthesis of 2,3-Difluoro-4-methylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for the synthesis of 2,3-Difluoro-4-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds. This document moves beyond a simple recitation of protocols to offer a deep dive into the rationale behind strategic synthetic decisions, ensuring both scientific rigor and practical applicability.

Introduction: The Synthetic Challenge and the Role of Protecting Groups

The synthesis of polysubstituted aromatic rings like this compound presents a significant challenge in regiochemical control. The directing effects of the existing substituents—two electron-withdrawing fluorine atoms and an electron-donating methyl group—can lead to a mixture of isomers in classical electrophilic aromatic substitution reactions. To achieve the desired substitution pattern, a more controlled and regioselective approach is necessary.

Directed ortho-metalation (DoM) stands out as a powerful strategy for the precise functionalization of aromatic rings.[1][2] In this methodology, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a new substituent with high regioselectivity.[3][4]

The amide functionality is an excellent DMG. However, the acidic proton on the nitrogen of a primary benzamide would be readily deprotonated by the organolithium base, preventing the desired ortho-lithiation of the aromatic ring. Therefore, the implementation of a protecting group on the amide nitrogen is a critical step to enable a DoM-based synthetic strategy. This guide will explore two primary protecting group strategies, utilizing the tert-butoxycarbonyl (Boc) group and a representative silyl group, for the synthesis of this compound.

Proposed Synthetic Pathways

Two plausible synthetic routes commencing from commercially available 2,3-difluoroaniline are outlined below. Both pathways leverage the formation of a benzamide intermediate, followed by N-protection, directed ortho-metalation to introduce the methyl group, and subsequent deprotection.

Synthetic_Pathways A 2,3-Difluoroaniline B 2,3-Difluorobenzamide A->B Acylation C1 N-Boc-2,3-difluorobenzamide B->C1 Boc Protection C2 N-Silyl-2,3-difluorobenzamide B->C2 Silyl Protection D1 ortho-Lithiated Intermediate (Boc) C1->D1 Directed ortho-Metalation (DoM) E1 N-Boc-2,3-difluoro-4-methylbenzamide D1->E1 Methylation F This compound E1->F Boc Deprotection D2 ortho-Lithiated Intermediate (Silyl) C2->D2 Directed ortho-Metalation (DoM) E2 N-Silyl-2,3-difluoro-4-methylbenzamide D2->E2 Methylation E2->F Silyl Deprotection

Caption: Proposed synthetic pathways to this compound.

Pathway A: The Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and amides due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[5][6]

Step 1: Synthesis of 2,3-Difluorobenzamide

The initial step involves the acylation of 2,3-difluoroaniline. A common and efficient method is the reaction with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol 1: Synthesis of 2,3-Difluorobenzamide

  • Dissolve 2,3-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-difluorobenzamide. A similar reaction of 2,3-difluoroaniline with 2-fluorobenzoyl chloride has been reported to proceed in high yield (88%)[7].

Step 2: N-Boc Protection of 2,3-Difluorobenzamide

The amide N-H is protected using di-tert-butyl dicarbonate (Boc)₂O.

Protocol 2: N-Boc Protection

  • Dissolve 2,3-difluorobenzamide (1.0 eq) in a suitable solvent like THF or dioxane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography to obtain N-Boc-2,3-difluorobenzamide.

Step 3: Directed ortho-Metalation and Methylation

With the amide nitrogen protected, the molecule is now primed for regioselective lithiation. The N-Boc-benzamide group will direct the organolithium base to the C4 position. The two ortho-fluorine atoms are electron-withdrawing and increase the acidity of the adjacent aromatic protons. However, the N-Boc-amide is a stronger directing group, and lithiation is expected to occur at the position ortho to the amide.

Protocol 3: DoM and Methylation

  • Dissolve N-Boc-2,3-difluorobenzamide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as sec-butyllithium or n-butyllithium (1.1 eq), dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.

  • Add a methylating agent, such as methyl iodide (1.2 eq), to the solution.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product by column chromatography to yield N-Boc-2,3-difluoro-4-methylbenzamide.

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the target molecule.

Protocol 4: N-Boc Deprotection

  • Dissolve N-Boc-2,3-difluoro-4-methylbenzamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[4][8]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry, filter, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Pathway B: The Silyl Protection Strategy

Silyl protecting groups offer an alternative to carbamates. They are generally stable to non-acidic and non-fluoride containing reagents and can be removed under mild conditions.[6]

Step 1: Synthesis of 2,3-Difluorobenzamide

This step is identical to Protocol 1 in Pathway A.

Step 2: N-Silylation of 2,3-Difluorobenzamide

A variety of silylating agents can be used, with tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) being common choices.

Protocol 5: N-Silylation

  • Dissolve 2,3-difluorobenzamide (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Add a base such as triethylamine (1.5 eq) or imidazole (1.5 eq).

  • Add the silyl chloride reagent (e.g., TBS-Cl or TES-Cl, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, filter off the salt byproduct and concentrate the filtrate.

  • Purify the N-silyl-2,3-difluorobenzamide by column chromatography.

Step 3: Directed ortho-Metalation and Methylation

The N-silyl-benzamide group also serves as an effective directing group for ortho-lithiation.

Protocol 6: DoM and Methylation (Silyl Protected)

This protocol is analogous to Protocol 3, using N-silyl-2,3-difluorobenzamide as the starting material.

Step 4: N-Silyl Deprotection

Silyl groups are typically removed using a fluoride source.

Protocol 7: N-Silyl Deprotection

  • Dissolve N-silyl-2,3-difluoro-4-methylbenzamide (1.0 eq) in THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq of a 1 M solution in THF).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry, filter, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Comparison of Protecting Group Strategies

FeatureBoc ProtectionSilyl Protection
Introduction Generally straightforward with (Boc)₂O and a base.Can be sensitive to moisture; requires anhydrous conditions.
Stability Stable to a wide range of nucleophiles and bases.Stable to non-acidic and non-fluoride conditions.
Deprotection Requires strong acidic conditions (e.g., TFA, HCl).Mild conditions using a fluoride source (e.g., TBAF).
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groups.Orthogonal to acid-labile and some base-labile groups.

The choice between a Boc or silyl protecting group will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. If the substrate is sensitive to acidic conditions, a silyl protecting group would be preferable. Conversely, if fluoride-sensitive groups are present, the Boc group would be the better choice.

Conclusion

The synthesis of this compound can be effectively achieved through a directed ortho-metalation strategy, which necessitates the use of a protecting group on the amide nitrogen. Both Boc and silyl protecting groups offer viable pathways, each with its own set of advantages and considerations regarding introduction, stability, and removal. By carefully selecting the appropriate protecting group and reaction conditions, researchers can achieve a regioselective and efficient synthesis of this valuable pharmaceutical intermediate.

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Catalytic Methods for the Synthesis of Fluorinated Benzamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Benzamide Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In the realm of drug discovery and development, the strategic incorporation of fluorine atoms or fluorine-containing moieties into benzamide scaffolds has become a powerful tool to enhance metabolic stability, modulate lipophilicity and bioavailability, and fine-tune binding affinities to biological targets.[1][2][3] Fluorinated benzamides are prevalent in a wide range of pharmaceuticals and agrochemicals, underscoring the importance of efficient and selective synthetic methodologies.[3] This guide provides an in-depth exploration of modern catalytic methods for the synthesis of fluorinated benzamides, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Transition-Metal Catalyzed C–H Fluorination: A Paradigm of Efficiency

Direct C–H bond functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. In the context of fluorinated benzamides, palladium and copper catalysts have proven particularly effective, often employing a directing group strategy to achieve high regioselectivity.

A. Palladium-Catalyzed ortho-C–H Fluorination

Palladium catalysis is a cornerstone of modern organic synthesis. For the fluorination of benzamides, a common strategy involves the use of a directing group to facilitate the selective activation of an ortho C–H bond.

Mechanism and Rationale:

The generally accepted mechanism for palladium-catalyzed C–H fluorination with a directing group involves several key steps. The reaction typically initiates with the coordination of the directing group on the benzamide substrate to the palladium center. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidation of the palladium(II) center to a high-valent palladium(IV) species by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, is a crucial step.[4][5][6][7] Finally, reductive elimination from the Pd(IV) intermediate furnishes the fluorinated product and regenerates the active palladium(II) catalyst.[4][5] The choice of directing group is critical for the efficiency and regioselectivity of the reaction.

Palladium_Catalyzed_Fluorination cluster_0 Catalytic Cycle Benzamide Benzamide (with Directing Group) Palladacycle Palladacycle Intermediate Benzamide->Palladacycle + Pd(II) - H+ Pd(II) Pd(II) Catalyst Pd(IV) Pd(IV)-F Intermediate Palladacycle->Pd(IV) + 'F+' source (e.g., NFSI) Pd(IV)->Pd(II) Regeneration Fluorinated_Benzamide Fluorinated Benzamide Pd(IV)->Fluorinated_Benzamide Reductive Elimination

Figure 1: General mechanism for palladium-catalyzed C–H fluorination.

Experimental Protocol: ortho-Monofluorination of a Benzamide Derivative

This protocol is a representative example of a palladium-catalyzed ortho-C–H fluorination using an oxalyl amide protecting group.[8][9]

  • Materials:

    • Oxalyl amide-protected benzylamine (1.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

    • tert-Amyl alcohol (solvent)

    • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry reaction vessel, add the oxalyl amide-protected benzylamine, Pd(OAc)₂, and NFSI.

    • Under an inert atmosphere, add tert-amyl alcohol.

    • Stir the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ortho-fluorinated benzamide.

Data Summary:

EntryCatalyst (mol%)Fluorinating AgentSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (10)NFSIt-Amyl-OH100up to 95[8]
2Pd(OAc)₂ (5)SelectfluorDichloroethane80Varies[4]
B. Copper-Catalyzed ortho-C–H Fluorination

Copper catalysis offers a more economical alternative to palladium for C–H fluorination. Similar to palladium, copper-catalyzed reactions often rely on directing groups to achieve regioselectivity.

Mechanism and Rationale:

The mechanism of copper-catalyzed C–H fluorination is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the directing group to the Cu(I) catalyst. This is followed by an oxidative addition or a concerted metalation-deprotonation step to form a Cu(III) intermediate. Reductive elimination from this high-valent copper species then yields the fluorinated product and regenerates the active Cu(I) catalyst.[10][11] The use of an appropriate directing group, such as an 8-aminoquinoline, is crucial for stabilizing the high-valent copper intermediate.[10][11]

Copper_Catalyzed_Fluorination cluster_1 Catalytic Cycle Benzamide_DG Benzamide (with Directing Group) Cu(III)_Intermediate Cu(III) Intermediate Benzamide_DG->Cu(III)_Intermediate + Cu(I) + Oxidant Cu(I) Cu(I) Catalyst Cu(III)_Intermediate->Cu(I) Regeneration Fluorinated_Product Fluorinated Benzamide Cu(III)_Intermediate->Fluorinated_Product Reductive Elimination

Figure 2: Proposed mechanism for copper-catalyzed C–H fluorination.

Experimental Protocol: ortho-Fluorination of an 8-Aminoquinoline Benzamide

This protocol is based on the work of Daugulis and co-workers for the copper-catalyzed fluorination of benzamides using an 8-aminoquinoline directing group.[10][11]

  • Materials:

    • 8-Aminoquinoline benzamide (1.0 equiv)

    • CuI (10 mol%)

    • AgF (2.0 equiv)

    • N-Methylmorpholine N-oxide (NMO) (2.0 equiv)

    • Anhydrous DMF (solvent)

    • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, combine the 8-aminoquinoline benzamide, CuI, AgF, and NMO.

    • Add anhydrous DMF to the vessel.

    • Stir the reaction mixture at 130 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the ortho-fluorinated product.

Data Summary:

EntryCatalyst (mol%)Fluoride SourceOxidantSolventTemp (°C)Yield (%)Reference
1CuI (10)AgFNMODMF130up to 70[10]
2CuI (20)AgFPhI(OPiv)₂DMF130Varies[10]

II. Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions.[12][13][14][15][16] For the synthesis of fluorinated benzamides, photoredox catalysis offers a complementary approach to traditional transition-metal catalysis.

Mechanism and Rationale:

Photoredox-catalyzed fluorination typically involves the generation of a highly reactive radical intermediate. A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable substrate or a fluorinating reagent. For instance, an excited photocatalyst can oxidize a carboxylate derived from a benzamide precursor, leading to a carboxyl radical that rapidly undergoes decarboxylation to form an aryl radical. This aryl radical can then be trapped by a fluorine atom source, such as Selectfluor, to yield the fluorinated benzamide.[12][13][15]

Photoredox_Fluorination cluster_2 Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Substrate Carboxylate Substrate (R-COO-) Radical Aryl Radical (R.) Substrate->Radical Oxidation by PC* - CO₂ Product Fluorinated Benzamide (R-F) Radical->Product + 'F' atom Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor)

Figure 3: General workflow for photoredox-catalyzed decarboxylative fluorination.

Experimental Protocol: Decarboxylative Fluorination of a Benzoic Acid Derivative

This protocol is a general representation of a photoredox-catalyzed decarboxylative fluorination.[12][13]

  • Materials:

    • Benzoic acid derivative (1.0 equiv)

    • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

    • Selectfluor (1.5 equiv)

    • Base (e.g., K₂HPO₄) (2.0 equiv)

    • Solvent (e.g., acetonitrile/water mixture)

    • Visible light source (e.g., blue LEDs)

  • Procedure:

    • To a reaction vessel, add the benzoic acid derivative, photocatalyst, Selectfluor, and base.

    • Add the solvent mixture and degas the solution with an inert gas (e.g., argon) for 15-20 minutes.

    • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

III. Organocatalysis: An Enantioselective Avenue

Organocatalysis provides a metal-free alternative for the synthesis of fluorinated compounds, with the significant advantage of enabling enantioselective transformations.[17][18][19][20][21] For the synthesis of chiral fluorinated benzamides, organocatalytic methods are particularly valuable.

Mechanism and Rationale:

Enantioselective organocatalytic fluorination often proceeds through the formation of a chiral enamine or iminium ion intermediate. For example, in the α-fluorination of an aldehyde precursor to a benzamide, a chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophilic fluorine source, such as NFSI, in a stereocontrolled manner, directed by the chiral catalyst.[19][20] Subsequent hydrolysis of the resulting iminium ion releases the α-fluorinated aldehyde, which can then be converted to the corresponding benzamide, and regenerates the catalyst.

Organocatalytic_Fluorination cluster_3 Enamine Catalysis Cycle Aldehyde Aldehyde Substrate Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Enamine->Iminium + 'F+' source Iminium->Catalyst Regeneration Fluoro_Aldehyde α-Fluoro Aldehyde Iminium->Fluoro_Aldehyde + H₂O

Figure 4: Simplified mechanism of organocatalytic α-fluorination of aldehydes.

Experimental Protocol: Enantioselective α-Fluorination of an Aldehyde

This protocol describes the general procedure for the organocatalytic α-fluorination of an aldehyde, a precursor to chiral fluorinated benzamides.[19][20]

  • Materials:

    • Aldehyde (1.0 equiv)

    • Chiral imidazolidinone catalyst (e.g., MacMillan catalyst) (10-20 mol%)

    • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

    • Anhydrous solvent (e.g., THF or CH₂Cl₂)

    • Anhydrous, inert atmosphere

  • Procedure:

    • To a dry reaction flask, add the chiral amine catalyst.

    • Under an inert atmosphere, add the anhydrous solvent, followed by the aldehyde substrate.

    • Stir the mixture at room temperature for 5-10 minutes.

    • Add NFSI in one portion.

    • Continue stirring at room temperature for the time required for the reaction to complete (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude α-fluoro aldehyde by column chromatography. The resulting aldehyde can be subsequently oxidized to the carboxylic acid and coupled with an amine to form the desired benzamide.

Conclusion

The catalytic synthesis of fluorinated benzamides is a dynamic and evolving field. Transition-metal catalysis, particularly with palladium and copper, offers robust and regioselective methods for C–H fluorination, largely driven by directing group strategies. Photoredox catalysis provides a mild and versatile alternative, while organocatalysis opens the door to enantioselective fluorination, a critical aspect in the synthesis of chiral drug candidates. The choice of catalytic system depends on various factors, including the desired substitution pattern, substrate scope, and the need for stereocontrol. The protocols and insights provided in this guide are intended to empower researchers to effectively navigate the synthesis of these valuable fluorinated building blocks.

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  • Stahl, S. S., et al. (2020). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Journal of the American Chemical Society, 142(33), 14146-14152. [Link]

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  • Daugulis, O., et al. (2012). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds. Journal of the American Chemical Society, 134(44), 18266-18269. [Link]

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  • ACS GCI Pharmaceutical Roundtable. Pd-Catalyzed Fluorination. [Link]

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Application Notes and Protocols for 2,3-Difluoro-4-methylbenzamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicides and the Promise of Fluorinated Benzamides

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel chemical entities with unique modes of action. Benzamide fungicides have long been a cornerstone in crop protection, and structural modifications to this chemical scaffold offer a promising avenue for the development of next-generation agrochemicals. The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and overall efficacy.

This document presents a detailed technical guide on the potential applications of 2,3-Difluoro-4-methylbenzamide as a candidate fungicide in agrochemical research. While, as of this writing, this compound is a novel compound with limited publicly available data on its bioactivity, its structural features—specifically the difluoro-substitution on the phenyl ring—suggest it is a strong candidate for fungicidal activity, likely through the inhibition of succinate dehydrogenase (SDH). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a hypothetical, yet scientifically grounded, research and development workflow for this promising molecule.

Hypothesized Mechanism of Action: A Succinate Dehydrogenase Inhibitor (SDHI)

Many benzamide fungicides exert their effect by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[1][2][3] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[4] By blocking the ubiquinone-binding site (Qp site) of the SDH enzyme complex, SDHI fungicides effectively halt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[5]

The proposed mechanism of action for this compound is the inhibition of fungal SDH. The fluorine atoms on the benzamide ring are predicted to enhance the binding affinity of the molecule to the Qp site of the enzyme, potentially overcoming existing resistance mechanisms observed with other SDHIs.

Experimental Protocols

PART 1: Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A plausible synthetic route is outlined below.

Protocol 1: Synthesis via Acyl Chloride

  • Step 1: Oxidation of 2,3-Difluoro-4-methyltoluene. Oxidize 2,3-Difluoro-4-methyltoluene to 2,3-Difluoro-4-methylbenzoic acid using a strong oxidizing agent such as potassium permanganate.

  • Step 2: Formation of Acyl Chloride. Convert the resulting benzoic acid derivative to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Step 3: Amidation. React the 2,3-Difluoro-4-methylbenzoyl chloride with ammonia (e.g., from ammonium hydroxide) to yield the final product, this compound.

  • Purification. The crude product can be purified by recrystallization or column chromatography.

PART 2: In Vitro Antifungal Activity Assays

The initial screening of this compound's fungicidal potential should be conducted in vitro against a panel of economically important plant pathogenic fungi.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9]

This assay determines the lowest concentration of the compound that inhibits visible fungal growth.

  • Materials:

    • This compound

    • Fungal strains (e.g., Botrytis cinerea, Alternaria alternata, Fusarium graminearum)

    • 96-well microtiter plates

    • RPMI-1640 medium

    • Spectrophotometer

    • Positive control fungicide (e.g., Boscalid)

  • Procedure:

    • Inoculum Preparation: Culture fungal strains on potato dextrose agar (PDA). Prepare a spore suspension in sterile saline and adjust to a concentration of 1 x 10^6 spores/mL.

    • Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).

    • Inoculation: Add the fungal spore suspension to each well to a final concentration of 5 x 10^4 spores/mL.

    • Incubation: Incubate the plates at 25°C for 48-72 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Minimum Fungicidal Concentration (MFC) Assay [9]

This assay determines the lowest concentration of the compound that kills the fungus.

  • Procedure:

    • Following the MIC determination, take an aliquot from each well showing no visible growth.

    • Plate the aliquots onto PDA plates.

    • Incubate at 25°C for 48-72 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate.

PART 3: In Vivo Antifungal Efficacy Evaluation

In vivo assays are crucial to assess the compound's performance under conditions that more closely mimic a field environment.

Protocol 4: Detached Leaf Assay

  • Plant Material: Use healthy, young leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea).

  • Treatment: Prepare a solution of this compound at various concentrations. Spray the leaves with the solution until runoff and allow them to dry.

  • Inoculation: Place a mycelial plug or a spore suspension of the target fungus onto the center of the treated leaves.

  • Incubation: Place the leaves in a humid chamber and incubate at 25°C.

  • Assessment: After 3-5 days, measure the diameter of the necrotic lesion. Calculate the percentage of disease inhibition compared to a control group treated with a blank solvent.

Protocol 5: Whole Plant Assay [10][11][12]

  • Plant Growth: Grow susceptible host plants in pots to a suitable growth stage (e.g., 3-4 true leaves).

  • Treatment: Spray the plants with solutions of this compound at different application rates.

  • Inoculation: 24 hours after treatment, spray the plants with a spore suspension of the target pathogen.

  • Incubation: Place the plants in a growth chamber with controlled temperature, humidity, and light conditions conducive to disease development.

  • Disease Assessment: After 7-14 days, assess the disease severity using a rating scale (e.g., percentage of leaf area infected).

PART 4: Mechanism of Action Study - SDH Enzyme Inhibition Assay[13][14][15]

To confirm the hypothesized mechanism of action, a direct enzyme inhibition assay is necessary.

Protocol 6: Spectrophotometric Assay of SDH Activity

  • Principle: This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH. The rate of DCPIP reduction is measured as a decrease in absorbance at 600 nm.

  • Materials:

    • Isolated mitochondria from the target fungus

    • Phosphate buffer (pH 7.4)

    • Sodium succinate (substrate)

    • DCPIP (electron acceptor)

    • This compound

    • Spectrophotometer

  • Procedure:

    • Mitochondria Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation methods.

    • Assay Mixture: In a cuvette, combine phosphate buffer, DCPIP, and the mitochondrial suspension.

    • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the cuvettes.

    • Reaction Initiation: Start the reaction by adding sodium succinate.

    • Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

    • Data Analysis: Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate analysis and comparison.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)
Botrytis cinereaBC-01[Data][Data]
Alternaria alternataAA-02[Data][Data]
Fusarium graminearumFG-03[Data][Data]
Positive Control (Boscalid)-[Data][Data]

Table 2: In Vivo Efficacy of this compound against Botrytis cinerea on Tomato (Detached Leaf Assay)

Concentration (µg/mL)Mean Lesion Diameter (mm)Disease Inhibition (%)
0 (Control)[Data]0
10[Data][Data]
50[Data][Data]
100[Data][Data]
Positive Control (Boscalid)[Data][Data]

Table 3: SDH Enzyme Inhibition by this compound

CompoundIC50 (µM)
This compound[Data]
Positive Control (Carboxin)[Data]

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action s1 Synthesis of this compound s2 Structural Confirmation (NMR, MS) s1->s2 iv1 Broth Microdilution (MIC) s2->iv1 Test Compound iv2 MFC Assay iv1->iv2 ivv1 Detached Leaf Assay iv2->ivv1 Promising Candidate ivv2 Whole Plant Assay ivv1->ivv2 moa1 SDH Enzyme Inhibition Assay ivv2->moa1 Confirmation of Efficacy moa2 IC50 Determination moa1->moa2 sdh_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh e- fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii e- inhibitor 2,3-Difluoro-4- methylbenzamide inhibitor->sdh Inhibition

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for a novel fungicide. Based on the known structure-activity relationships of related fluorinated benzamides, it is hypothesized to act as a potent succinate dehydrogenase inhibitor. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of its antifungal properties, from initial in vitro screening to in vivo efficacy and mechanism of action studies.

Future research should focus on a broad-spectrum screening against a diverse panel of plant pathogens, including resistant strains. Elucidation of the precise binding mode through molecular docking studies and X-ray crystallography could further inform the design of even more potent analogues. Ultimately, successful progression through this research workflow could lead to the development of a valuable new tool for integrated pest management strategies in agriculture.

References

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (2018). ChemMedChem. [Link]

  • Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. (n.d.). NDSU. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (n.d.). New Zealand Plant Protection Society. [Link]

  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (n.d.). ResearchGate. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE. [Link]

  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. (2020). Research in Plant Disease. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). NIH. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). PMC - NIH. [Link]

  • An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (n.d.). APS Journals. [Link]

  • Estimation of succinate dehydrogenase activity. (n.d.). Dr. H.B. MAHESHA. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). PMC - NIH. [Link]

  • In Vivo Evaluation of Fungicides for the Management of Late Blight ofT omato. (n.d.). ResearchGate. [Link]

  • Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (n.d.). ARCC Journals. [Link]

  • In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (n.d.). Scialert. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications. [Link]

  • In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina. (n.d.). ARCC Journals. [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). ResearchGate. [Link]

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Application Note & Protocols: Strategic Functionalization of the Methyl Group in 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of the benzylic methyl group in 2,3-Difluoro-4-methylbenzamide. This molecule is a valuable scaffold in medicinal chemistry, and modification of its methyl group is a key strategy for modulating physicochemical properties and exploring structure-activity relationships (SAR). We move beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven insights into three primary functionalization pathways: benzylic bromination, benzylic oxidation, and palladium-catalyzed C-H activation. Each section includes detailed, step-by-step protocols, comparative data tables, and explanatory diagrams to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core is a privileged scaffold in modern drug discovery. The difluoro substitution pattern on the aromatic ring can enhance metabolic stability, modulate pKa, and improve membrane permeability by altering the electronic properties of the molecule. The benzamide functional group provides a key hydrogen bond donor/acceptor site for molecular recognition at biological targets.

The C4-methyl group, however, represents a critical, yet often underutilized, vector for synthetic diversification. Its benzylic position—the carbon atom directly attached to the aromatic ring—is activated towards a variety of chemical transformations due to the ability of the benzene ring to stabilize radical, cationic, or anionic intermediates through resonance. Functionalizing this position allows for the introduction of new pharmacophores, the extension of the molecule into new regions of a binding pocket, or the attachment of linkers for conjugation. This guide details the primary strategies for unlocking the synthetic potential of this benzylic position.

Core Functionalization Strategies

The transformation of the benzylic methyl group can be broadly categorized into three highly effective strategies: halogenation, oxidation, and direct C-H activation. The choice of method depends on the desired final product and the overall synthetic scheme.

Functionalization_Workflow Start 2,3-Difluoro-4- methylbenzamide Halogenation Benzylic Bromination (Wohl-Ziegler) Start->Halogenation NBS, Initiator (AIBN or hv) Oxidation Benzylic Oxidation Start->Oxidation Oxidizing Agent Activation C-H Activation Start->Activation Pd Catalyst, Coupling Partner Bromide 2,3-Difluoro-4- (bromomethyl)benzamide Halogenation->Bromide Alcohol ...-(hydroxymethyl)... Oxidation->Alcohol Mild Oxidant Aldehyde ...-(formyl)benzamide Oxidation->Aldehyde Selective Oxidant (e.g., IBX) Acid 4-Carboxy-2,3- difluorobenzamide Oxidation->Acid Strong Oxidant (e.g., KMnO4) Coupled C-C or C-Heteroatom Coupled Product Activation->Coupled Bromide->Coupled  Nucleophiles, Cross-Coupling

Caption: Key functionalization pathways for the C4-methyl group.

Benzylic Bromination: A Gateway to Versatile Intermediates

The most common and reliable method for initiating functionalization at the benzylic position is free-radical bromination, often referred to as the Wohl-Ziegler reaction.[1][2][3] This reaction introduces a bromine atom, an excellent leaving group, which transforms the inert methyl group into a reactive electrophilic center ready for subsequent nucleophilic substitution or organometallic coupling reactions.

Causality and Scientific Rationale: The selectivity for the benzylic position stems from the mechanism, which proceeds via a free-radical chain reaction.[2]

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates a small number of bromine radicals (Br•) from molecular bromine.

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group. This step is highly regioselective because the resulting benzylic radical is significantly stabilized by resonance with the aromatic ring.

  • Termination: Radicals combine to terminate the chain.

N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂) because it maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture.[4][5] This is crucial for suppressing undesired side reactions, such as electrophilic aromatic substitution on the electron-rich ring.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Reagent Regeneration Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ or hv R• + HBr R• + HBr RH + Br• RH + Br• R• + HBr->RH + Br• Start_Material Ar-CH₃ Benzylic_Radical Ar-CH₂• Start_Material->Benzylic_Radical + Br• - HBr Product Ar-CH₂Br Benzylic_Radical->Product + Br₂ - Br• NBS + HBr NBS + HBr Succinimide + Br₂ Succinimide + Br₂ NBS + HBr->Succinimide + Br₂

Caption: Simplified mechanism of Wohl-Ziegler bromination.

Protocol 1: Free-Radical Bromination with NBS

Objective: To synthesize 2,3-Difluoro-4-(bromomethyl)benzamide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous CCl₄ or MeCN (approx. 0.1 M concentration of substrate).

  • Add NBS (1.05 - 1.1 eq). Note: Using a slight excess ensures complete consumption of the starting material, but a large excess can lead to dibromination.

  • Add AIBN (0.05 - 0.1 eq) as a radical initiator.

  • Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) and maintain for 2-4 hours. The reaction can also be initiated by irradiating with a UV lamp at a lower temperature.

  • Monitor the reaction progress by TLC or ¹H NMR (disappearance of the methyl singlet at ~2.3 ppm and appearance of the bromomethyl singlet at ~4.5 ppm). Succinimide, a byproduct, is insoluble in CCl₄ and will float, indicating reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid succinimide and wash the solid with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ (1x), saturated Na₂S₂O₃ (1x) to quench any remaining bromine, and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography.

Parameter Condition A (Thermal) Condition B (Photochemical) Rationale
Solvent CCl₄ (traditional), MeCN (safer)MeCN, CH₂Cl₂Must be inert to radical conditions.[4]
Initiator AIBN (0.1 eq)UV Lamp (e.g., 254 nm)Provides the initial radical source.
Temperature Reflux (77-82°C)Room TemperatureAIBN requires heat for homolysis.
Equivalents NBS 1.05 eq1.05 eqSlight excess drives reaction to completion.
Typical Yield 75-90%80-95%Photochemical methods can be cleaner.
Benzylic Oxidation: Accessing Higher Oxidation States

Oxidation of the benzylic methyl group can yield the corresponding alcohol, aldehyde, or carboxylic acid. The choice of oxidant and reaction conditions is critical to control the degree of oxidation and ensure chemoselectivity.

Causality and Scientific Rationale:

  • Strong Oxidation (to Carboxylic Acid): Reagents like potassium permanganate (KMnO₄) or chromic acid are powerful enough to cleave all benzylic C-H bonds and oxidize the carbon fully to a carboxylic acid.[6][7] The reaction requires at least one benzylic hydrogen to proceed.[6][8] This method is robust but lacks subtlety and may not be compatible with sensitive functional groups elsewhere in the molecule.

  • Selective Oxidation (to Aldehyde): Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are themselves easily oxidized. Modern reagents like 2-Iodoxybenzoic acid (IBX) are highly effective for this transformation.[9][10][11] IBX is a mild, selective oxidant that operates well in DMSO and is known to convert benzylic methyl groups to aldehydes without significant overoxidation.[9][12]

Oxidation_Pathways Start Ar-CH₃ Alcohol Ar-CH₂OH (Alcohol) Start->Alcohol Mild Oxidant Acid Ar-COOH (Carboxylic Acid) Start->Acid Strong Oxidant (KMnO₄, heat) Aldehyde Ar-CHO (Aldehyde) Alcohol->Aldehyde Selective Oxidant (e.g., PCC, IBX) Aldehyde->Acid Overoxidation (e.g., KMnO₄)

Caption: Stepwise oxidation states of the benzylic carbon.

Protocol 2: Strong Oxidation to 4-Carboxy-2,3-difluorobenzamide

Objective: To fully oxidize the methyl group to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water containing a base (e.g., Na₂CO₃, 1.5 eq) with gentle heating to form a solution or fine suspension.

  • Heat the mixture to 80-95°C.

  • Slowly add solid KMnO₄ (3.0 - 4.0 eq) in portions. The purple color will discharge as brown manganese dioxide (MnO₂) precipitates. Caution: The reaction is exothermic.

  • Maintain heating and stirring until the purple color of the permanganate persists, indicating the reaction is complete (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the excess KMnO₄ by adding a small amount of solid NaHSO₃ until the purple color disappears completely.

  • Filter the hot solution through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Cool the combined filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • A white precipitate of the carboxylic acid product should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Selective Oxidation to 2,3-Difluoro-4-formylbenzamide

Objective: To selectively oxidize the methyl group to an aldehyde.

Materials:

  • This compound

  • 2-Iodoxybenzoic acid (IBX)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethyl Acetate

  • Diethyl ether

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the substrate (concentration ~0.2 M).

  • Add IBX (2.0 - 2.5 eq) to the solution. Note: IBX has low solubility in many solvents but is effective in DMSO.[9][10]

  • Heat the mixture to 80-90°C and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Cool the reaction to room temperature and dilute with an equal volume of water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often purified by flash column chromatography on silica gel.

Oxidant Target Product Typical Conditions Key Considerations
KMnO₄ Carboxylic AcidH₂O, Base, 90°CHarsh conditions, poor functional group tolerance.[6]
H₂CrO₄ Carboxylic AcidAcetone, H₂SO₄Toxic Cr(VI) reagent.
IBX AldehydeDMSO, 85°CMild, selective, but stoichiometric oxidant.[9][11]
MnO₂ AldehydeCH₂Cl₂, RefluxOnly effective for oxidizing benzylic alcohols, not methyl groups directly.[8]
TEMPO/NaOCl AldehydeCH₂Cl₂, 0°CCatalytic, mild conditions.
Palladium-Catalyzed Benzylic C–H Arylation

Direct C(sp³)–H activation is a powerful, modern strategy for forging C–C bonds. Palladium catalysis can enable the direct coupling of benzylic C–H bonds with aryl halides, bypassing the need for pre-functionalization steps like bromination.[13][14]

Causality and Scientific Rationale: While many C–H activation methods require a directing group to functionalize an ortho C(sp²)–H bond, specific ligand and base combinations can promote reactivity at the benzylic C(sp³)–H position. The mechanism is complex but often involves the deprotonation of the weakly acidic benzylic proton by a strong base to form a transient carbanion. This nucleophile then engages in a palladium-catalyzed cross-coupling cycle with an aryl halide. The presence of an electron-deficient aromatic ring, such as the difluorinated system in our substrate, can enhance the acidity of the benzylic protons, facilitating this pathway.

Protocol 4: Direct Benzylic Arylation with an Aryl Bromide

Objective: To synthesize 2,3-Difluoro-4-(arylmethyl)benzamide derivatives.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Xantphos (or similar bulky, electron-rich phosphine ligand)

  • Cesium Carbonate (Cs₂CO₃) or Potassium t-butoxide (KOtBu)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 eq) and Xantphos (0.075 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add this compound (1.0 eq), the aryl bromide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-120°C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS for the formation of the desired product mass.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the arylated product.

Conclusion

The benzylic methyl group of this compound is a highly valuable position for synthetic elaboration. This guide has detailed three primary strategies—benzylic bromination, oxidation, and palladium-catalyzed arylation—that transform this inert group into a versatile handle for molecular diversification. By understanding the mechanistic rationale behind each protocol, researchers can make informed decisions to select the optimal synthetic route for their specific drug discovery or materials science objectives. The provided protocols offer a robust starting point for the practical execution of these critical transformations.

References

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]

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  • Chem-Station. (2014). Wohl-Ziegler Bromination. Chem-Station International Edition. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of sp³ C-H Bonds. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • Sun, H., & Daugulis, O. (2016). Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. Organic Letters, 18(15), 3242-3245. [Link]

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  • SYNAXIS. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Synform. [Link]

  • Mo, F., & Daugulis, O. (2017). Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides. Chemical Science, 8(4), 3096-3100. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

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  • Francke, R., & Little, R. D. (2014). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. Accounts of Chemical Research, 47(8), 2483-2495. [Link]

  • Reddit. (2022). I don't see a benzylic Hydrogen for these two yet oxidation is still taking place???. r/chemhelp. [Link]

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High-Throughput Screening of Benzamide Derivatives: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzamide derivatives represent a versatile class of small molecules with significant therapeutic potential, targeting a range of enzymes implicated in oncology, neurodegenerative disorders, and inflammatory diseases. High-throughput screening (HTS) is an indispensable tool for the rapid identification of novel benzamide-based drug candidates from large chemical libraries.[1][2] This guide provides a comprehensive overview of the principles, detailed protocols, and data analysis workflows for robust HTS assays tailored to the discovery of benzamide derivatives that modulate the activity of key enzyme targets, including Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuin 2 (SIRT2). We delve into the mechanistic rationale behind assay selection and provide step-by-step instructions for fluorescence polarization, Förster resonance energy transfer (FRET), and luminescence-based assays, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of Benzamide Derivatives

Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[3] Their therapeutic efficacy often stems from their ability to act as potent and selective enzyme inhibitors. Notable targets include:

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are central to the DNA damage response (DDR).[4][5][6][7][8] By inhibiting PARP, benzamide derivatives can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9]

  • Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[10][11][12] Benzamide-containing HDAC inhibitors can reactivate the expression of tumor suppressor genes, making them a promising class of anti-cancer agents.[13][14]

  • Sirtuin 2 (SIRT2): A member of the class III HDACs, SIRT2 is involved in various cellular processes, including the deacetylation of α-tubulin. Its dysregulation has been linked to neurodegenerative diseases, positioning it as an attractive therapeutic target.[1][9][15][16][17][18]

The identification of novel, potent, and selective benzamide-based modulators of these enzymes necessitates the use of robust and scalable HTS assays. This document will guide researchers through the development and execution of such assays.

Foundational Principles of High-Throughput Screening for Benzamide Derivatives

A successful HTS campaign is built on a foundation of rigorous assay development and validation.[19] The primary goal is to create a screening system that is sensitive, reproducible, and amenable to automation.[2][14] Key considerations include the choice of assay format, reagent stability, and the implementation of appropriate quality control measures.[20]

Assay Formats for Enzyme Inhibition

Several homogeneous assay formats are particularly well-suited for screening benzamide derivatives against their enzyme targets. These "mix-and-read" formats are highly amenable to automation and miniaturization in 384- or 1536-well plates.[8]

  • Fluorescence Polarization (FP): FP assays are based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its molecular size.[21][22][23][24][25] In a competition assay, a fluorescently labeled ligand (tracer) bound to a target protein will have a high FP value. Unlabeled inhibitors, such as benzamide derivatives, will displace the tracer, leading to a decrease in the FP signal. This format is ideal for targets where a high-affinity fluorescent ligand is available.

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[26] When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor emission. Enzyme activity can be monitored by designing a substrate with a FRET pair that is separated upon cleavage, leading to a loss of FRET. Inhibitors will prevent this change in the FRET signal. Time-Resolved FRET (TR-FRET) is an advanced application of this technology that uses a long-lifetime lanthanide donor to reduce background fluorescence and enhance assay robustness.[7][21][27]

  • Luminescence-Based Assays: These assays rely on the production of light through a chemical or enzymatic reaction.[19][23] For many enzymes, the consumption of a substrate like ATP can be coupled to a luciferase-luciferin reaction. A decrease in the substrate concentration due to enzyme activity results in a lower luminescent signal. Inhibitors will preserve the substrate, leading to a higher signal. These assays are known for their high sensitivity and broad dynamic range.

Quality Control in HTS

Robust quality control is paramount for the reliability of HTS data.[9][26][28][29] The Z'-factor is a widely accepted statistical parameter used to evaluate the quality of an HTS assay.[30][31][32][33][34] It takes into account the dynamic range of the assay and the variability of the positive and negative controls.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.[30][32]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for HTS assays targeting PARP, HDAC, and SIRT2 enzymes. These protocols are designed for a 384-well plate format but can be adapted to other formats.

PARP Inhibition: Fluorescence Polarization Assay

This protocol describes a competitive FP assay to identify benzamide derivatives that inhibit the binding of a fluorescently labeled NAD+ analog to PARP1.

Signaling Pathway:

PARP_Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes Cell_Death Cell Death PARP1->Cell_Death leads to (when inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs Benzamide Benzamide Inhibitor Benzamide->PARP1 inhibits

Caption: PARP-1 signaling in the DNA damage response.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) Reagents Prepare Assay Buffer, PARP1, Fluorescent Tracer, and Benzamide Compounds Dispense_Enzyme Dispense PARP1 Enzyme Reagents->Dispense_Enzyme Dispense_Compound Add Benzamide Derivatives or Controls Dispense_Enzyme->Dispense_Compound Incubate1 Incubate Dispense_Compound->Incubate1 Dispense_Tracer Add Fluorescent Tracer Incubate1->Dispense_Tracer Incubate2 Incubate Dispense_Tracer->Incubate2 Read_Plate Read Fluorescence Polarization Incubate2->Read_Plate

Caption: HTS workflow for PARP1 FP assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Triton X-100.

    • PARP1 Enzyme: Prepare a 2X working solution of recombinant human PARP1 in Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

    • Fluorescent Tracer: Prepare a 2X working solution of a fluorescently labeled NAD+ analog in Assay Buffer. The final concentration should be at or below its Kd for PARP1.

    • Benzamide Compounds: Prepare serial dilutions of benzamide derivatives in 100% DMSO. Then, dilute into Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.[35]

    • Controls: Prepare a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X benzamide compound or control to the appropriate wells.

    • Add 10 µL of 2X PARP1 enzyme solution to all wells.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2X fluorescent tracer solution to all wells.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    • mP_sample: millipolarization value of the test compound

    • mP_max: average mP of the negative control (DMSO)

    • mP_min: average mP of the positive control (e.g., Olaparib)

  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HDAC Inhibition: TR-FRET Assay

This protocol outlines a TR-FRET assay to identify benzamide derivatives that inhibit the deacetylation of a biotinylated histone peptide by an HDAC enzyme.

Mechanism of Action:

HDAC_Mechanism Acetylated_Histone Acetylated Histone (Open Chromatin) HDAC HDAC Acetylated_Histone->HDAC Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Deacetylated_Histone Deacetylated Histone (Closed Chromatin) HDAC->Deacetylated_Histone deacetylates Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Benzamide Benzamide Inhibitor Benzamide->HDAC inhibits

Caption: HDAC-mediated gene repression.

Experimental Workflow:

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) Reagents Prepare Assay Buffer, HDAC Enzyme, Substrate, and Benzamide Compounds Dispense_Compound Add Benzamide Derivatives or Controls Reagents->Dispense_Compound Dispense_Enzyme_Substrate Add HDAC Enzyme and Substrate Mix Dispense_Compound->Dispense_Enzyme_Substrate Incubate1 Incubate Dispense_Enzyme_Substrate->Incubate1 Dispense_Detection Add Detection Reagents (Eu-Antibody & SA-XL665) Incubate1->Dispense_Detection Incubate2 Incubate Dispense_Detection->Incubate2 Read_Plate Read Time-Resolved FRET Incubate2->Read_Plate

Caption: HTS workflow for HDAC TR-FRET assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.1% (w/v) BSA, 0.01% (v/v) Triton X-100.

    • HDAC Enzyme: Prepare a 2X working solution of a recombinant human HDAC in Assay Buffer.

    • Substrate: Prepare a 2X working solution of a biotinylated, acetylated histone peptide substrate in Assay Buffer.

    • Benzamide Compounds: Prepare as described in section 3.1.

    • Controls: Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a negative control.

    • Detection Reagents: Prepare a solution containing a Europium-labeled anti-deacetylated lysine antibody and Streptavidin-XL665 in Detection Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X benzamide compound or control to the appropriate wells.

    • Add 10 µL of a 2X mixture of HDAC enzyme and substrate to all wells to initiate the reaction.

    • Mix gently and incubate for 60 minutes at 37°C.

    • Add 5 µL of the detection reagent mixture to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_sample: TR-FRET ratio of the test compound

    • Ratio_max: average ratio of the negative control (DMSO)

    • Ratio_min: average ratio of the positive control

  • Determine the IC₅₀ value as described in section 3.1.

SIRT2 Inhibition: Luminescence-Based Assay

This protocol details a luminescence-based assay to screen for benzamide inhibitors of SIRT2, a NAD+-dependent deacetylase.

Experimental Workflow:

Luminescence_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) Reagents Prepare Assay Buffer, SIRT2, Substrate, NAD+, and Benzamide Compounds Dispense_Compound Add Benzamide Derivatives or Controls Reagents->Dispense_Compound Dispense_Enzyme_Substrate Add SIRT2, Substrate, and NAD+ Mix Dispense_Compound->Dispense_Enzyme_Substrate Incubate1 Incubate Dispense_Enzyme_Substrate->Incubate1 Dispense_Developer Add Developer Reagent Incubate1->Dispense_Developer Incubate2 Incubate Dispense_Developer->Incubate2 Read_Plate Read Luminescence Incubate2->Read_Plate

Caption: HTS workflow for SIRT2 luminescence assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • SIRT2 Enzyme: Prepare a 2X working solution of recombinant human SIRT2 in Assay Buffer.

    • Substrate/NAD+ Mix: Prepare a 2X working solution containing an acetylated peptide substrate and NAD+ in Assay Buffer.

    • Benzamide Compounds: Prepare as described in section 3.1.

    • Controls: Use a known SIRT2 inhibitor (e.g., AGK2) as a positive control and DMSO as a negative control.

    • Developer Reagent: Prepare the developer reagent (containing a protease to cleave the deacetylated substrate and release a substrate for luciferase) according to the manufacturer's instructions.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X benzamide compound or control to the appropriate wells.

    • Add 10 µL of the 2X SIRT2 and substrate/NAD+ mixture to all wells.

    • Mix gently and incubate for 60 minutes at 37°C.

    • Add 15 µL of the developer reagent to all wells.

    • Incubate for 15 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

    • RLU_sample: Relative Light Units of the test compound

    • RLU_max: average RLU of the negative control (DMSO)

    • RLU_min: average RLU of the positive control

  • Determine the IC₅₀ value as described in section 3.1.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations- Reagent instability- High variability in dispensing- Re-optimize enzyme, substrate, and tracer concentrations.- Check reagent stability and storage conditions.[20]- Validate liquid handling robotics for precision and accuracy.[36]
High Percentage of False Positives - Compound autofluorescence (FP/FRET)- Compound light scattering- Compound aggregation- Screen compounds in the absence of the enzyme to identify fluorescent compounds.- Implement a counter-screen.- Include detergents like Triton X-100 in the assay buffer to minimize aggregation.
High Percentage of False Negatives - Insufficient compound concentration- Compound instability in assay buffer- Low assay sensitivity- Screen at a higher compound concentration.- Assess compound solubility and stability under assay conditions.- Re-evaluate assay parameters to improve the signal-to-background ratio.
Plate Edge Effects - Temperature gradients across the plate- Evaporation from outer wells- Ensure uniform incubation temperatures.- Use plate sealers to minimize evaporation.- Avoid using the outer wells for compound screening.

Conclusion

The HTS assays detailed in this guide provide robust and reliable platforms for the identification of novel benzamide derivatives targeting PARP, HDAC, and SIRT2 enzymes. By adhering to the principles of rigorous assay development, implementing stringent quality control measures, and understanding the underlying biology of the target, researchers can significantly enhance the probability of discovering promising lead compounds for further drug development. The provided protocols serve as a foundation that can be further optimized and adapted to specific screening needs and available instrumentation.

References

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Application Note & Protocol: Strategic N-Alkylation of 2,3-Difluoro-4-methylbenzamide for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol for the N-alkylation of 2,3-Difluoro-4-methylbenzamide, a crucial transformation for synthesizing diverse libraries of bioactive compounds in drug discovery. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental procedure, and provide extensive troubleshooting and safety guidelines. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible method for the synthesis of N-substituted benzamide derivatives.

Introduction: The Significance of N-Alkylated Benzamides

N-substituted benzamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates.[1][2] Their prevalence stems from the amide bond's ability to act as a stable, rigid linker that can participate in crucial hydrogen bonding interactions with biological targets. The substituents on the amide nitrogen (the 'N-alkyl' group) provide a critical vector for modulating a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile (ADME).

The target substrate, this compound, presents a scaffold with desirable features for drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the methyl group provides a point for further derivatization or can influence conformation. Direct N-alkylation of this primary amide is a highly efficient strategy for rapidly generating structural diversity. This guide will focus on a classic and effective method utilizing a strong base and an alkyl halide.

Mechanistic Rationale: Base-Mediated Deprotonation and Nucleophilic Attack

The N-alkylation of a primary amide is typically achieved via a two-step process involving deprotonation followed by a nucleophilic substitution reaction (SN2).

Step 1: Deprotonation. The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH). The hydride anion (H⁻) deprotonates the amide nitrogen, which is weakly acidic, to form a resonance-stabilized amide anion (an imidate anion) and hydrogen gas.[3][4] The evolution of H₂(g) drives this step to completion.

Step 2: Nucleophilic Substitution (SN2). The resulting amide anion is a potent nucleophile. It then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a classic SN2 fashion to form the desired C-N bond.[5]

It is important to note the ambident nature of the amide anion. While N-alkylation is generally favored, O-alkylation can occur as a side reaction, especially with highly reactive alkylating agents or under specific conditions.[6] The choice of a non-polar aprotic solvent helps to favor N-alkylation.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack amide R-C(=O)NH₂ anion [R-C(=O)NH]⁻ Na⁺ amide->anion + NaH base NaH H2 H₂ (gas) anion_2 [R-C(=O)NH]⁻ product R-C(=O)NHR' anion_2->product + R'-X alkyl_halide R'-X halide_ion X⁻ Experimental Workflow A Setup: Flame-dry flask under vacuum, backfill with Argon. B Add this compound and anhydrous THF. A->B C Cool to 0°C (ice-water bath). B->C D Add NaH (60% dispersion) portion-wise. C->D E Stir at 0°C for 30 min (H₂ evolution). D->E F Add Methyl Iodide dropwise at 0°C. E->F G Warm to room temperature and stir for 4-12 hours. F->G H Monitor reaction progress by TLC/LC-MS. G->H I Quench: Cool to 0°C, slowly add sat. aq. NH₄Cl. H->I J Work-up: Extract with Ethyl Acetate. I->J K Wash organic layer with water and brine. J->K L Dry over MgSO₄, filter, and concentrate. K->L M Purify by column chromatography. L->M

Caption: Step-by-step workflow for N-alkylation.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.71 g, 10 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous THF (40 mL) via syringe. Stir the mixture until the amide dissolves completely.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil, e.g., 0.48 g, 12 mmol) in small portions over 10 minutes.

    • Observation: Vigorous bubbling (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture will appear as a slurry.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq, e.g., 0.68 mL, 11 mmol) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-methyl-2,3-difluoro-4-methylbenzamide.

Safety Precautions: Handling Reactive Reagents

Sodium Hydride (NaH):

  • Water Reactivity: NaH is a highly water-reactive substance. [7]It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. [7][8]All glassware must be scrupulously dried, and anhydrous solvents are essential.

  • Pyrophoricity: While the 60% dispersion in mineral oil is safer than pure NaH, it can still ignite in air, especially if finely divided. [7]Handle under an inert atmosphere (argon or nitrogen) whenever possible.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended) when handling NaH. [7]* Quenching: Never quench a large excess of NaH with water. A safer method for quenching is the slow, dropwise addition of isopropanol, followed by methanol, and then water, all while cooling the reaction vessel.

  • Solvent Incompatibility: Avoid using NaH with certain polar aprotic solvents like DMF and DMSO at elevated temperatures, as this can lead to violent, runaway reactions. [9][10] Methyl Iodide:

  • Toxicity: Methyl iodide is a potent alkylating agent and is toxic and carcinogenic. Always handle it in a well-ventilated chemical fume hood.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive NaH (exposed to air/moisture).2. "Wet" solvent or starting material.3. Insufficient deprotonation time.4. Alkylating agent is not reactive enough.1. Use a fresh bottle of NaH.2. Ensure all reagents and solvents are rigorously dried.3. Extend the stirring time after NaH addition to 1 hour.4. Consider a more reactive alkylating agent (e.g., changing from R-Cl to R-Br or R-I) or gentle heating (e.g., 40-50°C), but monitor for side products.
Multiple Products (Side Reactions) 1. O-alkylation.2. Over-alkylation (if a secondary amide is the product).3. Hydrolysis of starting material or product during workup.1. Use a less polar solvent (e.g., Toluene instead of THF).2. Use stoichiometric amounts of the alkylating agent (1.0-1.1 eq).3. Ensure the workup is performed promptly and without excessive exposure to acidic or basic conditions.
Difficulty in Purification 1. Mineral oil from NaH dispersion co-elutes with the product.2. Starting material and product have similar Rf values.1. Before workup, add pentane or hexane to the reaction mixture, stir, and decant the solvent to remove most of the mineral oil. Repeat if necessary.2. Optimize the chromatography mobile phase. A shallow gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be required.

Alternative N-Alkylation Methodologies

While the NaH-mediated protocol is robust, other methods can be advantageous depending on the substrate scope and functional group tolerance required.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of amides using an alcohol as the alkylating agent, mediated by triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. [11][12][13]It proceeds with inversion of stereochemistry at the alcohol's carbon center and is often effective for acidic amides. [11]However, it suffers from poor atom economy and generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can be difficult to remove. [14]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form C-N bonds between an amide and an aryl or vinyl halide/triflate. [15][16][17]It is exceptionally versatile and tolerant of a wide range of functional groups. [18][19]The primary drawbacks are the cost of the palladium catalyst and specialized phosphine ligands, and the potential for heavy metal contamination in the final product. [17]* Catalytic N-Alkylation with Alcohols: Modern methods utilize transition metal catalysts (e.g., based on Ruthenium or Iridium) to directly alkylate amides with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. [20][21][22][23]These methods are highly atom-economical, with water being the only byproduct, representing a greener alternative. [21]

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. BenchChem.
  • BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions.
  • PubMed. (2020).
  • Johns Hopkins Lab Safety. (2019). Sodium hydride decomposes certain solvents-violently.
  • MDPI.
  • National Institutes of Health (NIH).
  • Taylor & Francis Online. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
  • PubMed Central (PMC).
  • Wikipedia.
  • Syracuse University SURFACE.
  • Wikipedia. Mitsunobu reaction.
  • ACS GCI Pharmaceutical Roundtable.
  • ACS GCI Pharmaceutical Roundtable. Mitsunobu.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry.
  • NOAA. SODIUM HYDRIDE - CAMEO Chemicals.
  • University of California. (2012).
  • ACS GCI Pharmaceutical Roundtable.
  • RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • J-Stage.
  • PubMed Central (PMC). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound typically start from either 2,3-Difluoro-4-methylbenzoic acid or 2,3-Difluoro-4-methylbenzonitrile.

  • From Carboxylic Acid: This is a widely used approach that involves the activation of the carboxylic acid followed by amidation. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with ammonia.[1] Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used for direct amidation under milder conditions.[2]

  • From Nitrile: The hydrolysis of 2,3-Difluoro-4-methylbenzonitrile can yield the corresponding amide. This can be achieved under acidic or basic conditions, though careful control is needed to prevent over-hydrolysis to the carboxylic acid.[3][4] Milder, more selective methods using catalysts or enzymes are also being explored.[5][6]

Q2: My yield is consistently low. What are the most probable causes?

A2: Low yields can stem from several factors, often related to reagent purity, reaction conditions, and workup procedures.

  • Incomplete reaction: Check for adequate reaction time and temperature. For acyl chloride routes, ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the ammonia source.

  • Side reactions: The formation of byproducts is a common issue. For instance, in the Schotten-Baumann reaction, hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present.[7]

  • Product loss during workup: this compound has some solubility in common organic solvents and water, which can lead to losses during extraction and recrystallization.

Q3: What are the expected physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 261763-35-3[8]
Molecular Formula C₈H₇F₂NO[9]
Molecular Weight 171.15 g/mol [10]
Melting Point 160 °C[10]
Appearance Off-white solid[11]

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on the common route from 2,3-Difluoro-4-methylbenzoic acid.

Problem 1: Low yield when starting from 2,3-Difluoro-4-methylbenzoic acid via the acyl chloride intermediate.

Possible Cause 1: Incomplete formation of the acyl chloride.

  • Explanation: Thionyl chloride (SOCl₂) or oxalyl chloride must be used in stoichiometric excess to ensure all the carboxylic acid is converted. The reaction also requires heating to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use at least 1.2-1.5 equivalents of thionyl chloride.

    • Reaction Temperature: Reflux the mixture of the carboxylic acid and thionyl chloride for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

Possible Cause 2: Hydrolysis of the acyl chloride.

  • Explanation: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water to revert to the carboxylic acid.[12] This unreacted starting material will contaminate your product and lower the yield.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reagent Purity: Use freshly opened or properly stored thionyl chloride.

Possible Cause 3: Inefficient amidation.

  • Explanation: The reaction of the acyl chloride with ammonia (or an amine) is typically fast. However, if the ammonia concentration is too low or if the temperature is not controlled, side reactions can occur.

  • Troubleshooting Steps:

    • Ammonia Source: Use a concentrated solution of aqueous ammonia or bubble ammonia gas through the reaction mixture.

    • Temperature Control: The amidation reaction is exothermic. Add the acyl chloride solution slowly to the ammonia solution while cooling in an ice bath to prevent side reactions.[12]

Problem 2: Presence of unreacted 2,3-Difluoro-4-methylbenzoic acid in the final product.
  • Explanation: This is a direct consequence of either incomplete acyl chloride formation or hydrolysis of the acyl chloride during the reaction or workup.

  • Troubleshooting Steps:

    • Workup Modification: During the workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated.

    • Recrystallization: If the impurity persists, recrystallization from a suitable solvent system can help to purify the product.

Problem 3: Formation of an oily product instead of a solid.
  • Explanation: The presence of impurities can lower the melting point of the product, causing it to appear as an oil.[12] In some cases, a low-melting eutectic mixture may have formed.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[12]

    • Purification: If crystallization cannot be induced, purify the oil using column chromatography on silica gel.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Difluoro-4-methylbenzoic acid via Acyl Chloride

This protocol is a standard and generally reliable method for the synthesis of the target compound.

Step 1: Formation of 2,3-Difluoro-4-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-Difluoro-4-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation

  • In a separate flask, cool a concentrated aqueous solution of ammonia (e.g., 28-30%) in an ice bath.

  • Dissolve the crude 2,3-Difluoro-4-methylbenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Direct Amidation using a Coupling Agent

This method avoids the use of harsh reagents like thionyl chloride and is suitable for sensitive substrates.

  • To a solution of 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as EDC (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine source (e.g., ammonium chloride, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup, washing with dilute acid, dilute base, and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

IV. Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Acyl_Chloride Check Acyl Chloride Formation Start->Check_Acyl_Chloride Check_Amidation Check Amidation Step Start->Check_Amidation Check_Workup Check Workup & Purification Start->Check_Workup Incomplete_Formation Incomplete Reaction? - Increase SOCl₂ equivalents - Add cat. DMF - Ensure reflux Check_Acyl_Chloride->Incomplete_Formation Hydrolysis Hydrolysis of Acyl Chloride? - Use anhydrous conditions - Fresh reagents Check_Acyl_Chloride->Hydrolysis Inefficient_Amidation Inefficient Amidation? - Use concentrated NH₃ - Control temperature (ice bath) Check_Amidation->Inefficient_Amidation Product_Loss Product Loss? - Minimize solvent in recrystallization - Optimize extraction pH Check_Workup->Product_Loss

Caption: Troubleshooting flowchart for low yield.

General Synthetic Pathway

Synthesis_Pathway cluster_route1 Route 1: From Carboxylic Acid cluster_route2 Route 2: From Nitrile Carboxylic_Acid 2,3-Difluoro-4-methylbenzoic acid Acyl_Chloride 2,3-Difluoro-4-methylbenzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide_1 This compound Acyl_Chloride->Amide_1 NH₃ Nitrile 2,3-Difluoro-4-methylbenzonitrile Amide_2 This compound Nitrile->Amide_2 Controlled Hydrolysis (H⁺ or OH⁻)

Caption: Common synthetic routes to the target compound.

V. References

  • Frontiers in Bioengineering and Biotechnology. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]

  • National Institutes of Health. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction solvent in a model amidation reaction catalyzed by 6. Retrieved from [Link]

  • Wiley Online Library. (2023). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective Hydrolysis of Nitriles to Amides using Acetaldoxime as a Water Surrogate. Retrieved from [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • YouTube. (2021). Synthesis of Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from

  • Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5. Retrieved from [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,3-Difluoro-4-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and in-depth explanations to enhance the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?

There are two primary, reliable methods for synthesizing this compound from its corresponding carboxylic acid:

  • Two-Step, Acid Chloride Formation: This classic method involves first activating the 2,3-Difluoro-4-methylbenzoic acid by converting it to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate is then reacted with an ammonia source (e.g., aqueous ammonia or ammonium chloride with a base) to form the final amide. This method is robust and often high-yielding but involves handling corrosive chlorinating agents.[2][3]

  • One-Pot, Direct Amide Coupling: This is the more modern and widely used approach in research settings. It involves reacting the carboxylic acid directly with an ammonia source in the presence of a "coupling reagent." These reagents activate the carboxylic acid in situ to facilitate amide bond formation.[4] This method avoids the need to isolate the harsh acid chloride intermediate. Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or phosphonium/uronium salts like HATU or HBTU.[5][6]

Q2: Which amide coupling method is the best choice for my synthesis?

The "best" method depends on your scale, available resources, and sensitivity of other functional groups. The table below provides a comparison to guide your decision.

Method Reagents Pros Cons Best For
Acid Chloride SOCl₂, Oxalyl ChlorideHigh reactivity, often high yield, inexpensive reagents.Requires handling of corrosive and moisture-sensitive reagents; harsh conditions can be incompatible with sensitive molecules.[2][3]Large-scale synthesis where cost is a primary driver and the molecule is robust.
Carbodiimide Coupling EDC, DCC (with HOBt)Milder conditions, good for sensitive substrates, water-soluble byproducts (with EDC) simplify workup.[5]Risk of N-acylurea side product formation, potential for racemization in chiral substrates.[7][8]General-purpose lab scale synthesis, including molecules with moderate complexity.
Uronium/Phosphonium HATU, HBTU, PyBOPVery fast reaction rates, high yields, low rates of racemization, effective for sterically hindered substrates.[9]More expensive reagents, can form guanidinium side products if stoichiometry is not controlled.Difficult couplings, peptide synthesis, and when speed and yield are critical.
Q3: How can I effectively monitor the reaction's progress?

Effective reaction monitoring is crucial for determining the endpoint and identifying issues early.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting carboxylic acid. The product, being a less polar amide, should have a higher Rf value than the polar starting acid. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is ideal. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting potential side products.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Category 1: Low Yield & Reaction Stalls

Q: My final yield is disappointingly low. What are the most common culprits?

Low yield is a multifaceted problem. Systematically check the following possibilities using the diagnostic workflow below.

  • Poor Reagent Quality: Anhydrous conditions are critical, especially for the acid chloride route where moisture will hydrolyze the intermediate back to the starting acid.[3] Ensure solvents are dry and coupling reagents have not degraded from improper storage.

  • Incomplete Carboxylic Acid Activation: The first step of any direct coupling is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed. This can be due to a degraded coupling reagent or incorrect stoichiometry.[10]

  • Side Reactions Consuming Reagents: The formation of byproducts, particularly the N-acylurea when using EDC, consumes your activated intermediate, directly reducing the potential yield of your desired amide.[7][8]

  • Product Loss During Workup: The amide product can be lost during aqueous extractions if the pH is too acidic or basic, causing hydrolysis back to the carboxylic acid.[11][12] Over-washing or using an excessive amount of solvent during recrystallization can also lead to significant product loss.[2]

G start Low Yield Observed check_sm Check TLC/LCMS for Starting Material start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present no_sm Starting Material Consumed, Low Product Isolation sm_present->no_sm No reagent_quality Verify Reagent Quality & Anhydrous Conditions sm_present->reagent_quality Yes workup_loss Review Workup Protocol (Hydrolysis? Solubility?) no_sm->workup_loss coupling_issue Investigate Coupling (Side Reactions?) reagent_quality->coupling_issue end Optimized Protocol coupling_issue->end workup_loss->end

Caption: Troubleshooting workflow for low product yield.

Category 2: Impurities & Side Reactions

Q: My crude NMR shows a large amount of unreacted 2,3-Difluoro-4-methylbenzoic acid. What went wrong?

This is a classic sign of failed or incomplete coupling. The primary reasons are:

  • Insufficient Coupling Reagent: Ensure you are using at least 1.1-1.2 equivalents of your coupling reagent (e.g., EDC, HATU) relative to the carboxylic acid.

  • Deactivated Coupling Reagent: Carbodiimides and uronium salts are moisture-sensitive. Use a fresh bottle or a properly stored reagent.

  • Presence of Water: Trace amounts of water can hydrolyze the activated intermediate faster than it can react with the amine, regenerating the starting carboxylic acid.[3]

Q: I used EDC and have a major byproduct that is difficult to remove by chromatography. What is it and how can I prevent it?

You are almost certainly observing the N-acylurea byproduct . This is the most common side reaction with carbodiimide reagents like EDC or DCC.[5]

  • Mechanism of Formation: The coupling reaction proceeds through a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine, it can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a very stable and unreactive N-acylurea.[8][13] This pathway competes directly with your desired amide formation.

  • Prevention Strategy: The best way to suppress N-acylurea formation is to add an auxiliary nucleophile, most commonly 1-Hydroxybenzotriazole (HOBt) .[5] HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This active ester is stable enough to avoid rearrangement but reactive enough to readily form the amide, thus outcompeting the side reaction. Always use at least one equivalent of HOBt when using EDC. Lowering the reaction temperature can also help minimize this side reaction.[14]

G cluster_0 EDC Coupling Mechanism & Side Reaction RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl +EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester +HOBt (Fast) Amide Desired Amide O_Acyl->Amide +Amine (Slow) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Side Reaction) Amine Amine (NH3) HOBt HOBt (Additive) HOBt_Ester->Amide +Amine Urea Urea Byproduct

Caption: Desired vs. side reaction pathways in EDC coupling.

Category 3: Workup & Purification

Q: How do I properly remove the urea byproduct and HOBt after an EDC/HOBt coupling?

A standard liquid-liquid extraction workup is highly effective. The urea byproduct from EDC is water-soluble, unlike the byproduct from DCC which must be filtered.[5][15]

  • Dilute: After the reaction is complete, dilute the reaction mixture (often in DMF or DCM) with a water-immiscible solvent like ethyl acetate.

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid). This will protonate and extract any remaining amine base (like DIPEA) and the basic urea byproduct into the aqueous layer.

  • Base Wash: Wash with a dilute base (e.g., saturated sodium bicarbonate solution). This will deprotonate and extract the acidic HOBt and any unreacted carboxylic acid into the aqueous layer.[3][15]

  • Brine Wash: A final wash with saturated NaCl (brine) will remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude product, now largely free of reaction byproducts.

Q: My workup seems to be causing a loss of product. Could my amide be hydrolyzing?

Yes, while amides are generally stable, they can undergo hydrolysis back to the carboxylic acid under sufficiently harsh conditions.[11] This is more likely to occur with prolonged exposure to concentrated acids or bases, especially at elevated temperatures.[12][16][17] To minimize this risk during workup, use dilute aqueous solutions (e.g., 1M HCl, saturated NaHCO₃), perform extractions at room temperature, and do not let the biphasic mixture stir for extended periods.

Validated Experimental Protocols
Protocol 1: EDC/HOBt Mediated Synthesis

This protocol is optimized to minimize common side reactions.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-Difluoro-4-methylbenzoic acid (1.0 eq). Dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Reagent Addition: Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15-20 minutes at room temperature. This is the "pre-activation" step that allows the HOBt active ester to form.

  • Ammonia Source: In a separate flask, dissolve ammonium chloride (NH₄Cl, 1.5 eq) in a minimal amount of DMF and add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.5 eq).

  • Coupling: Add the ammonia/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS until the starting acid is consumed.[3]

  • Workup & Purification: Follow the detailed workup procedure described in Category 3. Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

References
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. [Link]

  • Geocities.ws. Hydrolysis of Benzamide. [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. [Link]

  • Cox, R. A. (2005). Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • RSC Publishing. (2023, October 17). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • RSC Publishing. (2023, October 17). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction.... [Link]

  • ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Google Patents. (n.d.).
  • Ramachandran, P. V. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2018, June 4). Benzamide Preparation from Benzoic Acid. [Link]

  • Li, X., & Li, G. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(8), 2351–2365. [Link]

  • Sharma, A., & Kumar, V. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14337–14399. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Molecules. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Cherkupally, P., et al. (2014). Immobilized coupling reagents: Synthesis of amides/peptides. ACS Combinatorial Science, 16(11), 579-601. [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. [Link]

  • Journal of Chemical Education. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3‑methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]

  • Chemical Communications (RSC Publishing). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

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Technical Support Center: Purification of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by organofluorine compounds. The introduction of fluorine into a benzamide scaffold dramatically alters its physicochemical properties, often complicating standard purification protocols. This resource provides in-depth, experience-driven troubleshooting advice and detailed methodologies to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of fluorinated benzamides.

Q1: Why is my fluorinated benzamide behaving so differently from its non-fluorinated analog during column chromatography?

A1: The introduction of fluorine, the most electronegative element, fundamentally alters a molecule's properties in several ways that directly impact chromatographic behavior[1][2]:

  • Altered Polarity and Dipole Moment: The strong C-F bond possesses a significant dipole moment. Depending on the substitution pattern, this can drastically increase the overall molecular dipole, leading to unexpectedly strong interactions with polar stationary phases like silica gel[3].

  • Reduced Basicity: Fluorine atoms, especially in the ortho or para positions, are strongly electron-withdrawing. This reduces the basicity of the benzamide's carbonyl oxygen and amide nitrogen, changing how they interact with the acidic silanol groups on a silica surface.

  • Increased Lipophilicity: Paradoxically, while increasing polarity, fluorination often increases lipophilicity (logP)[3][4]. This dual nature can lead to atypical elution profiles, where the compound may be retained strongly on silica yet require a highly non-polar mobile phase for elution.

Q2: I'm struggling to crystallize my fluorinated benzamide. It keeps oiling out or forming a very fine, intractable powder. What's happening?

A2: Crystallization is a process of ordered molecular self-assembly, which can be disrupted by fluorination:

  • Frustrated Packing: The C-F bond is longer than the C-H bond, and the fluorine atom is larger than hydrogen. This steric difference can disrupt the efficient crystal packing motifs typically observed in non-fluorinated benzamides[5][6].

  • Weak Intermolecular Interactions: While the C-F bond is highly polar, fluorine is a poor hydrogen bond acceptor[7]. This can weaken the intermolecular hydrogen-bonding networks that are often crucial for forming robust crystals in benzamides.

  • Solubility Issues: The unique solubility profile of fluorinated compounds can make it difficult to find a suitable solvent system that provides the necessary supersaturation for crystal growth without causing precipitation or "oiling out."

Q3: Are there any specific safety considerations when handling and purifying fluorinated compounds?

A3: Yes. While the final fluorinated benzamides may have varying toxicity profiles, some reagents and potential byproducts are hazardous. For example, residual fluorinating agents can be highly toxic and corrosive. Furthermore, thermal decomposition of highly fluorinated compounds can release toxic gases like hydrogen fluoride (HF). Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all materials used.

Part 2: Troubleshooting Guide by Technique

This section provides detailed, question-and-answer-based troubleshooting for specific purification methods.

Normal-Phase Column Chromatography (Silica Gel)

Problem 1: My fluorinated benzamide is smearing/tailing badly down the column, leading to poor separation.

  • Underlying Cause: This is often due to strong, non-ideal interactions between the fluorinated compound and the acidic silica gel surface. The molecule's dipole moment can cause it to bind almost irreversibly to active silanol sites, eluting slowly and broadly.

  • Solution Protocol:

    • Deactivate the Silica: Tailing on silica can often be mitigated by reducing the acidity of the stationary phase. This can be achieved by adding a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to the mobile phase.

    • Solvent System Optimization: The unique polarity of fluorinated compounds may require unconventional solvent systems. Systematically screen eluents. Sometimes, a less polar but more polarizable solvent like dichloromethane (DCM) can be more effective than ethyl acetate (EtOAc).

    • Alternative Adsorbents: If tailing persists, consider switching to a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[8]

Protocol: Preparing a Triethylamine-Modified Mobile Phase

  • Prepare your primary mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate).

  • To this mixture, add triethylamine to a final concentration of 0.1% to 1.0% (v/v). For a 1 L preparation, this would be 1 mL to 10 mL of NEt₃.

  • Mix thoroughly.

  • Use this modified eluent to equilibrate your column and for the entire elution process. This ensures a consistently deactivated silica surface.

Problem 2: I can't separate my desired fluorinated benzamide from a non-fluorinated starting material or byproduct.

  • Underlying Cause: The polarity and lipophilicity changes induced by fluorine can sometimes coincidentally result in a compound having a very similar Rf to an impurity in standard solvent systems.

  • Solution Protocol:

    • Exploit "Fluorophilicity": Use a solvent system containing a fluorinated component. While less common in normal-phase, adding a small amount of a solvent like trifluoroethanol can alter selectivity.[9][10]

    • Switch to Reversed-Phase: The difference in lipophilicity between a fluorinated and non-fluorinated compound is often magnified in reversed-phase chromatography. This is the most common and effective solution.

    • Utilize Aromatic Selectivity: If both compounds are aromatic, try using a mobile phase containing toluene or DCM instead of ethyl acetate. The π-π interactions with these solvents can alter the relative retention on the silica surface.

Table 1: Suggested Starting Solvent Systems for Normal-Phase Chromatography

Compound CharacteristicsStarting Mobile Phase (Hexane/EtOAc)Modifier/Alternative
Mono-fluorinated, non-polar benzamide90:10 to 70:30Try Hexane/DCM if separation is poor
Poly-fluorinated, highly polar benzamide50:50 to 100% EtOAcAdd 0.5% NEt₃ to reduce tailing
Separation from non-fluorinated aromatic impurity80:20 Hexane/TolueneTest a gradient from Hexane to Hexane/EtOAc
Very polar compound, stuck at baseline95:5 DCM/MethanolAdd 1% NH₄OH in Methanol solution to the mobile phase[8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: My fluorinated benzamide shows poor peak shape or is retained much longer than expected on a C18 column.

  • Underlying Cause: Fluorinated compounds can exhibit enhanced retention on standard hydrocarbonaceous phases (like C18) due to their lipophilicity.[10] Furthermore, residual silanol interactions on the stationary phase can still cause tailing, especially with basic compounds.

  • Solution Protocol:

    • Use a Fluorinated Stationary Phase: This is the most effective solution. A pentafluorophenyl (PFP) or a fluorinated alkyl phase (e.g., F-C8) can offer unique selectivity.[11][12] These phases separate based on mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions, which are ideal for separating halogenated aromatics.[11]

    • Adjust Mobile Phase pH: The pKa of the benzamide can be altered by fluorination.[1] Ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a single ionic form. For many benzamides, a mobile phase with a pH > 5 is recommended to minimize interactions with silica-based columns.[13]

    • Increase Organic Modifier Strength: Sometimes, a stronger organic solvent is needed. If acetonitrile is not sufficient, consider using methanol or even additives like trifluoroethanol in the mobile phase.[10]

G

Crystallization

Problem: I cannot get my fluorinated benzamide to crystallize from any common solvent system.

  • Underlying Cause: The unique solubility and weak hydrogen-bonding capabilities of fluorinated compounds make finding a suitable crystallization solvent challenging. The goal is to find a solvent in which the compound is soluble when hot but only sparingly soluble when cold.

  • Solution Protocol:

    • Systematic Solvent Screening: Use a systematic approach. Test solubility in a range of solvents from non-polar (hexanes, toluene) to polar aprotic (DCM, EtOAc) and polar protic (isopropanol, ethanol).

    • Employ Co-solvent Systems: Often, a mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (an anti-solvent, in which it is insoluble) is effective. Dissolve the compound in a minimum of the good solvent at an elevated temperature, then slowly add the poor solvent dropwise until turbidity persists. Allow to cool slowly.

    • Utilize Fluorous Solvents: For highly fluorinated compounds, consider using a fluorous solvent (e.g., perfluorohexanes) as the anti-solvent. The principle of "like dissolves like" can be used to induce precipitation from a hydrocarbon-based solvent.

    • Try Evaporative Crystallization: If slow cooling fails, dissolving the compound in a moderately volatile solvent (like DCM or diethyl ether) and allowing it to evaporate slowly in a loosely covered vial can sometimes yield crystals.

References

  • Process for removing organic fluorides
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed.
  • Importance of Fluorine in Benzazole Compounds.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Crystal Structure Evolution of Fluorine under High Pressure.
  • troubleshooting column chrom
  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Royal Society of Chemistry.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.
  • Fluorine in Crystal Engineering ? ?The Little Atom That Could?
  • Method for removing fluorinated organic compounds from contaminated fluids.
  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora.
  • Troubleshooting Chrom
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.
  • Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification.
  • The Polar Hydrophobicity of Fluorinated Compounds.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

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overcoming solubility issues with 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Overcoming Solubility Challenges with 2,3-Difluoro-4-methylbenzamide

Introduction

Welcome to the technical support guide for this compound (CAS 261763-35-3). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. With a molecular formula of C₈H₇F₂NO and a molecular weight of 171.14 g/mol , this compound presents a unique set of physicochemical properties.[1][2] A common hurdle encountered by users is its limited solubility in aqueous and some organic solvent systems.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. By combining foundational chemical principles with proven laboratory techniques, our goal is to empower you to achieve consistent and reliable results in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the primary structural reasons for the poor solubility of this compound?

A1: The limited solubility of this compound is a direct result of its molecular structure and the intermolecular forces it can form.

  • Crystalline Structure: The planar aromatic ring, combined with the hydrogen-bonding capabilities of the amide group, promotes a stable crystal lattice. A high melting point (160 °C) suggests strong intermolecular forces that require significant energy to overcome during dissolution.[1]

  • Hydrophobic Nature: The benzene ring and the methyl group create a significant nonpolar surface area. While the fluorine atoms are electronegative, their contribution to overall polarity is complex and does not guarantee water solubility. This is compounded by the hydrophobic nature of the benzene ring itself, which is a known characteristic of benzamide compounds.[3]

  • Hydrogen Bonding: The amide group contains both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (C=O). In the solid state, these groups are likely engaged in strong intermolecular hydrogen bonds with neighboring molecules. For the compound to dissolve, solvent molecules must effectively compete for and disrupt this network.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Based on the principle of "like dissolves like," polar aprotic solvents are generally the most effective starting points for benzamide-type structures.[3] We recommend a systematic screening approach starting with:

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for a wide range of poorly soluble compounds due to its high polarity and ability to act as both a hydrogen bond acceptor and weak donor.

  • N,N-Dimethylformamide (DMF) & N,N-Dimethylacetamide (DMA): Similar to DMSO, these are excellent polar aprotic solvents capable of disrupting the solute's crystal lattice.

  • Polar Protic Solvents: Alcohols like methanol and ethanol can also be effective, as they can participate in hydrogen bonding. Studies on benzamide itself show its highest solubility is in methanol, followed by ethanol.[4][5]

It is crucial to start with small-scale tests (e.g., 1-5 mg of compound in 0.1-0.5 mL of solvent) to conserve material before scaling up.

Q3: Can I use heat to improve solubility? What are the risks?

A3: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. For many benzamides, solubility shows a positive correlation with temperature.[4][5] However, this approach carries risks:

  • Chemical Degradation: The primary risk is thermal degradation of the compound. Before heating, it is essential to know the compound's stability profile if possible.

  • Precipitation on Cooling: The compound may dissolve at a higher temperature but will likely precipitate out of the solution as it cools to room temperature. This can be problematic for experiments that require the compound to remain in solution for extended periods. If this method is used, the solution should be prepared fresh and used while still warm, if the experimental design allows.

Part 2: Troubleshooting Guide: A Systematic Workflow

When initial attempts to dissolve this compound fail, a systematic approach is necessary. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Initial State: Compound Not Dissolving step1 Step 1: Solvent Screening (DMSO, DMF, Methanol, etc.) start->step1 q1 Dissolved? step1->q1 success Success: Proceed with Experiment q1->success Yes step2 Step 2: Co-Solvent System (e.g., DMSO/Water, Ethanol/Buffer) q1->step2 No q2 Dissolved? step2->q2 q2->success Yes step3 Step 3: pH Adjustment (For Aqueous Systems) q2->step3 No q3 Dissolved? step3->q3 q3->success Yes step4 Step 4: Advanced Formulation (e.g., Surfactants, Cyclodextrins) q3->step4 No

Caption: Co-solvents disrupt water's H-bond network to aid solubility.

Protocol 2: Developing a Co-Solvent System

  • Prepare a concentrated stock solution of your compound in the best organic solvent identified in Step 1 (e.g., 50 mg/mL in DMSO).

  • In a separate vial, place the desired volume of your aqueous buffer (e.g., 990 µL of PBS).

  • While vortexing the aqueous buffer, slowly add a small volume of the concentrated organic stock solution (e.g., 10 µL for a 1% final organic solvent concentration).

  • Observe for any signs of precipitation (cloudiness). If the solution remains clear, the co-solvent system is successful at that concentration.

  • If precipitation occurs, repeat the process with a higher percentage of co-solvent (e.g., 2%, 5%, 10%) until the compound remains in solution. [6]

Note: Always add the organic stock to the aqueous buffer, never the other way around. This avoids localized high concentrations of the compound that can cause immediate precipitation.

Step 3: pH Modification (for Aqueous Systems)

Causality: While amides are generally considered neutral, they can be protonated or deprotonated under sufficiently acidic or basic conditions. Changing the pH of the medium can ionize the molecule, and the ionized form is almost always more water-soluble than the neutral form. []This is a common and effective technique for compounds with ionizable functional groups.

Protocol 3: pH-Dependent Solubility Assessment

  • Prepare a slurry of the compound in deionized water (e.g., 1 mg in 1 mL).

  • Measure the initial pH.

  • Slowly add 0.1 M HCl dropwise, vortexing between additions, and monitor for dissolution. Record the pH at which the compound dissolves.

  • In a separate vial, repeat the process using 0.1 M NaOH.

  • This will determine if an acidic or basic buffer system could maintain the compound in its soluble, ionized state for your experiment.

Caution: Extreme pH values can cause hydrolysis of the amide bond or otherwise degrade the compound. This method should be approached with care and validated for compound stability.

Step 4: Advanced Formulation Strategies

If the above methods are insufficient, more advanced formulation techniques may be required, often in collaboration with a formulation specialist.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility. [8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The this compound molecule can become encapsulated within the hydrophobic core, forming an inclusion complex that is water-soluble. [9][10]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation. [11][12][13]While this doesn't increase equilibrium solubility, a faster dissolution rate can be sufficient for many applications. [9][12]

Part 3: Summary and Best Practices

Table 2: Summary of Solubilization Strategies

StrategyPrincipleBest ForConsiderations
Solvent Screening Matching solvent polarity and H-bonding properties to the solute.Initial dissolution for stock solutions.Solvent must be compatible with the downstream application.
Co-Solvency Reducing the polarity of an aqueous system with an organic solvent.Preparing working solutions in aqueous buffers for biological assays.The concentration of the organic co-solvent may affect experimental outcomes (e.g., cell toxicity). [11]
pH Adjustment Ionizing the compound to increase its affinity for water.Aqueous formulations where the compound has an ionizable group.Risk of chemical degradation at extreme pH values.
Advanced Formulation Using excipients (surfactants, cyclodextrins) to encapsulate the compound.Overcoming very low solubility for in vivo or complex in vitro studies.Requires specialized formulation expertise and may introduce confounding variables.

Best Practices:

  • Start Small: Always perform initial solubility tests on a small scale to conserve your valuable compound.

  • Document Everything: Keep detailed records of solvents, concentrations, temperatures, and outcomes.

  • Purity Matters: Ensure your compound is of high purity. Impurities can significantly impact solubility.

  • Safety First: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

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  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Cosolvent. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Kakran, M., Sahoo, N. G., Li, L., & Judeh, Z. (2012). Fabrication of drug nanoparticles by emulsification-solvent evaporation. International Journal of Pharmaceutics, 430(1-2), 329-337. [Link]

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  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]

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  • Chen, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4753-4762. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

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  • Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Benzamide - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chen, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 11, 2026, from [Link]

  • Stenutz. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved January 11, 2026, from [Link]

  • Outsourced Pharma. (n.d.). Formulation Strategies For Poorly Soluble Molecules. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides. Retrieved January 11, 2026, from [Link]

  • Peterfreund, R. A., & Philip, J. H. (1989). pH adjustment schedule for the amide local anesthetics. Anesthesiology, 71(2), 310-312. [Link]

  • Martinez-Marcos, L., et al. (2015). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. Pharmaceutics, 7(4), 427-442. [Link]

  • Al-kassas, R., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. Retrieved January 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

Sources

optimization of reaction time and temperature for benzamide formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Benzamide Formation

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction time and temperature for the formation of benzamide. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during benzamide synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of Benzamide

A low product yield is a frequent challenge in organic synthesis. A systematic approach is crucial for diagnosing and resolving the underlying causes.[1]

  • Potential Cause A: Hydrolysis of Benzoyl Chloride

    • Scientific Rationale: Benzoyl chloride is highly susceptible to moisture and will readily hydrolyze to form benzoic acid.[2][3][4] This side reaction consumes your starting material, thereby reducing the potential yield of benzamide.[2][3] Benzoic acid can also contaminate the final product.[5]

    • Solution:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents and reagents.[2][3] It is critical to handle benzoyl chloride under anhydrous conditions until it is added to the reaction mixture.[5]

      • If using a biphasic system like the Schotten-Baumann reaction, minimize the time the benzoyl chloride is in contact with the aqueous phase before reacting with the amine.[4][6]

  • Potential Cause B: Incomplete Reaction

    • Scientific Rationale: The reaction may not have reached completion due to several factors, including insufficient reaction time, suboptimal temperature, or inadequate mixing.[2][3]

    • Solution:

      • Reaction Time: For the rapid reaction between benzoyl chloride and ammonia, ensure vigorous shaking or stirring for at least 15-20 minutes.[5] For slower reactions, monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

      • Temperature: The reaction between benzoyl chloride and ammonia is highly exothermic.[5][7] It's essential to control the temperature, often by cooling the reaction vessel in an ice bath or with cold water, to prevent side reactions.[2][5][8] For other methods, like synthesis from benzoic acid and urea, a higher temperature of around 180°C for about 2.5 hours is recommended.[8] However, exceeding 185°C for prolonged periods can decrease the yield.[8]

      • Mixing: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating contact between reactants.[4][6]

  • Potential Cause C: Formation of Byproducts

    • Scientific Rationale: The formation of N,N-dibenzoylamine is a possible side reaction when benzamide, the initial product, is acylated by another molecule of benzoyl chloride.[2] This is more likely to occur with a high local concentration of benzoyl chloride.[2]

    • Solution:

      • Stoichiometry Control: Use a molar excess of the amine relative to the benzoyl chloride.[2] This ensures the complete consumption of the benzoyl chloride and minimizes its reaction with the newly formed benzamide.[2]

      • Slow Addition: Add the benzoyl chloride dropwise to the amine solution with vigorous stirring.[2] This maintains a low concentration of the acylating agent, disfavoring the second acylation.[2]

Issue 2: Product is Impure

The presence of unexpected solids or oils can complicate purification and reduce the final yield of pure benzamide.

  • Symptom A: Unexpected, high-melting, poorly soluble white solid.

    • Likely Cause: Formation of N,N-dibenzoylamine.[2]

    • Troubleshooting Steps:

      • Characterization: Determine the melting point of the solid and compare it to the literature value for N,N-dibenzoylamine. Further confirmation can be achieved using spectroscopic methods like NMR, IR, and Mass Spectrometry.[2]

      • Prevention: Implement the stoichiometry control and slow addition methods described in the "Low Yield" section to prevent its formation in subsequent reactions.[2]

  • Symptom B: Oily product instead of a solid precipitate in a Schotten-Baumann reaction.

    • Likely Cause: The presence of impurities or the formation of a low-melting eutectic mixture.[4]

    • Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the liquid surface.[4]

      • Seeding: If available, add a small crystal of pure benzamide to act as a nucleation site.[4]

      • Purification: Isolate the oil via extraction, dry it, and attempt recrystallization from a suitable solvent system, such as ethanol/water.[4]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction parameters for benzamide synthesis.

Q1: What are the most common laboratory methods for synthesizing benzamide?

The most prevalent methods include:

  • From Benzoyl Chloride and Ammonia: This is a rapid and often high-yielding reaction, frequently carried out under Schotten-Baumann conditions.[5]

  • From Benzoic Acid: This typically involves converting benzoic acid to a more reactive intermediate, like benzoyl chloride, using an agent such as thionyl chloride (SOCl₂), followed by a reaction with ammonia.[2][9] Alternatively, direct amidation can be achieved using a catalyst.[5]

  • From Benzonitrile: This involves the partial hydrolysis of benzonitrile, often catalyzed by an acid or base.[5]

Q2: What is the optimal temperature for the reaction between benzoyl chloride and ammonia?

This reaction is highly exothermic and requires careful temperature control.[5][7][8] It is typically performed at low temperatures, often with the reaction flask cooled in an ice bath or with cold water to manage the heat generated.[2][5][8] The benzoyl chloride should be added in small portions to maintain control over the reaction rate and temperature.[2][8]

Q3: How does reaction time affect the purity of the final product?

Longer reaction times can sometimes lead to the formation of by-products, which will reduce the purity of your benzamide.[8] In some cases, particularly with microwave-assisted synthesis, shorter reaction times can produce a cleaner reaction profile, even if the conversion is slightly lower.[8] It is always recommended to monitor the reaction progress to determine the point at which the starting material is consumed without significant byproduct formation.[1]

Q4: For the synthesis of benzamide from benzoic acid and urea, what are the recommended temperature and time?

A common protocol for this synthesis involves heating the mixture to approximately 180°C and maintaining this temperature for about 2.5 hours.[8] It is important to note that heating beyond 185°C for extended periods can lead to a decrease in yield.[8]

Q5: How can I monitor the progress of the reaction?

For the reaction of benzoyl chloride with ammonia, a simple visual cue is the disappearance of the oily, pungent benzoyl chloride and the formation of fine white flakes of benzamide.[5] For other methods, Thin Layer Chromatography (TLC) is a valuable tool to monitor the disappearance of starting materials and the appearance of the benzamide product.[5]

Section 3: Data and Protocols

Table 1: Summary of Reaction Conditions for Benzamide Synthesis

MethodReactantsTypical TemperatureTypical Reaction TimeKey Considerations
Ammonolysis of Benzoyl ChlorideBenzoyl Chloride, Aqueous AmmoniaLow (cooling required)15-20 minutesHighly exothermic, requires careful temperature control.[5][7][8]
From Benzoic Acid and UreaBenzoic Acid, Urea~180°C~2.5 hoursAvoid temperatures above 185°C for extended periods.[8]
Schotten-Baumann ReactionBenzoyl Chloride, Amine, Aqueous BaseRoom TemperatureVaries (monitor)Biphasic system requiring vigorous stirring.[4][6][10]

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride and Ammonia

  • In a conical flask, place a dilute solution of aqueous ammonia.

  • Cool the flask in an ice bath to control the exothermic reaction.[2]

  • Slowly add benzoyl chloride to the cold ammonia solution in small portions with continuous and vigorous shaking.[2][7]

  • After the addition is complete, continue to shake or stir the mixture for an additional 15 minutes.[3] The smell of benzoyl chloride should dissipate, and a white solid (benzamide) will precipitate.[4]

  • Collect the crude benzamide by vacuum filtration.[3]

  • Wash the collected solid with ice-cold water to remove soluble impurities.[4]

  • Recrystallize the crude product from hot water to obtain pure benzamide.[3][5]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Benzamide Yield q1 Are reagents and glassware anhydrous? start->q1 cause1 Potential Cause: Hydrolysis of Benzoyl Chloride q1->cause1 No q2 Was reaction time and temperature optimal? q1->q2 Yes sol1 Solution: Use dry glassware and anhydrous reagents. cause1->sol1 sol1->q2 cause2 Potential Cause: Incomplete Reaction q2->cause2 No q3 Is an unexpected byproduct present? q2->q3 Yes sol2 Solution: Monitor reaction (TLC). Control temperature (cooling). Ensure vigorous mixing. cause2->sol2 sol2->q3 cause3 Potential Cause: N,N-dibenzoylamine formation q3->cause3 Yes end_node Yield Optimized q3->end_node No sol3 Solution: Use excess amine. Add benzoyl chloride slowly. cause3->sol3 sol3->end_node

References

  • How is benzamide obtained from benzoic acid? - askIITians. (2025, March 4). Retrieved from [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Retrieved from [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. (2023, February 6). Retrieved from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Retrieved from [Link]

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of Benzamide - YouTube. (2021, January 31). Retrieved from [Link]

  • Effect of temperature on conversion of methyl benzoate to benzamide, pulse injection. … - ResearchGate. Retrieved from [Link]

  • Part 6: Preparation of Organic Compounds. Retrieved from [Link]

  • Final Benzamide Preparations | PDF - Scribd. Retrieved from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. Retrieved from [Link]

  • Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. (2018, January 1). Retrieved from [Link]

  • Schotten–Baumann reaction - Grokipedia. Retrieved from [Link]

  • Benzamide can be preapred by the action of concentrated ammonia upon benzoyl chloride - Doubtnut. (2020, March 29). Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Retrieved from [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022, November 17). Retrieved from [Link]

  • Schotten–Baumann reaction - Wikipedia. Retrieved from [Link]

  • How does reaction time impact synthetic product purity and yield? - Biotage. (2023, February 6). Retrieved from [Link]

  • Benzamide can be preapred by the action of concentrated ammonia upon benzoyl chloride. underset("Benzoyl chloride")(C_(6)H_(5)COl)+2NH_(3) to underset("Benzamide")(C_(6)H_(5)CONH(2))+NH_(4)Cl - Allen. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. Retrieved from [Link]

  • Figure 1 Effect of temperature on the yield a - ResearchGate. Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. Retrieved from [Link]

  • Reaction of benzoyl chloride, ammonia - Reactory. (2023, February 2). Retrieved from [Link]

  • Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. Retrieved from [Link]

  • Optimization of the reaction conditions of amide synthesis. - ResearchGate. Retrieved from [Link]

  • BENZOYL CHLORIDE - Ataman Kimya. Retrieved from [Link]

  • RU2019541C1 - Process for preparing benzamide - Google Patents.

Sources

stability issues of 2,3-Difluoro-4-methylbenzamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DFMB-001 Version: 1.0 Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for 2,3-Difluoro-4-methylbenzamide (DFMB). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. A thorough understanding of a compound's stability profile is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations. This guide provides in-depth answers to frequently asked questions (FAQs) and detailed troubleshooting protocols for stability issues encountered under acidic and basic conditions.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses common queries regarding the chemical stability of this compound.

Q1: What is the primary degradation pathway for this compound under aqueous acidic or basic conditions?

A: The primary degradation pathway for this compound, like other benzamides, is hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into two primary degradation products: 2,3-Difluoro-4-methylbenzoic acid and ammonia. Under acidic conditions, the ammonia will be protonated to form an ammonium salt (e.g., ammonium chloride if HCl is used).[2] In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt (e.g., sodium 2,3-difluoro-4-methylbenzoate if NaOH is used).[2]

Q2: How do acidic conditions affect the stability of this compound?

A: Amide hydrolysis is catalyzed by acid.[3] The reaction rate is generally slow in plain water but increases significantly in the presence of a strong acid and heat.[2][3] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3] While stable in dilute aqueous solutions, significant degradation can be expected under harsher acidic conditions (e.g., >0.1 M HCl, elevated temperatures).[4][5]

Q3: What level of stability can I expect under basic (alkaline) conditions?

A: Basic conditions also catalyze the hydrolysis of the amide bond. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This reaction typically requires heat and a sufficient concentration of base (e.g., 0.1 M to 1.0 M NaOH) to proceed at a significant rate.[1][5] The reaction is generally driven to completion because the final step involves an irreversible acid-base reaction where the amine anion deprotonates the carboxylic acid, or in excess base, the hydroxide deprotonates the carboxylic acid.

Q4: What are the expected degradation products I should monitor in my analysis?

A: The two primary species to monitor are the parent compound, this compound, and its main hydrolytic degradant, 2,3-Difluoro-4-methylbenzoic acid. In basic media, you will detect the carboxylate salt of the acid. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are well-suited for separating and quantifying both the parent compound and the benzoic acid derivative.[6]

Section 2: Troubleshooting Guide - Investigating Stability Issues

This section provides structured guidance for common experimental problems related to DFMB stability.

Scenario 1: My assay results for a DFMB stock solution are lower than expected.

Question: I prepared a 1 mg/mL stock solution of this compound in a buffered aqueous solution (pH 4.5) for an experiment. After 24 hours at room temperature, my HPLC analysis shows the concentration is only 0.90 mg/mL. What could be the cause?

Answer: A 10% loss in potency within 24 hours suggests that the compound is undergoing degradation, likely via acid-catalyzed hydrolysis. While pH 4.5 is only mildly acidic, some benzamide derivatives can exhibit sensitivity over time, especially if not refrigerated. The following workflow will help you diagnose and resolve the issue.

G start Start: Unexpectedly Low Assay Value check_prep Step 1: Verify Solution Preparation - Correct weighing? - Correct solvent volume? - Full dissolution? start->check_prep check_hplc Step 2: Verify HPLC Method - Calibrants fresh? - System suitability passed? - Correct integration? check_prep->check_hplc If preparation is correct forced_deg Step 3: Perform Confirmatory Forced Degradation Study (See Protocol 1) check_hplc->forced_deg If HPLC method is valid analyze Step 4: Analyze Degradation Sample - Monitor parent peak decrease - Look for new peaks (e.g., benzoic acid deriv.) forced_deg->analyze confirm Result: Degradation Confirmed analyze->confirm If degradant peak appears and parent peak decreases no_deg Result: No Degradation (Re-evaluate Steps 1 & 2) analyze->no_deg If no change observed mitigate Step 5: Mitigation Strategy - Prepare solutions fresh daily - Store stocks at 2-8°C or -20°C - Use aprotic solvent (e.g., DMSO, ACN) for long-term stock confirm->mitigate

Caption: Workflow for troubleshooting low assay values.

Scenario 2: I see new peaks in my chromatogram after incubating my DFMB sample under stress conditions.

Question: I am performing a forced degradation study. After heating my sample in 0.1 M NaOH at 60°C for 4 hours, my HPLC chromatogram shows a significant decrease in the main DFMB peak and the appearance of a new, earlier-eluting peak. How can I confirm this is the expected hydrolysis product?

Answer: The appearance of a new peak under hydrolytic stress conditions is the expected outcome of a forced degradation study.[7][8] The goal is to demonstrate that your analytical method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[9][10]

Confirmation Steps:

  • Retention Time Comparison: The hydrolytic product, 2,3-Difluoro-4-methylbenzoic acid, is more polar than the parent amide. In a typical reversed-phase HPLC method, it will have a shorter retention time.

  • Purchase a Reference Standard: The most definitive way to confirm the identity of the new peak is to purchase a certified reference standard of 2,3-Difluoro-4-methylbenzoic acid and inject it into your HPLC system. The retention time should match that of the degradant peak.

  • Mass Spectrometry (LC-MS): If available, analyze the stressed sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 2,3-Difluoro-4-methylbenzoic acid (172.12 g/mol ).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the eluting DFMB peak in the stressed sample. This helps ensure there are no co-eluting impurities.

Section 3: Protocols & Methodologies

These protocols are based on standard industry practices and ICH guidelines for forced degradation studies.[5][7][10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 1.0 M HCl.

  • Stress Condition: Heat the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Immediately neutralize the aliquot by diluting it 10-fold in the mobile phase, ensuring the final pH is near neutral. For example, if taking 100 µL, dilute with 900 µL of mobile phase that has been pH-adjusted.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation Study - Basic Conditions
  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 1.0 M NaOH.

  • Stress Condition: Heat the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours (base hydrolysis is often faster than acid hydrolysis).

  • Sample Quenching: Immediately neutralize the aliquot by diluting it 10-fold in the mobile phase, ensuring the final pH is near neutral.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

Protocol 3: Generic HPLC-UV Method for Stability Monitoring

This method serves as a starting point and should be fully validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Summary Table

The following table provides a hypothetical summary of degradation results from the protocols above. Actual results may vary.

ConditionTime (hours)Temperature% DFMB Remaining (Hypothetical)Primary Degradant Observed
1.0 M HCl860°C91%2,3-Difluoro-4-methylbenzoic acid
1.0 M HCl2460°C78%2,3-Difluoro-4-methylbenzoic acid
1.0 M NaOH260°C93%2,3-Difluoro-4-methylbenzoate
1.0 M NaOH860°C72%2,3-Difluoro-4-methylbenzoate

Section 4: Mechanistic Insights

Understanding the chemical mechanisms of degradation is key to predicting stability and developing mitigation strategies.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.

G Amide This compound ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H3O+ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H2O (Nucleophilic Attack) Products 2,3-Difluoro-4-methylbenzoic Acid + NH4+ Tetrahedral->Products Proton Transfers & Loss of NH3

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis Mechanism

Under basic conditions, the strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. The reaction is driven forward by the formation of a stable carboxylate anion.

G Amide This compound Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH- (Nucleophilic Attack) Products 2,3-Difluoro-4-methylbenzoate + NH3 Tetrahedral->Products Elimination of Amine Anion, Proton Transfer

Caption: Simplified mechanism of base-catalyzed amide hydrolysis.

References

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Applied Research in Science, Engineering and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word. Canadian Journal of Chemistry, 86(4), 290-297. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

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troubleshooting failed reactions of 2,3-difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-4-methylbenzoic Acid

A Guide for the Synthetic Chemist

Welcome to the technical support center for 2,3-difluoro-4-methylbenzoic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using this versatile but sometimes challenging reagent. This resource moves beyond simple protocols to explain the chemical principles behind the troubleshooting steps, ensuring your success in the lab.

The unique structure of 2,3-difluoro-4-methylbenzoic acid—with its electron-withdrawing fluorine atoms ortho and meta to the carboxyl group and a methyl group para—presents a specific set of reactivity challenges. The strong inductive effect of the fluorine atoms increases the acidity of the carboxyl group but deactivates the aromatic ring and can hinder certain reactions through steric and electronic effects.[1][2] This guide is structured to address these issues directly in a question-and-answer format.

Part 1: Troubleshooting Guide - Common Reaction Failures

This section addresses specific, common synthetic transformations where 2,3-difluoro-4-methylbenzoic acid is a starting material.

Scenario 1: Failed or Low-Yielding Amide Coupling Reactions

Amide bond formation is one of the most frequent reactions performed with carboxylic acids. However, the electronic properties of this substrate can make standard coupling protocols sluggish or ineffective.

Question: My standard amide coupling reaction (e.g., using EDC/HOBt) with 2,3-difluoro-4-methylbenzoic acid and an amine has failed or is giving very low yields. What are the primary causes and immediate troubleshooting steps?

Answer:

Failure in this context often stems from two main factors: inefficient activation of the carboxylic acid and/or reduced nucleophilicity of the amine partner. The electron-withdrawing fluorine atoms make the carboxylate a poorer nucleophile, which can slow its initial reaction with the coupling reagent.

Here is a logical workflow for troubleshooting this issue:

G A Reaction Failed: No/Low Product B Step 1: Verify Reagent Quality & Stoichiometry A->B C Are all reagents pure and anhydrous? Is stoichiometry correct (esp. base)? B->C Check D Step 2: Enhance Carboxylic Acid Activation C->D If Yes E Switch to a more potent coupling reagent (HATU, HBTU, T3P). Increase reaction temperature moderately (e.g., RT to 40-50 °C). D->E Action F Step 3: Address Nucleophile Reactivity E->F If still fails G If using an electron-deficient amine, consider stronger base or alternative activation (e.g., acyl fluoride). F->G Action H Step 4: Solvent & Additive Optimization G->H If still fails I Switch to a more polar aprotic solvent (e.g., DMF, NMP). Include DMAP as a nucleophilic catalyst. H->I Action J Successful Reaction I->J Monitor by TLC/LC-MS G cluster_0 Acyl Chloride Pathway for Esterification A 2,3-Difluoro-4-methylbenzoic Acid B Acyl Chloride Intermediate A->B + SOCl₂ or (COCl)₂ C Target Ester B->C + R-OH, Base (e.g., Pyridine)

Caption: A robust two-step esterification workflow.

[3]***

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of 2,3-difluoro-4-methylbenzoic acid I should be aware of?

The reactivity is dominated by the interplay of its substituents:

  • Carboxylic Acid Group: It is a meta-director for electrophilic aromatic substitution and deactivates the ring. [4][5]It is more acidic than benzoic acid due to the inductive effect of the fluorines. [1]* Fluorine Atoms: These are strong electron-withdrawing groups by induction, which further deactivates the ring to electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). [6]The ortho-fluorine (at C2) also introduces significant steric hindrance around the carboxylic acid group. [7]* Methyl Group: This is a weak electron-donating group and an ortho-, para-director. Its influence is largely overcome by the powerful deactivating effects of the other substituents.

Q2: What are the best solvents for reactions involving this compound?

2,3-Difluoro-4-methylbenzoic acid has limited solubility in nonpolar solvents but is soluble in polar organic solvents. [8][9]Your choice will depend on the specific reaction.

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Common Applications & Notes
Dichloromethane (DCM)9.140Good for many reactions (e.g., acyl chloride formation, some couplings). Low boiling point makes for easy removal.
Tetrahydrofuran (THF)7.666Versatile aprotic solvent. Good for reactions involving organometallics.
Acetonitrile (MeCN)37.582Polar aprotic solvent, often used in coupling reactions.
N,N-Dimethylformamide (DMF)36.7153Excellent polar aprotic solvent for dissolving starting materials and facilitating sluggish amide couplings. High boiling point can be a drawback.
Toluene2.4111Useful for Fischer esterifications with a Dean-Stark trap. [10]
Acetone2156Good general-purpose solvent for dissolving the acid. [8]

Q3: How do the two fluorine atoms affect potential Nucleophilic Aromatic Substitution (SNAr) reactions on the ring?

The two fluorine atoms, being good leaving groups for SNAr, are positioned on a ring that is activated by the electron-withdrawing carboxyl group. [6][11]This makes SNAr reactions possible. The regioselectivity of nucleophilic attack is directed by the combined electronic effects of all substituents. The C2 and C3 positions are highly activated. A strong nucleophile could potentially displace one of the fluorine atoms, though this may require harsh conditions or specialized catalytic systems for unactivated fluoroarenes. [12][13] Q4: How should I properly handle and store 2,3-difluoro-4-methylbenzoic acid?

  • Safety: The compound is classified as a skin, eye, and respiratory irritant. [14]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases or oxidizing agents. [16]It is a stable, crystalline solid under normal conditions.

Part 3: Experimental Protocols

Protocol 1: Robust Amide Coupling Using HATU

This protocol is recommended for coupling 2,3-difluoro-4-methylbenzoic acid with primary or secondary amines, especially when standard EDC/HOBt methods fail.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-difluoro-4-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization. [17]

Protocol 2: Esterification via the Acyl Chloride

This two-step protocol is highly effective for synthesizing esters of 2,3-difluoro-4-methylbenzoic acid, bypassing the equilibrium limitations of Fischer esterification.

Step A: Acyl Chloride Formation

  • Setup: In a fume hood, add 2,3-difluoro-4-methylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3-5 eq) to the flask. A catalytic drop of DMF can accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The solid acid should dissolve as it converts to the acyl chloride.

  • Isolation: After the reaction is complete, carefully remove the excess SOCl₂ by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors). The resulting crude acyl chloride can often be used directly in the next step.

Step B: Ester Formation

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the alcohol/base solution dropwise to the cold acyl chloride solution.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then brine. Dry the organic layer, concentrate, and purify as needed. [8]

References

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. Available from: [Link]

  • TMP Chem. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. YouTube. Available from: [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora. Available from: [Link]

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2008). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available from: [Link]

  • Ferreira, A. et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available from: [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Turito. Available from: [Link]

  • Aakash Institute. (n.d.). Benzoic Acid: Formula, Structure, Properties & Preparation. Aakash Institute. Available from: [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. OpenStax. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding Benzoic Acid Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]

  • ResearchGate. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Patsnap Synapse. Available from: [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. PubChem. Available from: [Link]

  • Douglas, J. J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information. Available from: [Link]

  • Reddit. (2023). Struggling with amide coupling. r/Chempros. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Subiros-Funosas, L. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2007). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available from: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. Available from: [Link]

  • The Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters. Google Patents.
  • JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. Available from: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Wikipedia. (n.d.). p-Toluic acid. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. PubChem. Available from: [Link]

  • ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available from: [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. Available from: [Link]

Sources

byproduct formation in the synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2,3-Difluoro-4-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to common challenges, ensuring the integrity and success of your experimental work.

Introduction to Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents several potential pitfalls that can lead to reduced yields, impure product, and challenging purifications. The primary routes to this compound involve either the amidation of 2,3-difluoro-4-methylbenzoic acid or the controlled hydrolysis of 2,3-difluoro-4-methylbenzonitrile. Each pathway has its own unique set of potential side reactions and byproduct formations that require careful consideration and control of reaction parameters. This guide will address specific issues you may encounter in both of these synthetic approaches.

Troubleshooting Guide & FAQs

Route 1: Amidation of 2,3-Difluoro-4-methylbenzoic Acid

This is a common and versatile route, but not without its challenges. The conversion of the carboxylic acid to the amide can be achieved through several methods, most commonly via activation with a coupling agent or conversion to an acyl chloride followed by reaction with an amine source.

Question 1: I am experiencing low yields in my amide coupling reaction using a carbodiimide reagent (e.g., DCC, EDC). What are the likely causes and how can I improve my results?

Answer:

Low yields in carbodiimide-mediated amide coupling reactions are a frequent issue. The primary culprits are often related to the stability of the activated carboxylic acid intermediate and competing side reactions.

  • Inadequate Activation or Instability of the Activated Species: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with the carbodiimide can be unstable. It can rearrange to form an unreactive N-acylurea byproduct, which is a common cause of yield loss.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact the efficiency of the coupling.

Troubleshooting & Optimization:

  • Addition of a Nucleophilic Additive: To prevent the formation of N-acylurea, it is highly recommended to add a nucleophilic agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which then efficiently reacts with the amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can help to minimize the formation of the N-acylurea byproduct.

  • Stoichiometry: Ensure you are using the correct stoichiometric ratios of your reactants. A slight excess of the amine (around 1.1 equivalents) is often beneficial.

Question 2: I'm using thionyl chloride (SOCl₂) to form the acyl chloride of 2,3-difluoro-4-methylbenzoic acid, but my subsequent amidation step is giving a poor yield.

Answer:

When using thionyl chloride to generate an acyl chloride, the in-situ formation of hydrochloric acid (HCl) is a significant byproduct that can interfere with the subsequent amidation step.

  • Protonation of the Amine: The generated HCl will protonate your amine source (e.g., ammonia or an amine), rendering it non-nucleophilic and thus unable to react with the acyl chloride.

Troubleshooting & Optimization:

  • Inclusion of a Base: It is crucial to perform the reaction in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl as it is formed.

  • Alternative Chlorinating Agents: For substrates that are particularly sensitive to acid, you might consider using oxalyl chloride. While it also produces HCl, the byproducts (CO and CO₂) are gaseous and easily removed.

  • Purity of Thionyl Chloride: Older batches of thionyl chloride can contain impurities that may lead to the formation of non-volatile sulfur-containing byproducts, which can contaminate your product. Using freshly distilled or a new bottle of thionyl chloride is advisable.

Question 3: My final this compound product is contaminated with an isomeric impurity. What is the likely source of this contamination?

Answer:

Isomeric impurities in your final product often originate from the starting material, in this case, 2,3-difluoro-4-methylbenzoic acid. The synthesis of this precursor, especially via Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene, can lead to the formation of regioisomers.

  • Friedel-Crafts Acylation: This reaction can sometimes yield a mixture of products due to substitution at different positions on the aromatic ring. While the directing effects of the substituents on 1,2-difluoro-3-methylbenzene favor the desired isomer, other isomers can still be formed as minor byproducts.

Troubleshooting & Optimization:

  • Purification of the Starting Material: It is critical to ensure the purity of your 2,3-difluoro-4-methylbenzoic acid before proceeding with the amidation. Recrystallization or column chromatography of the carboxylic acid may be necessary to remove isomeric impurities.

  • Analytical Verification: Use analytical techniques such as NMR spectroscopy or HPLC to confirm the isomeric purity of your starting material before use.

Route 2: Hydrolysis of 2,3-Difluoro-4-methylbenzonitrile

The partial hydrolysis of a nitrile to an amide can be an effective synthetic route, but it requires careful control to avoid over-hydrolysis to the corresponding carboxylic acid.

Question 4: I am attempting to hydrolyze 2,3-Difluoro-4-methylbenzonitrile to the amide, but I am getting a significant amount of the carboxylic acid as a byproduct. How can I improve the selectivity for the amide?

Answer:

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate. The challenge lies in stopping the reaction at the amide stage, as the amide can also be hydrolyzed under the reaction conditions.[1]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times in the presence of strong acids or bases, will favor the formation of the carboxylic acid.[1]

Troubleshooting & Optimization:

  • Milder Conditions: Employ milder reaction conditions. For example, using a lower concentration of acid or base and reducing the reaction temperature can help to selectively form the amide. Some literature suggests that using milder conditions, such as HCl at around 40°C, can favor amide formation.[1]

  • Solvent Effects: The choice of solvent can influence the outcome. It has been reported that using tert-butanol as a solvent can help to halt the hydrolysis at the amide stage.[1]

  • Careful Monitoring: Closely monitor the progress of the reaction using techniques like TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired amide has formed, before substantial over-hydrolysis occurs.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameSynthetic RouteCausative Reagent/ConditionMitigation Strategy
N-acylureaAmidation of Carboxylic AcidCarbodiimides (e.g., DCC, EDC)Add HOBt or Oxyma; lower reaction temperature.
Isomeric BenzamideBoth RoutesImpure starting material (e.g., isomeric benzoic acid)Purify starting materials before use.
2,3-Difluoro-4-methylbenzoic AcidHydrolysis of NitrileOver-hydrolysis (harsh conditions)Use milder reaction conditions; monitor reaction closely.
Unreacted Starting MaterialBoth RoutesIncomplete reactionIncrease reaction time or temperature; ensure proper stoichiometry.

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2,3-difluoro-4-methylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or toluene). Add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM). In a separate flask, prepare a solution of the amine source (e.g., ammonia in dioxane or an aqueous solution of ammonium hydroxide) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq.). Cool the amine solution to 0 °C and slowly add the acyl chloride solution. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Amidation Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + DCC/EDC Amine Amine DCC/EDC DCC/EDC Desired Amide Desired Amide O-Acylisourea Intermediate->Desired Amide + Amine N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea Intermediate->N-Acylurea Byproduct Rearrangement

Caption: Formation of N-acylurea byproduct in carbodiimide-mediated amidation.

Nitrile_Hydrolysis Nitrile Nitrile Amide (Desired Product) Amide (Desired Product) Nitrile->Amide (Desired Product) Partial Hydrolysis (Milder Conditions) Carboxylic Acid (Byproduct) Carboxylic Acid (Byproduct) Amide (Desired Product)->Carboxylic Acid (Byproduct) Over-hydrolysis (Harsh Conditions)

Caption: Selective hydrolysis of nitrile to amide versus over-hydrolysis.

References

  • Google Patents. (n.d.).
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • PubMed. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. CN103304439B.
  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • Google Patents. (n.d.).
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • ResearchGate. (2011). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

Sources

Technical Support Center: Purification of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Difluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols, ensuring the highest quality of the final compound.

Introduction: The Challenge of Purity in Fluorinated Benzamides

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its reactivity and solubility, which in turn can complicate purification. This guide provides a structured approach to identifying and eliminating common impurities encountered during its synthesis.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My final product is a mixture of the desired amide and the starting carboxylic acid.

Root Cause Analysis:

The most probable synthetic route to this compound is the amidation of 2,3-Difluoro-4-methylbenzoic acid. Incomplete reaction is a common reason for the presence of the starting carboxylic acid in the final product. This can be due to several factors, including:

  • Insufficient activation of the carboxylic acid: The carboxylic acid needs to be activated, typically by conversion to an acid chloride or by using a coupling reagent, before reaction with an amine source.

  • Sub-optimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents play a crucial role in driving the reaction to completion.

  • Hydrolysis of the activated intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting material.

Recommended Solutions:

  • Optimize the Amidation Reaction:

    • Ensure your starting materials are anhydrous.

    • If using a chlorinating agent like thionyl chloride or oxalyl chloride, consider using a slight excess and ensure the complete removal of the excess reagent and HCl byproduct.

    • When employing coupling reagents (e.g., HATU, HBTU), ensure the correct stoichiometry and the use of a non-nucleophilic base (e.g., DIPEA) to neutralize the acid formed.

  • Purification Strategy: Acid-Base Extraction

    This is a highly effective method to separate the acidic starting material from the neutral amide product.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic 2,3-Difluoro-4-methylbenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer.

    • Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the purified this compound.

    Caption: Workflow for Acid-Base Extraction.

Issue 2: My product is contaminated with the starting nitrile.

Root Cause Analysis:

An alternative synthesis of this compound involves the partial hydrolysis of 2,3-difluoro-4-methylbenzonitrile. Incomplete hydrolysis will result in the presence of the starting nitrile in the final product.

Recommended Solutions:

  • Optimize the Hydrolysis Reaction:

    • Carefully control the reaction conditions (e.g., temperature, concentration of acid or base catalyst) to favor the formation of the amide without proceeding to the carboxylic acid.

    • Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Purification Strategy: Recrystallization

    Recrystallization is an excellent method for separating compounds with different solubilities. The amide, with its ability to form hydrogen bonds, will likely have a different solubility profile than the less polar nitrile.

    Experimental Protocol: Recrystallization

    • Solvent Screening: The choice of solvent is critical. For aromatic amides, polar solvents are often a good starting point.[1] Test the solubility of your crude product in small amounts of various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not at room temperature. Potential solvents to screen include:

      • Ethanol

      • Isopropanol

      • Acetonitrile

      • Ethyl acetate

      • Toluene

      • A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes)

    • Recrystallization Procedure:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the solution in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the crystals under vacuum.

    Caption: General Recrystallization Workflow.

Issue 3: My product shows multiple spots on TLC, and I'm unsure of their identity.

Root Cause Analysis:

Besides the starting materials, other impurities can arise from side reactions. In the case of amidation reactions, these can include:

  • Over-acylation: If a primary amine is used, it's possible for the initially formed amide to be acylated again, though this is less common.

  • Side reactions of coupling reagents: Coupling reagents can lead to the formation of byproducts (e.g., dicyclohexylurea (DCU) if DCC is used) that need to be removed.

  • Decomposition: The fluorinated aromatic ring can be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less likely under standard amidation conditions.

Recommended Solutions:

  • Purification Strategy: Column Chromatography

    For complex mixtures or when impurities have similar solubility to the product, column chromatography is the most powerful purification technique.

    Experimental Protocol: Column Chromatography

    • Stationary Phase: Silica gel is the most common choice for the purification of moderately polar compounds like amides.

    • Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

      • Use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired product.

      • A typical starting eluent system for a benzamide might be 30-50% ethyl acetate in hexanes. The polarity can be gradually increased to elute the more polar compounds.

    • Column Packing and Loading:

      • Properly pack the column with a slurry of silica gel in the initial eluent.

      • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better separation than loading the sample as a concentrated solution.

    • Elution and Fraction Collection:

      • Run the column, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for good resolution of moderately polar organic compounds.
    Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity to elute compounds with increasing polarity. This allows for the separation of non-polar impurities from the more polar amide.
    Detection UV visualization at 254 nmThe aromatic ring of the benzamide will be UV active, allowing for easy visualization on TLC plates.

    Table 1: Recommended Starting Conditions for Column Chromatography

Frequently Asked Questions (FAQs)

Q1: I've tried recrystallization from several solvents, but my compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid. To address this:

  • Use a larger volume of solvent: This can keep the compound in solution at a lower temperature.

  • Try a different solvent or solvent system: A solvent with a lower boiling point might be beneficial.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

  • Cool the solution very slowly: A gradual decrease in temperature is key to forming well-defined crystals.

Q2: How can I remove the urea byproduct from a DCC/EDC coupling reaction?

A2: N,N'-Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents. Most of it can be removed by simple filtration of the reaction mixture. For the more water-soluble urea byproduct from EDC, a simple aqueous wash during the workup is usually sufficient. If trace amounts of urea remain, they can often be removed by recrystallization or column chromatography.

Q3: Is it possible for the fluorine atoms to be displaced during the synthesis?

A3: While nucleophilic aromatic substitution of fluorine is possible, it typically requires harsh conditions (strong nucleophiles, high temperatures). Under standard amidation conditions, the fluorine atoms on the aromatic ring are generally stable. However, if you are using a strong base and high temperatures, this could be a potential side reaction to consider.

Q4: What is the best way to confirm the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can reveal the presence of impurities, even at low levels. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. The melting point of this compound is reported to be 160 °C.

References

  • ResearchGate. What is the best technique for amide purification? Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Stenutz, R. This compound. Available at: [Link]

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Technical Support Center: Catalyst Deactivation in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex issue of catalyst deactivation in the synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance in fluorination reactions. The following guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles governing these phenomena.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation during fluorination reactions, offering quick insights and foundational knowledge.

Q1: What are the primary causes of catalyst deactivation when working with fluorinated compounds?

A1: Catalyst deactivation in fluorination chemistry is multifaceted and typically arises from three main categories: chemical, thermal, and mechanical degradation.[1]

  • Chemical Deactivation: This is the most common issue and includes:

    • Poisoning: The active sites of the catalyst are blocked by impurities from the starting materials or by species generated during the reaction. Fluoride and other halide ions are notorious poisons for many transition metal catalysts.[1][2]

    • Fouling/Coking: The deposition of carbonaceous materials, often referred to as coke, on the catalyst surface can obstruct pores and active sites.[1][3] In the context of fluorinated substrates, this can lead to the formation of fluorinated coke, which can be particularly challenging to remove.[1]

  • Thermal Deactivation (Sintering): Elevated reaction temperatures can cause the fine catalyst particles to agglomerate, which reduces the active surface area and, consequently, the catalyst's effectiveness.[1][4]

  • Mechanical Deactivation: This involves the physical breakdown of the catalyst support, for instance, through attrition in stirred-tank or fluidized-bed reactors.[1]

Q2: How can I diagnose the specific cause of my catalyst's deactivation?

A2: Identifying the root cause of deactivation involves a combination of in-process observations and post-reaction analysis of the spent catalyst.[1]

  • Observational Indicators:

    • Rapid, irreversible loss of activity often suggests poisoning.[1]

    • Gradual and sometimes reversible loss of activity is characteristic of coking.[1]

    • Activity loss that is highly dependent on temperature points towards thermal degradation.[1]

  • Analytical Characterization:

    • A definitive diagnosis often requires analyzing the spent catalyst. A simple diagnostic test is to add a fresh batch of catalyst to a stalled reaction; if the reaction resumes, it strongly indicates that the original catalyst was deactivated.[2]

    • Techniques such as Temperature-Programmed Oxidation (TPO) can quantify the amount of coke deposition.[1]

    • Elemental analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can detect the presence of poisons, such as fluorine, on the catalyst's surface.[1][5]

Q3: Is it possible to regenerate a catalyst that has been deactivated by fluoride poisoning?

A3: Regenerating fluoride-poisoned catalysts is challenging but can be feasible depending on the catalyst and the extent of poisoning.[1] Mild poisoning may be reversible by treating the catalyst with a non-fluorinated feed at high temperatures to encourage the desorption of fluoride species. For certain materials like zeolites and activated alumina, washing with alkaline solutions has shown some success in regeneration.[1] However, severe poisoning that leads to irreversible changes in the catalyst's structure may not be reversible.[1]

Q4: Are certain types of catalysts more resistant to deactivation by fluorinated compounds?

A4: Research is ongoing to develop catalysts specifically for fluorinated substrates.[1] However, some general principles can guide catalyst selection. Catalysts that exhibit high tolerance for acidic conditions and those with surfaces that have a lower affinity for fluoride adsorption are generally more robust.[1] For instance, in palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands can sometimes mitigate deactivation caused by halides.[2]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues related to catalyst deactivation in fluorination synthesis.

Guide 1: Troubleshooting Halide Poisoning

Halide ions (F⁻, Cl⁻) are well-known poisons for many transition metal catalysts, such as palladium and rhodium.[2] They can irreversibly bind to the metal center, blocking the active sites necessary for the catalytic cycle.[2]

Symptoms:

  • The reaction fails to start or stalls after a short duration.

  • Incomplete conversion of starting materials, even with increased catalyst loading or extended reaction times.

  • Formation of significant amounts of side products.[2]

Troubleshooting Workflow:

Start Reaction Failure: Suspected Halide Poisoning Check_Purity Step 1: Verify Reagent Purity (e.g., N-Chloro-2-fluoroacetamide) Start->Check_Purity Add_Scavenger Step 2: Introduce a Halide Scavenger (e.g., Ag₂CO₃, AgOTf) Check_Purity->Add_Scavenger If purity is confirmed Result_Failure Issue Persists: Re-evaluate Reaction Scope Check_Purity->Result_Failure If impurities are the cause and cannot be removed Optimize_Conditions Step 3: Optimize Reaction Conditions Add_Scavenger->Optimize_Conditions If scavenger is added Result_Success Reaction Proceeds Successfully Add_Scavenger->Result_Success If successful Select_Catalyst Step 4: Select a Halide-Tolerant Catalyst Optimize_Conditions->Select_Catalyst If optimization fails Select_Catalyst->Result_Success If successful Select_Catalyst->Result_Failure If no suitable catalyst is found

Caption: Troubleshooting workflow for halide poisoning.

Detailed Steps:

  • Select Halide-Tolerant Catalysts and Ligands: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, bulky, electron-rich phosphine ligands can sometimes mitigate deactivation.[2]

  • Utilize a Halide Scavenger: The addition of a silver salt (e.g., Ag₂CO₃, AgOTf) can precipitate halide ions, preventing them from coordinating to the catalyst's active site.[2] It is recommended to use stoichiometric amounts relative to the potential halide release.[2]

  • Optimize Reagent Addition: A slow, controlled addition of the fluorinating agent can maintain a low concentration of any released halide ions, thereby reducing the rate of catalyst poisoning.[2]

  • Adjust Reaction Temperature: Lowering the reaction temperature may decrease the rate of degradation of reagents that could release poisoning species.[2]

Guide 2: Managing Coke Formation

Coke is a carbon-rich deposit that can form on catalyst surfaces during reactions involving hydrocarbons.[3][6] Its accumulation blocks active sites and can lead to a decrease in catalytic activity and selectivity.[3][6]

Symptoms:

  • Gradual decline in catalyst activity over time.

  • Increased pressure drop across the reactor.

  • Shift in product selectivity, leading to undesirable by-products.[3]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Feedstock Purification Remove coke precursors, such as poly-nuclear aromatics, from the feed before the reaction.Prevents the formation of coke on the catalyst surface.[7]
Optimize Operating Conditions Adjusting temperature and pressure can influence the rate of coke deposition. High temperatures can accelerate coking.[3]Minimizes the thermodynamic and kinetic favorability of coke-forming reactions.
Catalyst Design Utilize catalysts with properties that are less prone to coking, such as optimized acidity and pore structure.[3] Surface modification of catalysts can also reduce external acid sites where coke formation is often initiated.[8]The properties of the catalyst directly impact how quickly and extensively coke deposits form.[3]
Catalyst Regeneration For catalysts where coking is not easily preventable, regeneration can be performed. This often involves a carefully controlled, low-temperature combustion of the deposited carbon in the air.[7]Restores catalyst activity by removing the carbonaceous deposits from the surface.
Guide 3: Addressing Thermal Deactivation (Sintering)

Sintering is the process where catalyst particles agglomerate at high temperatures, leading to a reduction in the active surface area.[1] This is a common issue in high-temperature gas-phase fluorination reactions.

Symptoms:

  • Loss of catalytic activity that is strongly dependent on temperature.[1]

  • Irreversible deactivation that is not resolved by regeneration methods for poisoning or coking.

Mitigation Strategies:

  • Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.

  • Improve Heat Transfer: Ensure efficient heat dissipation within the reactor to avoid localized "hot spots" that can accelerate sintering.

  • Select Thermally Stable Supports: The choice of catalyst support material can significantly impact its thermal stability. Materials with high melting points and strong metal-support interactions can inhibit sintering.

  • Incorporate Promoters: The addition of certain promoters to the catalyst formulation can enhance thermal stability.

Catalyst Characterization Post-Sintering:

To confirm sintering, the spent catalyst can be analyzed using techniques like:

  • X-ray Diffraction (XRD): An increase in the crystallite size of the active metal can be observed.

  • Transmission Electron Microscopy (TEM): Direct visualization of the agglomerated catalyst particles.

Section 3: Catalyst Regeneration Protocols

When catalyst deactivation is reversible, regeneration can be a cost-effective way to extend the catalyst's lifetime.[7] The choice of regeneration method depends on the cause of deactivation.

Protocol 1: Regeneration via High-Temperature Calcination (for Coking)

This method is effective for removing carbonaceous deposits (coke) from the catalyst surface.

Core Principle: The deactivated catalyst is heated in an oxidizing atmosphere (air or oxygen) to burn off the coke as CO₂ and H₂O without damaging the catalyst's structure.

Step-by-Step Methodology:

  • Purge the Reactor: Before introducing the oxidizing gas, purge the reactor with an inert gas (e.g., nitrogen) to remove any residual flammable reactants.

  • Controlled Heating: Gradually heat the catalyst bed in a controlled flow of a dilute oxygen/nitrogen mixture. The heating should be slow and controlled to avoid sudden temperature increases that could cause further sintering.

  • Oxidation: Maintain the catalyst at a specific temperature (typically 300-860°C, depending on the catalyst) in the oxidizing atmosphere until all the coke has been combusted.

  • Cooling and Re-reduction (if necessary): After coke removal, cool the catalyst under an inert gas. If the active phase was oxidized during calcination (e.g., metal catalysts), a reduction step with hydrogen may be necessary to restore its catalytic activity.

Protocol 2: Regeneration via Solvent Washing (for Poisoning)

This method is suitable for removing soluble poisons, such as certain metal or salt deposits, from the catalyst surface.

Core Principle: The deactivated catalyst is washed with a solvent (acidic, basic, or organic) that can dissolve and remove the poison without significantly altering the catalyst itself.[9]

Step-by-Step Methodology:

  • Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor.

  • Solvent Selection: Choose a solvent that is effective at dissolving the specific poison. For example, acidic washes can remove heavy metal poisons, while water washing can remove soluble salts.[9]

  • Washing Procedure: Wash the catalyst with the selected solvent, followed by thorough rinsing with deionized water to remove any residual solvent and dissolved poisons.

  • Drying and Calcination: Dry the washed catalyst to remove water, and then perform a calcination step to ensure complete removal of any remaining volatile impurities and to restore the catalyst's physical properties.

  • Re-impregnation (if necessary): In some cases, the washing process may also remove some of the active components. If so, a re-impregnation step may be required to replenish the active species.[9]

Decision-Making for Catalyst Regeneration

Start Catalyst Deactivation Observed Identify_Cause Identify Cause of Deactivation (Poisoning, Coking, Sintering) Start->Identify_Cause Is_Coking Is the cause Coking? Identify_Cause->Is_Coking Is_Poisoning Is the cause Poisoning? Is_Coking->Is_Poisoning No Calcination High-Temperature Calcination Is_Coking->Calcination Yes Is_Sintering Is the cause Sintering? Is_Poisoning->Is_Sintering No Washing Solvent Washing Is_Poisoning->Washing Yes Irreversible Deactivation is likely irreversible. Replace Catalyst. Is_Sintering->Irreversible Yes Is_Sintering->Irreversible No

Caption: Decision-making flowchart for catalyst regeneration.

References

  • Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Medi
  • Technical Support Center: Catalyst Deactivation in Perfluoropent-1-ene Reactions. Benchchem.
  • Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12.
  • Catalysis for Fluorination and Trifluoromethylation.
  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Royal Society of Chemistry.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • Examples of Catalytic and Selective Routes for Fluorinated Building Blocks. American Chemical Society.
  • Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation.
  • What is coke formation on catalysts and how is it minimized?.
  • What Methods Are Available to Reactivate Deactivated C
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Catalyst deactiv
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • An amorphous Lewis-acidic zirconium chlorofluoride as HF shuttle: C–F bond activation and form
  • How Can You Prevent C
  • How to Prevent Catalyst Poisoning
  • Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond.
  • Coke Formation in FCC C
  • Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. Royal Society of Chemistry.
  • Regeneration of the Deactivated SCR Catalysts.
  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 c

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Technical Support Center: Navigating Regioselectivity in Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of regioselectivity in the synthesis of substituted benzamides. Benzamides are a privileged scaffold in modern drug discovery, but controlling the precise placement of substituents on the aromatic ring is a frequent and critical challenge.

This document moves beyond simple protocols to explain the underlying principles governing regiochemical outcomes. Our goal is to empower you with the knowledge to not only troubleshoot failed reactions but to proactively design more robust and selective synthetic routes.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the core principles that dictate where incoming substituents will add to a substituted benzene ring.

Question 1: I'm planning a reaction on a substituted benzene ring. How do I predict where the new group will go?

Answer: The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is primarily controlled by the electronic properties of the substituent already present on the ring.[1][2] These substituents are broadly classified into two categories:

  • Activating, ortho,para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3] They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[4][5]

  • Deactivating, meta-Directing Groups: These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[3] They destabilize the arenium ion intermediate, but the destabilization is least pronounced when the electrophile adds to the meta position. Therefore, substitution occurs primarily at the meta position by default.[3]

A notable exception is the halogens (F, Cl, Br, I), which are deactivating due to their strong inductive electron withdrawal but are ortho,para-directing because their lone pairs can stabilize the arenium ion through resonance.[4][5]

Question 2: Specifically for a benzamide, where does the amide group (-CONH₂) direct incoming electrophiles?

Answer: The unsubstituted benzamide functional group itself is a moderately deactivating, meta-director .[5] The carbonyl group is strongly electron-withdrawing via both induction and resonance, pulling electron density out of the aromatic ring. This deactivation makes electrophilic substitution reactions slower than on benzene and directs incoming electrophiles to the meta position.

Visualizing Electronic Effects

The following diagram illustrates how electron-donating and electron-withdrawing groups influence the regiochemistry of electrophilic aromatic substitution.

G cluster_0 Directing Group Effects in Electrophilic Aromatic Substitution ring Benzene Ring R edg Electron-Donating Group (EDG) (e.g., -OH, -OR, -NH₂, -CH₃) Activates Ring Directs Ortho/Para ring:f1->edg If R is an EDG ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -C(O)R, -SO₃H) Deactivates Ring Directs Meta ring:f1->ewg If R is an EWG outcome_op Major Products: Ortho & Para Isomers edg->outcome_op outcome_m Major Product: Meta Isomer ewg->outcome_m

Caption: Influence of substituents on electrophilic aromatic substitution.

Data Summary: Directing Effects of Common Substituents

The following table provides a quick reference for the directing effects of functional groups commonly encountered in medicinal chemistry.

Substituent GroupNameElectronic EffectReactivity EffectDirecting Effect
-NH₂, -NHR, -NR₂ AminoStrong Resonance Donation (+M)Strongly Activatingortho, para
-OH, -OR Hydroxyl, AlkoxyStrong Resonance Donation (+M)Strongly Activatingortho, para
-CH₃, -R AlkylInductive Donation (+I)Weakly Activatingortho, para
-F, -Cl, -Br, -I HaloInductive Withdrawal (-I) > Resonance Donation (+M)Weakly Deactivatingortho, para
-C(O)H, -C(O)R Carbonyl (Aldehyde, Ketone)Strong Inductive & Resonance Withdrawal (-I, -M)Strongly Deactivatingmeta
-C(O)NH₂, -C(O)NHR Amide Strong Inductive & Resonance Withdrawal (-I, -M) Deactivating meta
-CN CyanoStrong Inductive & Resonance Withdrawal (-I, -M)Strongly Deactivatingmeta
-SO₃H Sulfonic AcidStrong Inductive & Resonance Withdrawal (-I, -M)Strongly Deactivatingmeta
-NO₂ NitroStrong Inductive & Resonance Withdrawal (-I, -M)Strongly Deactivatingmeta
-N⁺R₃ Quaternary AmineStrong Inductive Withdrawal (-I)Strongly Deactivatingmeta

Troubleshooting Guide: Common Regioselectivity Problems

This section uses a question-and-answer format to address specific experimental challenges.

Question 3: My synthesis is aimed at a para-substituted benzamide, but I'm getting a significant amount of the ortho isomer. How can I improve the para-selectivity?

Answer: Achieving high para-selectivity in the presence of an ortho,para-director is a common challenge. The ortho-to-para ratio is influenced by a balance of electronic and steric factors.

Causality:

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position. This effect can be exploited to favor para substitution.[6]

Troubleshooting Steps & Solutions:

  • Increase the Steric Bulk of the Electrophile: Larger electrophiles will preferentially attack the less hindered para position. For example, in Friedel-Crafts acylation, using a bulkier acyl chloride can increase the yield of the para product.[6]

  • Increase the Steric Bulk of the Directing Group: While not always feasible, if the directing group can be modified to be bulkier (e.g., switching from a methoxy to an isopropoxy group), it will further block the ortho positions.

  • Lower the Reaction Temperature: Lowering the temperature often increases selectivity. At higher temperatures, there is enough energy to overcome the activation barrier for the sterically hindered ortho attack, leading to a product mixture that approaches the statistical ratio.

  • Use Shape-Selective Catalysts: For certain reactions, heterogeneous catalysts like zeolites can provide a microenvironment that sterically disfavors the formation of the bulkier transition state leading to the ortho product, thus enhancing para-selectivity.[6]

Question 4: I need to synthesize an ortho-substituted benzamide, but classical electrophilic substitution is not working. What is the best strategy?

Answer: Directing a new substituent to the ortho position of a benzamide is a significant challenge using standard EAS methods. The most powerful and widely adopted strategy is Directed ortho-Metalation (DoM) .

Causality: The tertiary amide group (e.g., -C(O)NEt₂) is an excellent Directed Metalation Group (DMG). It coordinates to a strong organolithium base (like s-butyllithium), which then deprotonates the closest C-H bond—the one at the ortho position—due to proximity.[7][8] This generates a stabilized ortho-lithiated species, which can then be trapped with a wide variety of electrophiles to exclusively form the ortho-substituted product.[9][10][11]

Solution:

  • Implement a Directed ortho-Metalation (DoM) protocol. This approach completely bypasses the normal electronic directing effects and provides excellent, often exclusive, regioselectivity for the ortho position. A detailed protocol is provided in the next section.

G start Tertiary Benzamide (e.g., -CONEt₂) step1 Add Strong Base (s-BuLi, TMEDA, -78 °C) start->step1 intermediate Formation of ortho-Lithiated Intermediate (Complex) step1->intermediate step2 Add Electrophile (E⁺) (e.g., MeI, TMSCl, CO₂) intermediate->step2 product ortho-Substituted Benzamide step2->product

Caption: Workflow for Directed ortho-Metalation (DoM).

Question 5: I am trying to nitrate a benzamide precursor that has a strong activating group (like an amine) on the ring, but I am getting a large amount of the meta-substituted product. Why is this happening?

Answer: This is a classic pitfall when working with strongly basic activating groups, like anilines, under highly acidic conditions.

Causality:

  • Protonation of the Activating Group: In the presence of a strong acid (e.g., the H₂SO₄ in a nitrating mixture), the basic amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺).[6]

  • Reversal of Directing Effect: The resulting anilinium ion has a positive charge, which makes it a powerful electron-withdrawing and deactivating group. Consequently, it directs incoming electrophiles to the meta position.[6]

Troubleshooting Steps & Solutions:

  • Protect the Activating Group: The most common solution is to protect the amine before the electrophilic substitution step. Acylation of the amine to form an amide (e.g., using acetic anhydride to form an acetanilide) is a standard procedure. The resulting amide group is still an activating, ortho,para-director, but it is much less basic and will not be protonated under the reaction conditions. The protecting group can be removed via hydrolysis after the substitution is complete.

  • Use Milder Reaction Conditions: If possible, switch to a non-acidic or less acidic protocol for the desired transformation to avoid protonating the activating group.

Experimental Protocols

Protocol 1: General Synthesis of a Benzamide via an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a standard method for forming the benzamide bond, which is often a precursor to subsequent regioselectivity studies.[12][13]

  • Materials:

    • Substituted Benzoyl Chloride (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Base: Triethylamine (TEA) (1.5 eq) or 10% aq. Sodium Hydroxide

    • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Deionized Water, Saturated aq. NaHCO₃, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[12]

    • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A precipitate (triethylammonium chloride) will form.

    • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[12]

    • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.[14]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude benzamide.[12]

    • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[13]

Protocol 2: Regioselective Synthesis of an ortho-Substituted Benzamide via Directed ortho-Metalation (DoM)

This protocol provides a method to achieve substitution specifically at the ortho position, bypassing standard EAS rules.[7][8]

  • Materials:

    • N,N-Diethylbenzamide (or other tertiary benzamide) (1.0 eq)

    • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.2 eq)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., Iodomethane, TMSCl) (1.5 eq)

    • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and septa, add the N,N-diethylbenzamide (1.0 eq) and anhydrous THF.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Base Addition: Add TMEDA (1.2 eq) via syringe, followed by the dropwise addition of s-BuLi (1.2 eq) over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a yellow or orange color, indicating the formation of the lithiated species.

    • Metalation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

    • Electrophilic Quench: Add the chosen electrophile (1.5 eq) dropwise at -78 °C. Stir for an additional 1-3 hours at this temperature.

    • Quenching: Slowly quench the reaction by adding saturated aq. NH₄Cl while the mixture is still cold.

    • Warming and Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

    • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure ortho-substituted benzamide.

References

  • Directing Groups in SE Ar. (n.d.). University of Calgary. [Link]

  • Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. (2021). ResearchGate. [Link]

  • Crowley, R. (n.d.). Cobalt-catalyzed C-H functionalization of benzamides utilizing electron-rich alkynes. American Chemical Society. [Link]

  • Electrophilic aromatic directing groups. (2023). Wikipedia. [Link]

  • Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. (2021). Journal of Organic Chemistry. [Link]

  • Luo, Y., et al. (2025). Base-controlled regio-divergent C–H bond functionalization. Chemical Communications. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2012). Molecules. [Link]

  • Directed ortho-Lithiation of Benzamides. (2014). ResearchGate. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]

  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. (2020). ResearchGate. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2013). Accounts of Chemical Research. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Sibi, M. P., Miah, M. A. J., & Snieckus, V. (1986). Ortho-lithiated tertiary benzamides. Magnesium transmetalation and synthesis of phthalides and isocoumarins including mellein and kigelin. The Journal of Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]

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Technical Support Center: Monitoring 2,3-Difluoro-4-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical monitoring of reactions involving 2,3-Difluoro-4-methylbenzamide. This resource is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. Here, we address the specific and often complex challenges encountered when working with this fluorinated aromatic amide, providing field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Section 1: Core Analytical Challenges with this compound

Monitoring the synthesis and purity of this compound (MW: 171.14 g/mol , Formula: C₈H₇F₂NO) presents a unique set of analytical hurdles.[1][2] Understanding these challenges is the first step toward developing robust and reliable analytical methods.

Q1: What intrinsic properties of this compound make its analysis difficult?

A1: The primary challenges stem from its molecular structure:

  • Polar Amide Group: The benzamide functional group is polar and capable of hydrogen bonding. In gas chromatography (GC), this can lead to adsorption on active sites within the column or inlet liner, resulting in poor peak shape (tailing) and potential sample loss.[3] In High-Performance Liquid Chromatography (HPLC), it can interact with residual silanols on silica-based columns, also causing peak tailing.

  • Fluorine Substituents: The two fluorine atoms increase the molecule's polarity and introduce unique selectivity challenges. While often beneficial, the strong electronegativity can influence interactions with stationary phases, requiring specific column chemistries for optimal resolution from structurally similar impurities.[4][5]

  • Potential for Degradation: Amides can be susceptible to hydrolysis, especially under acidic or basic conditions, which may be encountered during sample preparation or analysis. This can lead to the formation of 2,3-difluoro-4-methylbenzoic acid as a primary degradant. The stability of fluorinated compounds can be high, but degradation pathways must be considered.[6][7]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse technique for analyzing non-volatile compounds like this compound. However, achieving optimal separation requires careful method development.

Q2: My primary peak for this compound is tailing significantly on a C18 column. What is the cause and how can I fix it?

A2: This is a classic issue caused by secondary interactions between the amide group and active silanol groups on the surface of the silica-based C18 packing material.

Causality: At neutral pH, residual silanol groups (Si-OH) on the silica backbone are deprotonated (Si-O⁻) and can interact ionically with the slightly basic amide, slowing its travel through the column in a non-uniform way, which results in a tailed peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups (Si-OH), minimizing the unwanted ionic interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer accessible silanol groups, reducing the potential for these interactions.

  • Consider a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., PFP - pentafluorophenyl) offer alternative selectivity. They can provide enhanced retention and unique selectivity for halogenated compounds, potentially improving peak shape and resolution from impurities.[4][5]

Workflow for HPLC Method Development

HPLC_Method_Dev start Start: Analyze Reaction Mixture (e.g., 50:50 ACN:H2O) check_peak Peak Shape Acceptable? start->check_peak check_res Resolution > 1.5 for all critical pairs? check_peak->check_res Yes adjust_ph Adjust Mobile Phase pH (2.5 < pH < 4.0) check_peak->adjust_ph No (Tailing) adjust_gradient Optimize Gradient Slope or Isocratic Hold check_res->adjust_gradient No success Method Optimized check_res->success Yes change_column Switch to High-Purity End-Capped C18 or PFP Column adjust_ph->change_column Still Tailing change_column->start Re-evaluate adjust_gradient->check_res Re-evaluate change_organic Change Organic Modifier (ACN to MeOH or vice versa) adjust_gradient->change_organic Still Poor Resolution change_organic->start Re-evaluate

Caption: HPLC method development decision tree.

Q3: How do I select the optimal starting conditions for analyzing my reaction mixture?

A3: A good starting point balances retention, efficiency, and speed. The following table provides a robust set of initial conditions for scouting runs.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and is MS-friendly.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity.
Gradient 5% to 95% B over 10 minutesA broad gradient is effective for screening unknown reaction mixtures.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape by reducing viscosity and increasing mass transfer.
Detection (UV) 220 nm & 254 nmBenzamides typically have strong absorbance at lower UV wavelengths. 254 nm is a good general wavelength for aromatic compounds.
Injection Vol. 1-5 µLKeeps the column from being overloaded.

Section 3: Gas Chromatography (GC/GC-MS) Troubleshooting Guide

While HPLC is often preferred, GC can be used for certain applications, such as analyzing less polar starting materials or byproducts. However, it presents significant challenges for a polar molecule like this compound.

Q4: I am seeing very broad, tailing peaks, or no peak at all, when I inject my sample into the GC. What's happening?

A4: This is a strong indication of analyte adsorption or thermal degradation. The polar amide group can irreversibly adsorb to active sites in the GC flow path, and the molecule may not be stable at high injection port temperatures.

Troubleshooting Protocol:

  • Verify Inlet Conditions:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) to minimize on-column degradation.

    • Use an Ultra-Inert Liner: Employ a deactivated glass wool-free liner to reduce active sites for adsorption. Perform regular inlet maintenance, as liner activity is a primary cause of peak shape issues.[8]

  • Evaluate the Column:

    • Ensure you are using a high-quality, low-bleed column suitable for polar compounds (e.g., a "WAX" or a 5% phenyl-type column).

    • Condition the column according to the manufacturer's instructions to remove contaminants. If performance does not improve, the first few meters of the column may be contaminated; trimming 0.5 m from the inlet side can help.

  • Consider Derivatization: For quantitative analysis, derivatization is often the most robust solution. Silylation (e.g., with BSTFA) can convert the active N-H group on the amide to a less polar, more volatile, and more thermally stable silyl derivative. This dramatically improves peak shape and reduces adsorption.[9][10]

Decision Workflow: HPLC vs. GC

HPLC_vs_GC start Goal: Analyze This compound Reaction check_volatility Is the analyte of interest thermally stable & volatile? start->check_volatility use_hplc Primary Choice: Use HPLC check_volatility->use_hplc No / Unknown consider_gc Consider GC check_volatility->consider_gc Yes (e.g., for non-polar starting materials) check_derivatization Is derivatization feasible/desirable? consider_gc->check_derivatization check_derivatization->use_hplc No use_gc Proceed with GC Method Dev (Inert flow path is critical) check_derivatization->use_gc Yes

Caption: Decision workflow for choosing between HPLC and GC.

Section 4: FAQs: Impurity Profiling and Spectral Analysis

Q5: What are the most probable process-related impurities I should be looking for?

A5: Impurity profiles are highly dependent on the synthetic route. However, common impurities for benzamide syntheses include:

  • Unreacted Starting Materials: The corresponding benzoic acid and amine used in the synthesis.

  • Hydrolysis Product: 2,3-Difluoro-4-methylbenzoic acid, formed by the hydrolysis of the amide bond.

  • Over-alkylation/Side-reaction Products: Depending on the reagents used, side reactions on the aromatic ring or methyl group could occur.

  • Reagent-Related Impurities: Residual coupling agents (like DCC, EDC) or catalysts.[11]

Q6: How can I use NMR to confirm the structure and identify impurities?

A6: NMR is a powerful tool for this molecule.

  • ¹H NMR: The aromatic protons will show complex splitting patterns due to both H-H and H-F coupling. The methyl group should appear as a singlet (or a narrow triplet if coupled to the fluorine atoms, depending on the resolution). The amide protons (NH₂) will typically appear as a broad singlet.

  • ¹³C NMR: The carbon signals will be split by the attached fluorine atoms (¹Jcf) and adjacent fluorine atoms (²Jcf), which is highly diagnostic.

  • ¹⁹F NMR: This is crucial. You should expect to see two distinct fluorine signals, each split by the other fluorine and potentially by adjacent protons. ¹⁹F NMR is extremely sensitive to the electronic environment, making it excellent for distinguishing isomers and identifying fluorine-containing impurities.

Q7: My mass spectrum shows an unexpected peak. How do I begin to identify it?

A7: Start with a systematic approach.

  • Determine the Molecular Weight: Use high-resolution MS (if available) to get an accurate mass and predict a molecular formula.

  • Analyze the Isotope Pattern: Look for characteristic isotope patterns if elements like chlorine or bromine are suspected to be present from reagents.

  • Study the Fragmentation: For electron ionization (GC-MS), the fragmentation pattern is key. Benzamides often show characteristic losses. For this compound, expect to see fragments corresponding to the benzoyl cation and related structures.

  • Consider the Process: Relate the molecular weight of the unknown to the starting materials, intermediates, and byproducts of your specific reaction. Is it a dimer? A product of hydrolysis? An adduct with a solvent? This chemical intuition is critical.

By systematically addressing these common challenges, you can develop robust, accurate, and reliable analytical methods for monitoring your this compound reactions, ensuring the quality and integrity of your research and development work.

References

  • Restek Corporation. GC Troubleshooting Guide. Available at: [Link]

  • Castro, A. F., et al. (2021). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Environmental Science and Technology. Available at: [Link]

  • Government of Japan. Detailed analytical methods for environmental pollutants. Ministry of the Environment. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Oxidation. Available at: [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at: [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. Available at: [Link]

  • ResearchGate. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications | Request PDF. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

  • O'Hagan, D., et al. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Available at: [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • Key, B. D., et al. (2007). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]

  • McMurry, J. L., et al. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

  • Magesh Meo. (2024). GCMS Analysis Report. Scribd. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for Hydration of Nitriles. Available at: [Link]

  • Kovarova, J., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]

  • PubChemLite. This compound (C8H7F2NO). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Benzidine. Available at: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]

  • ChemE LibreTexts. This compound Properties. Available at: [Link]

  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • Agilent Technologies. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Available at: [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available at: [Link]

  • PubChem. 2,4-Difluoro-N-methyl-N-(phenylmethyl)benzamide. Available at: [Link]

  • ResearchGate. Derivatization for GC-MS analysis?. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the exothermic nature of large-scale benzamide synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and efficient scale-up of your reaction.

Introduction to the Challenge: The Exothermic Nature of Benzamide Synthesis

The synthesis of benzamide, particularly from benzoyl chloride and ammonia, is a classic and widely used transformation. However, the reaction is notoriously exothermic, releasing a significant amount of heat.[1][2] While this is manageable at a small laboratory scale where the high surface-area-to-volume ratio allows for rapid heat dissipation, scaling up presents significant safety challenges.[3][4][5] Inadequate heat removal at larger scales can lead to a rapid increase in temperature, a dangerous condition known as thermal runaway.[3][6] This can result in pressure build-up, equipment failure, and the release of hazardous materials.[6]

This guide provides a structured approach to understanding, controlling, and troubleshooting the thermal hazards associated with large-scale benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway and why is it a major concern in large-scale benzamide synthesis?

A1: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[6][7] In large-scale benzamide synthesis, the reduced surface-area-to-volume ratio of the reactor hinders efficient heat dissipation, making thermal runaway a critical safety concern.[5][8] If not controlled, it can lead to a rapid increase in temperature and pressure, potentially causing reactor rupture, explosions, and the release of toxic substances.[6]

Q2: How can I quantitatively assess the thermal risk of my benzamide synthesis before scaling up?

A2: A crucial step before any scale-up is to perform reaction calorimetry studies.[9][10] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide critical data on the heat of reaction, the rate of heat release, and the onset temperature for any decomposition reactions.[3][11] This data is essential for designing an adequate cooling system and determining safe operating parameters. For instance, a study on a similar exothermic reaction for an active pharmaceutical ingredient (API) synthesis determined the heat of reaction to be -460 kJ/mol, which informed their scale-up strategy.[9][10]

Q3: What are the key process parameters I need to control to manage the exotherm?

A3: The primary parameters to control are temperature, pressure, and the rate of reagent addition.[6] Continuous monitoring of the internal reaction temperature is critical.[7] The addition of the more reactive reagent, typically benzoyl chloride, should be done slowly and in a controlled manner to manage the rate of heat generation.[7][12] Pressure monitoring is also important as gas evolution can occur, leading to pressure build-up.[6]

Q4: What are the most common side reactions I should be aware of, and how do they impact safety?

A4: A common side reaction is the hydrolysis of benzoyl chloride to benzoic acid, especially if there is moisture present.[2][13] While not as exothermic as the main reaction, it reduces yield. Another concern is the potential for over-acylation of the newly formed benzamide, leading to di- and tri-benzamide byproducts, particularly if there are localized high concentrations of benzoyl chloride.[12] These side reactions can have their own thermal profiles and should be considered in the overall safety assessment.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Rapid, Uncontrolled Temperature Spike - Reagent addition rate is too high.- Inadequate cooling capacity.- Poor mixing leading to localized "hot spots".- Immediately stop reagent addition. - Ensure maximum cooling is applied. Consider an emergency cooling bath (e.g., dry ice/acetone) if available.[7]- Increase stirring speed to improve heat transfer and break up hot spots.[14]- For future runs, reduce the reagent addition rate and/or lower the initial reaction temperature. [7][12]
Higher Than Expected Pressure Build-up - Gas evolution from the reaction.- Thermal expansion of the solvent and reactants.- Onset of a decomposition reaction.- Verify the integrity of the pressure relief system. [6]- Ensure the reactor is not overfilled. - Cross-reference the temperature profile with calorimetry data to check for unexpected exotherms that could indicate decomposition.[3]
Low Yield of Benzamide - Hydrolysis of benzoyl chloride.[2][13]- Incomplete reaction.- Loss of product during workup.- Ensure all reagents and solvents are anhydrous. [2]- Verify complete consumption of starting materials using an appropriate analytical technique (e.g., TLC, HPLC).- Optimize workup and isolation procedures. Consider a crystallization study to maximize product recovery.
Formation of an Oil Instead of a Solid Product - Presence of impurities.- Formation of a low-melting eutectic mixture.- Attempt to induce crystallization by scratching the inside of the reactor with a glass rod (if safe and feasible) or by adding a seed crystal.[13]- Isolate the oil and attempt purification via chromatography or recrystallization from a different solvent system.[13]

Experimental Protocols

Protocol 1: Controlled Addition of Benzoyl Chloride for Large-Scale Synthesis

This protocol outlines a semi-batch approach to control the exothermic reaction.

  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a pressure sensor, and a controlled-rate addition pump.

    • Connect the reactor jacket to a recirculating chiller/heater for precise temperature control.[15]

  • Initial Charge:

    • Charge the reactor with a concentrated aqueous ammonia solution.

    • Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) with vigorous stirring.

  • Controlled Addition:

    • Slowly add benzoyl chloride to the ammonia solution via the addition pump.[7][12] The addition rate should be determined based on calorimetry data to ensure the cooling system can effectively remove the generated heat.[16]

    • Continuously monitor the internal temperature. The addition rate should be linked to the temperature, with an automated shutdown of the pump if the temperature exceeds a predefined safety limit.[16]

  • Reaction Monitoring:

    • Monitor the reaction for the disappearance of the pungent smell of benzoyl chloride and the formation of a white precipitate of benzamide.[13]

  • Completion and Workup:

    • After the addition is complete, continue stirring for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

    • Isolate the crude benzamide by filtration, wash with cold water to remove ammonium chloride, and dry.[13]

Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment

This protocol provides a general workflow for using a reaction calorimeter to assess thermal hazards.

  • Instrument Setup:

    • Calibrate the reaction calorimeter according to the manufacturer's instructions.

  • Small-Scale Simulation:

    • In the calorimeter, replicate the planned large-scale reaction conditions at a small scale (e.g., 100-500 mL).[9][10]

  • Data Acquisition:

    • Perform the reaction in a semi-batch mode, adding the benzoyl chloride at a controlled rate.

    • Record the heat flow, internal temperature, and jacket temperature throughout the reaction.

  • Data Analysis:

    • Calculate the total heat of reaction (ΔH).

    • Determine the maximum rate of heat release.

    • Identify the onset temperature of any secondary exothermic events or decompositions.

  • Safety Assessment:

    • Use the collected data to model a "worst-case" scenario, such as a cooling failure.

    • Ensure that the proposed scale-up has sufficient cooling capacity to handle the maximum heat output with a significant safety margin.[8]

Visualizations

Exothermic_Reaction_Control_Loop cluster_reactor Jacketed Reactor cluster_control Control System cluster_cooling Cooling System T_reactor Reactor Temperature (T_r) Controller PLC/DCS Controller T_reactor->Controller Measure T_r Reaction Benzamide Synthesis (Exothermic) Reaction->T_reactor Heat Generation Chiller Recirculating Chiller Controller->Chiller Adjust Coolant Temp Reagent_Pump Reagent Addition Pump Controller->Reagent_Pump Control Dosing Rate (Safety Interlock) Setpoint Temperature Setpoint (T_sp) Setpoint->Controller Compare Coolant_Flow Coolant Flow Chiller->Coolant_Flow Coolant_Flow->T_reactor Heat Removal Reagent_Pump->Reaction Add Benzoyl Chloride

Caption: Control loop for managing exothermic benzamide synthesis.

Troubleshooting_Flowchart Start Uncontrolled Temperature Rise Detected Stop_Dosing Stop Reagent Addition Immediately Start->Stop_Dosing Max_Cooling Apply Maximum Cooling Stop_Dosing->Max_Cooling Increase_Stirring Increase Stirring Rate Max_Cooling->Increase_Stirring Temp_Controlled Is Temperature Decreasing? Increase_Stirring->Temp_Controlled Monitor Continue to Monitor Until Stable Temp_Controlled->Monitor Yes Emergency_Protocol Initiate Emergency Shutdown Protocol Temp_Controlled->Emergency_Protocol No Review_SOP Review and Revise SOP - Reduce Dosing Rate - Check Cooling Capacity Monitor->Review_SOP

Caption: Troubleshooting flowchart for a thermal runaway event.

References

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
  • (n.d.).
  • Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
  • (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • (n.d.). optimization of reaction conditions for benzamide synthesis. Benchchem.
  • H.E.L Group. (n.d.).
  • (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • (n.d.). Control of Exothermic Batch Process using Multivariable Genetic Algorithm. ijssst.info.
  • Chemtek Scientific. (n.d.).
  • (n.d.). Model based control strategies for a chemical batch reactor with exothermic reactions. SciSpace.
  • (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. Benchchem.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Incatools. (2021, July 6).
  • (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE.
  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
  • (n.d.).
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS.
  • ChemicalBook. (n.d.). Benzamide synthesis.
  • (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
  • Veedhi, S., & Babu, S. R. (n.d.). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters.
  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
  • Guidechem. (n.d.).
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • University of California San Diego. (2016, October 27).
  • (n.d.). BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • CDH Fine Chemical. (n.d.).
  • (2010, September 7).
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction.
  • National Institutes of Health. (n.d.). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study.
  • PubMed. (2016, November 16).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2025, August 7).
  • Benchchem. (n.d.). optimization of reaction conditions for synthesizing benzamides.
  • YouTube. (2025, November 15). What Are Common Mistakes In Chemistry Synthesis Reactions?.
  • Benchchem. (n.d.). troubleshooting failed reactions in solid-phase oligonucleotide synthesis.
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  • ResearchGate. (2025, August 6). (PDF)
  • MDPI. (n.d.).

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Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific amide synthesis. The presence of electron-withdrawing fluorine atoms on the aromatic ring presents unique challenges, particularly concerning reactivity and sensitivity to moisture. This resource will provide a robust framework for understanding and optimizing this reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues arising from the presence of moisture.

Problem 1: Low or No Yield of this compound

  • Symptom: After the reaction and workup, you isolate a significantly lower than expected amount of the desired amide product, or none at all.

  • Potential Causes and Solutions:

    Potential Cause Explanation Recommended Solution
    Hydrolysis of 2,3-Difluoro-4-methylbenzoyl chloride The intermediate acyl chloride is highly reactive and readily hydrolyzes back to the unreactive 2,3-Difluoro-4-methylbenzoic acid in the presence of water.[1][2] This is the most common cause of low yield in this synthesis.Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is performed under an inert atmosphere (nitrogen or argon).[3] Use anhydrous solvents and ensure your starting amine is free of moisture.[1]
    Incomplete formation of the acyl chloride Insufficient reaction time or degraded thionyl chloride (SOCl₂) can lead to incomplete conversion of the carboxylic acid to the more reactive acyl chloride.Use a fresh or recently distilled bottle of thionyl chloride. Ensure the reaction with SOCl₂ is allowed to proceed to completion (monitoring by IR for the disappearance of the broad O-H stretch of the carboxylic acid can be helpful).[4]
    Protonation of the amine The HCl generated during the formation of the acyl chloride and the amidation step can protonate the ammonia or amine, rendering it non-nucleophilic and halting the reaction.[1]Use a slight excess of the amine or add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced.[5]
    Low reactivity of the starting carboxylic acid The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carboxylate, making the initial reaction with thionyl chloride less efficient.[6]Consider using a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride to form the more reactive Vilsmeier reagent in situ, which can facilitate the formation of the acyl chloride.[7]

Problem 2: Presence of 2,3-Difluoro-4-methylbenzoic acid in the Final Product

  • Symptom: Your final product is contaminated with the starting carboxylic acid, as identified by techniques like NMR or LC-MS.

  • Potential Causes and Solutions:

    Potential Cause Explanation Recommended Solution
    Moisture during workup Introducing water during the workup before the acyl chloride has fully reacted will cause its hydrolysis back to the carboxylic acid.Quench the reaction by slowly adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate. This will neutralize any remaining acyl chloride and HCl. Ensure thorough extraction with an organic solvent to separate the amide from the resulting carboxylate salt.
    Incomplete amidation Insufficient reaction time or a non-nucleophilic amine can lead to unreacted acyl chloride, which then hydrolyzes during workup.Ensure the amidation reaction is stirred for a sufficient time. If using a sterically hindered or electron-deficient amine, consider using a more potent coupling agent like HATU as an alternative to the thionyl chloride route.[8]

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield of this compound check_moisture Review Anhydrous Technique start->check_moisture check_reagents Verify Reagent Quality start->check_reagents check_reaction_conditions Assess Reaction Parameters start->check_reaction_conditions dry_glassware Oven/Flame-Dry Glassware? check_moisture->dry_glassware fresh_socl2 Fresh SOCl2? check_reagents->fresh_socl2 reaction_time Sufficient Reaction Time? check_reaction_conditions->reaction_time anhydrous_solvents Used Anhydrous Solvents? dry_glassware->anhydrous_solvents Yes implement_drying Implement Rigorous Drying Protocol dry_glassware->implement_drying No inert_atmosphere Inert Atmosphere (N2/Ar)? anhydrous_solvents->inert_atmosphere Yes anhydrous_solvents->implement_drying No inert_atmosphere->check_reagents Yes inert_atmosphere->implement_drying No amine_quality Dry Amine? fresh_socl2->amine_quality Yes use_new_reagents Use Fresh/Distilled Reagents fresh_socl2->use_new_reagents No amine_quality->check_reaction_conditions Yes amine_quality->use_new_reagents No temperature_control Correct Temperature? reaction_time->temperature_control Yes optimize_conditions Optimize Time/Temp/Base reaction_time->optimize_conditions No base_present Used HCl Scavenger? temperature_control->base_present Yes temperature_control->optimize_conditions No base_present->optimize_conditions No

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this specific synthesis?

A: The synthesis of this compound typically proceeds through a highly reactive acyl chloride intermediate, formed by reacting 2,3-Difluoro-4-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[7] This acyl chloride is very susceptible to hydrolysis.[9] Any moisture present in the reaction vessel, solvents, or reagents will rapidly convert the acyl chloride back to the starting carboxylic acid, which is unreactive towards the amine under these conditions, thus preventing the formation of the desired amide.[1]

Q2: How does the presence of fluorine atoms on the benzene ring affect the reaction?

A: The two fluorine atoms are strong electron-withdrawing groups. This has two main effects:

  • Decreased Reactivity of the Carboxylic Acid: The electron-withdrawing nature of the fluorine atoms makes the carboxylate group less nucleophilic, which can slow down the initial activation step with thionyl chloride.[6]

  • Increased Reactivity of the Acyl Chloride: Conversely, once the 2,3-Difluoro-4-methylbenzoyl chloride is formed, the carbonyl carbon is more electrophilic due to the inductive effect of the fluorine atoms. This makes it more susceptible to nucleophilic attack by both the desired amine and any water molecules that may be present.

Q3: Can I use a coupling agent like DCC or HATU instead of thionyl chloride?

A: Yes, using a coupling agent is a viable alternative, especially if your substrate is sensitive to the harsh conditions of thionyl chloride.[10] Reagents like HATU are particularly effective for coupling with electron-deficient benzoic acids and can often provide better yields under milder conditions.[8] However, these reagents are generally more expensive than thionyl chloride. When using coupling agents, it is still crucial to maintain anhydrous conditions as the activated ester intermediates are also susceptible to hydrolysis.[3]

Q4: What is the role of a base like pyridine or triethylamine in the reaction?

A: A non-nucleophilic base serves two important purposes. First, in the conversion of the carboxylic acid to the acyl chloride with thionyl chloride, a base can be used to catalyze the reaction.[11] Second, and more importantly, during the amidation step, the reaction of the acyl chloride with ammonia or an amine generates one equivalent of hydrochloric acid (HCl). This HCl will react with the basic amine starting material to form an unreactive ammonium salt. The added base, such as pyridine or triethylamine, acts as an "HCl scavenger," neutralizing the acid as it is formed and ensuring the amine remains in its free, nucleophilic state.[5]

Q5: What are the key safety precautions when working with thionyl chloride?

A: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (HCl and SO₂).[12][13] Always handle thionyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14][15] Ensure all glassware is dry before use and avoid any contact with water or moisture.[13] Have a quenching solution, such as a dilute sodium bicarbonate solution, readily available in case of spills.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol is adapted from procedures for similar fluorinated benzoic acids.[7][16]

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried or flame-dried.

  • Reaction Setup: To the flask, add 2,3-Difluoro-4-methylbenzoic acid (1.0 equivalent) and thionyl chloride (2.0-3.0 equivalents).

  • Catalyst (Optional): Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,3-Difluoro-4-methylbenzoyl chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound from the Acyl Chloride

  • Amine Solution: In a separate, dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, prepare a solution of aqueous ammonia (or the desired primary/secondary amine, ~2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 2,3-Difluoro-4-methylbenzoyl chloride from the previous step in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the cold, stirred amine solution. A white precipitate may form.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from hot water or an ethanol/water mixture) or column chromatography.[2]

Visualizing the Impact of Moisture

moisture_effect cluster_main cluster_reagents CarboxylicAcid 2,3-Difluoro-4-methylbenzoic Acid AcylChloride 2,3-Difluoro-4-methylbenzoyl Chloride (Reactive Intermediate) CarboxylicAcid->AcylChloride + SOCl2 - SO2, - HCl SOCl2 SOCl2 AcylChloride->CarboxylicAcid + H2O - HCl Product This compound (Desired Product) AcylChloride->Product + NH3 - HCl Amine Ammonia (NH3) Water H2O (Moisture) Hydrolysis Hydrolysis (Side Reaction)

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Validation & Comparative

A Comparative Guide to the Biological Activity of Benzamide-Based PARP Inhibitors: A Focus on 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition in Oncology

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a cornerstone strategy, especially for cancers harboring deficiencies in DNA repair mechanisms.[1] PARP1 is a key sensor of DNA single-strand breaks (SSBs), and upon their detection, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits the necessary DNA repair machinery.[2][3][4] In cancers with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and tumor cell death.[5]

The benzamide moiety has been identified as a crucial pharmacophore for potent PARP inhibition, mimicking the nicotinamide portion of the natural substrate, NAD+.[6][7] This guide provides a comparative analysis of the biological activity of various benzamide-based PARP inhibitors, with a specific focus on the potential role of 2,3-Difluoro-4-methylbenzamide as a putative PARP inhibitor. While direct experimental data for this specific compound is not yet publicly available, its structural features, particularly the presence of fluorine atoms, suggest a potential for PARP inhibitory activity based on established structure-activity relationships (SAR) within this class of compounds. This guide will delve into the mechanistic rationale, comparative biological data of known benzamide PARP inhibitors, detailed experimental protocols for assessing PARP activity, and a prospective evaluation of this compound within this context.

The Benzamide Scaffold: A Privileged Structure for PARP Inhibition

The benzamide core is a recurring motif in many potent PARP inhibitors. Its carboxamide group forms critical hydrogen bonds with key amino acid residues within the NAD+ binding pocket of PARP1, such as Gly863 and Ser904.[6] The aromatic ring participates in π-π stacking interactions with Tyr907, further anchoring the inhibitor in the active site. Modifications to the benzamide scaffold have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.

The Influence of Fluorine Substitution: A Strategy for Enhanced Potency and Bioavailability

The strategic incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to modulate various physicochemical and biological properties. In the context of PARP inhibitors, fluorination of the benzamide ring can influence:

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions within the enzyme's active site.[8][9]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its cell permeability and overall pharmacokinetic profile.

While direct SAR data for this compound is not available, the presence of two fluorine atoms on the benzamide ring suggests that it may exhibit favorable properties for PARP1 inhibition.

Comparative Biological Activity of Benzamide-Based PARP Inhibitors

To contextualize the potential activity of this compound, it is essential to compare it with established benzamide-based PARP inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of several key benzamide-containing PARP inhibitors against PARP1.

CompoundChemical StructurePARP1 IC50 (nM)Reference
Olaparib 4-(3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one1.49[6]
Rucaparib 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one1.4[10]
Niraparib 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide3.8[10]
Talazoparib (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one0.57[10]
Veliparib 2-((R)-2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide5.2[10]
Benzamide BenzamidePotent, but specific IC50 varies[11]
This compound (Putative) This compoundNot DeterminedN/A

Table 1: In vitro inhibitory activity of selected benzamide-based PARP inhibitors against PARP1.

Experimental Protocols for Assessing PARP Inhibitor Activity

The evaluation of PARP inhibitors relies on a combination of in vitro enzymatic assays and cell-based assays that measure both the direct inhibition of the enzyme and the downstream cellular consequences.

In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the PARP1-mediated poly(ADP-ribosyl)ation of histone proteins, a key step in its biological function.

Principle: Histone proteins are coated onto a 96-well plate. The PARP1 enzyme, in the presence of a biotinylated NAD+ substrate and activated DNA, catalyzes the transfer of biotinylated ADP-ribose moieties onto the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The intensity of the color is proportional to PARP1 activity.[12]

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute a 5x histone mixture 1:5 in 1x PBS.

    • Add 50 µL of the diluted histone solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 90 minutes at 30°C.

    • Wash the plate three times with PBST (1x PBS containing 0.05% Tween-20).

    • Block the plate with 200 µL of blocking buffer for 90 minutes at room temperature.

    • Wash the plate three times with PBST.

  • Enzymatic Reaction:

    • Prepare a master mix containing 10x PARP assay buffer, 10x assay mixture with biotinylated substrate, and activated DNA in distilled water.

    • Add 25 µL of the master mix to each well.

    • Add 5 µL of the test inhibitor solution (e.g., this compound dissolved in up to 10% DMSO) or inhibitor buffer (for positive and blank controls) to the respective wells.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme (2.0-2.5 ng/µL in 1x PARP buffer) to all wells except the blank. Add 20 µL of 1x PARP buffer to the blank wells.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of colorimetric HRP substrate to each well and incubate for 10-30 minutes at room temperature until a blue color develops.

    • Stop the reaction by adding 100 µL of 2 M sulfuric acid. The color will change from blue to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to "trap" PARP1 on chromatin, a key mechanism of action for many clinically effective PARP inhibitors.[13]

Principle: Cells are treated with a DNA damaging agent to induce PARP1 recruitment to chromatin. Following treatment with a PARP inhibitor, the cells are fractionated to separate the chromatin-bound proteins from the soluble proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. An effective trapping agent will lead to an increased amount of PARP1 in the chromatin fraction.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line with a known DNA repair deficiency) in a culture dish and allow them to adhere overnight.

    • Treat the cells with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) for a specified time to induce single-strand breaks.

    • Treat the cells with various concentrations of the test PARP inhibitor (e.g., this compound) for a defined period.

  • Subcellular Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit) according to the manufacturer's protocol. This will yield cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.

    • Ensure that the PARP inhibitor is included in the fractionation buffers to prevent dissociation of the trapped PARP1.

  • Western Blotting:

    • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for PARP1.

    • Incubate the membrane with a primary antibody for a loading control specific to the chromatin fraction (e.g., Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and the loading control using densitometry software.

    • Normalize the PARP1 band intensity to the loading control for each sample.

    • Compare the normalized PARP1 levels in the inhibitor-treated samples to the vehicle-treated control to determine the extent of PARP trapping.

Signaling Pathways and Mechanisms

The biological activity of PARP inhibitors is intrinsically linked to the DNA damage response (DDR) pathway.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->Repair_Proteins recruits Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling induces PARG PARG PAR->PARG hydrolyzes SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Chromatin_Remodeling->SSB_Repair PARG->PARP1_inactive recycles Benzamides Benzamide PARP Inhibitors (e.g., this compound) Benzamides->PARP1_active inhibits PARP_Trapping PARP Trapping Benzamides->PARP_Trapping induces DSB Double-Strand Break (in HR-deficient cells) PARP_Trapping->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: PARP1 signaling pathway in DNA damage response and the mechanism of action of benzamide PARP inhibitors.

As depicted in the diagram, PARP1 activation at the site of a single-strand break initiates a cascade of events leading to DNA repair. Benzamide-based PARP inhibitors competitively bind to the NAD+ pocket of PARP1, preventing the synthesis of PAR chains. This not only halts the recruitment of repair proteins but also leads to the trapping of PARP1 on the DNA. In cells with deficient homologous recombination, these stalled replication forks at the sites of trapped PARP1 are converted into cytotoxic double-strand breaks, which cannot be repaired, leading to apoptosis.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its structural features, particularly the presence of a benzamide scaffold and fluorine substituents, strongly suggest its potential as a PARP inhibitor. The comparative data from known benzamide-based PARP inhibitors provide a valuable benchmark for its anticipated potency. The experimental protocols detailed in this guide offer a clear roadmap for the comprehensive evaluation of its in vitro efficacy, including both its direct enzymatic inhibition and its cellular PARP trapping ability.

Future research should focus on the synthesis and biological evaluation of this compound to confirm its activity as a PARP inhibitor. Subsequent studies could then explore its selectivity profile against other PARP family members, its in vivo efficacy in relevant cancer models, and its pharmacokinetic properties. The insights gained from such investigations will not only elucidate the specific role of this compound but also contribute to the broader understanding of the structure-activity relationships of fluorinated benzamides as a promising class of anticancer agents.

References

  • Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH. [Link]

  • PARP1 - Wikipedia. [Link]

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  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. [Link]

  • PARP1 Colorimetric Assay Kit - Data Sheet. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. [Link]

  • PARP1 Chemiluminescent Assay Kit. West Bioscience. [Link]

  • PARP1 Activity Assay. Tulip Biolabs. [Link]

  • Heat map showing the known IC 50 values of PARP inhibitors shown in... ResearchGate. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • PARP Enzym es and Assay Kit s. BPS Bioscience. [Link]

  • The comings and goings of PARP-1 in response to DNA damage. PMC - NIH. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH. [Link]

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Publications. [Link]

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC. [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • This compound (C8H7F2NO). PubChem. [Link]

  • This compound. Stenutz. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed. [Link]

  • Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed. [Link]

  • Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy. PubMed. [Link]

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A Comparative Guide to the Synthesis Efficiency of Fluorinated Benzamides for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Benzamide-Based Drug Discovery

In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, appearing in a vast array of therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has become a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making fluorinated benzamides highly sought-after compounds in drug discovery and development.[1]

However, the synthesis of these valuable molecules is not without its challenges. The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of the starting materials, influencing the efficiency of amide bond formation.[2] This guide provides a comprehensive, data-driven comparison of the most common and effective methods for synthesizing fluorinated benzamides. We will delve into the mechanistic nuances, compare reaction efficiencies with quantitative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Head-to-Head Comparison

The two most prevalent methods for the synthesis of fluorinated benzamides are the acylation of amines with fluorinated benzoyl chlorides and the direct coupling of fluorinated benzoic acids with amines using a coupling reagent. Each method presents a distinct set of advantages and disadvantages, and the optimal choice often depends on the specific substrates, desired scale, and available resources.

Method 1: Acylation with Fluorinated Benzoyl Chlorides: The Classic and Robust Approach

This method is a stalwart in organic synthesis, prized for its simplicity and often high yields. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the fluorinated benzoyl chloride.

Causality Behind Experimental Choices: The fluorinated benzoyl chloride is typically prepared from the corresponding benzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3] The high reactivity of acyl chlorides generally leads to rapid reaction times and high conversions, making this an efficient route for a wide range of substrates.[4]

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide [5]

  • Materials:

    • 2-Fluorobenzoyl chloride (1.0 eq)

    • 2,4-Difluoroaniline (1.0 eq)

    • Triethylamine (1.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a stirred solution of 2,4-difluoroaniline (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq).

    • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Diagram of the Acyl Chloride Method Workflow:

acyl_chloride_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve Amine in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acyl Chloride Solution Dropwise C->D E Stir at RT (Monitor by TLC) D->E F Quench with Water E->F G Extract with DCM F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography (if needed) I->J coupling_reagent_workflow cluster_prep Pre-activation cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Benzoic Acid & Coupling Reagent in DMF B Add DIPEA A->B C Stir at RT B->C D Add Amine C->D E Stir at RT (Monitor by TLC/LC-MS) D->E F Dilute & Wash E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I

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A Comparative Spectroscopic Guide to 2,3-Difluoro-4-methylbenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of aromatic compounds is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on an aromatic ring—can exhibit vastly different pharmacological, toxicological, and material properties. This guide offers an in-depth spectroscopic comparison of 2,3-Difluoro-4-methylbenzamide and its closely related isomers, providing the experimental data and analytical reasoning necessary for unambiguous identification.

As Senior Application Scientists, our goal is to bridge the gap between raw data and structural insight. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through empirical data, ensuring a reliable reference for researchers in the field.

The Challenge of Isomer Differentiation

The subtle shifts in substituent positions among isomers of difluoro-methylbenzamide create unique electronic environments. These differences, though minor, manifest as distinct fingerprints in various spectroscopic analyses. This guide will focus on the three primary spectroscopic techniques essential for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the interplay of fluorine and methyl groups on the benzamide scaffold influences the spectral output for each isomer.

Due to the limited availability of directly comparable experimental data for all possible isomers in a single source, this guide will establish a framework for analysis by comparing the known spectroscopic features of the parent compound, this compound, with data for representative isomers and related structures found in the literature.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers of substituted aromatic compounds[1]. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and the number of unique signals provides a detailed map of the molecular structure.

Key Differentiating Features in ¹H and ¹³C NMR

¹H NMR Spectroscopy:

  • Aromatic Region (δ 6.5-8.0 ppm): The chemical shifts and, more critically, the splitting patterns of the aromatic protons are highly informative. The electronegativity of the fluorine atoms generally deshields adjacent protons, shifting them downfield.

  • Coupling Constants (J): The magnitude of the J-coupling constant is dependent on the number of bonds separating the interacting nuclei and is a reliable diagnostic tool.

    • ³J (ortho-coupling): 6-10 Hz

    • ⁴J (meta-coupling): 2-4 Hz

    • ⁵J (para-coupling): 0-1 Hz

  • Proton-Fluorine Coupling (J_HF): Coupling between ¹H and ¹⁹F nuclei provides crucial connectivity information. Ortho (³J_HF), meta (⁴J_HF), and para (⁵J_HF) couplings have distinct ranges that help assign proton and fluorine positions.

¹³C NMR Spectroscopy:

  • Aromatic Region (δ 120-150 ppm): The number of distinct signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon environments.[2] Symmetrical isomers, such as a 2,5-difluoro-4-methyl substituted ring, will exhibit fewer signals than an asymmetrical isomer like this compound.

  • Carbon-Fluorine Coupling (J_CF): The C-F coupling constants are significantly larger than H-F couplings and are highly diagnostic.

    • ¹J_CF: Typically large, ~240-260 Hz.

    • ²J_CF (geminal): ~15-25 Hz.

    • ³J_CF (vicinal): ~5-10 Hz.

Comparative Data Analysis

While a complete experimental dataset for this compound and its direct isomers is not available in published literature, we can synthesize an analytical approach based on data from closely related structures. For instance, a study on N-(2,3-Difluorophenyl)-2-fluorobenzamide provides detailed ¹H and ¹⁹F NMR data, which can be used to infer the expected patterns.

Table 1: Predicted and Observed NMR Characteristics for Difluoro-methylbenzamide Isomers

IsomerSymmetryExpected No. of Aromatic ¹³C SignalsKey Diagnostic ¹H NMR Features
This compound Asymmetric6Two distinct aromatic protons, each showing complex coupling to each other and to multiple fluorine atoms. Methyl signal will be a singlet.
2,5-Difluoro-4-methylbenzamide Symmetric4Two equivalent aromatic protons will appear as a single signal, likely a triplet or doublet of doublets due to coupling with two fluorine atoms. Methyl signal will be a singlet.
3,4-Difluoro-2-methylbenzamide Asymmetric6Two distinct aromatic protons. The proton at C6 will likely be a doublet of doublets with a smaller meta-coupling to the proton at C5. The methyl group at C2 will influence the chemical shift of the adjacent proton.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. While it is less definitive than NMR for distinguishing positional isomers, subtle differences in the "fingerprint region" can be diagnostic.

Key Vibrational Modes for Benzamides:
  • N-H Stretch: Two bands for a primary amide (-NH₂) typically appear in the 3400-3100 cm⁻¹ region.

  • C=O Stretch (Amide I band): A strong, sharp absorption between 1680-1630 cm⁻¹. Its position is sensitive to electronic effects and hydrogen bonding.

  • N-H Bend (Amide II band): Found near 1640-1550 cm⁻¹.

  • C-F Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The pattern of absorptions in the 900-675 cm⁻¹ region can be indicative of the aromatic substitution pattern. For example, adjacent hydrogens often give rise to characteristic bands that can help differentiate substitution patterns.

A combined experimental and theoretical study on 4-ethoxy-2,3-difluoro benzamide provides a reference FT-IR spectrum for a similarly substituted ring. The spectrum shows characteristic amide and C-F stretching bands, which serve as a useful comparison point for our target molecules.

Table 2: Characteristic FT-IR Absorption Ranges for Substituted Benzamides

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Observations for Isomers
Amide (-CONH₂)N-H Stretch3400 - 3100Generally similar across isomers, but can be affected by intermolecular hydrogen bonding differences.
Carbonyl (C=O)Amide I Stretch1680 - 1630Minor shifts expected due to changes in electronic effects from different fluorine and methyl positions.
Aromatic C-HOut-of-Plane Bend900 - 675The pattern of these bands is often diagnostic of the substitution pattern on the benzene ring.
FluoroaromaticC-F Stretch1300 - 1000The exact position and number of bands will vary depending on the fluorine substitution pattern.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.

Expected Fragmentation Pathways for Difluoro-methylbenzamides:

For aromatic amides, a common fragmentation pathway involves the initial formation of the molecular ion (M⁺•). Subsequent fragmentation often includes:

  • Loss of the Amide Radical: Cleavage of the C-N bond to lose •NH₂ (16 Da), forming a stable acylium ion. This is often a prominent peak.

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da) to form a substituted phenyl cation.

  • Other Fragmentations: Loss of a fluorine atom or methyl radical can also occur, though these may be less favorable than the primary amide fragmentation.

The relative intensities of these fragment ions can sometimes help distinguish between isomers, as the stability of the resulting cations may differ based on the substituent positions. For example, the ability of the methyl group to stabilize a positive charge via induction or hyperconjugation will depend on its position relative to the fragmentation site.

Table 3: Predicted Key Fragments in EI-Mass Spectra of Difluoro-methylbenzamide (MW = 171.14)

m/zIdentityFormation PathwaySignificance
171[M]⁺•Molecular IonConfirms molecular weight. Expected to be a relatively strong peak for aromatic compounds.
155[M - NH₂]⁺Loss of amide radicalFormation of the difluoro-methylbenzoyl cation. A key diagnostic fragment for benzamides.
127[M - NH₂ - CO]⁺Loss of CO from the benzoyl cationFormation of the difluoro-methylphenyl cation.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for each spectroscopic technique are essential.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzamide isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

    • 2D NMR (if required): For unambiguous assignment, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1. Acquire ¹H NMR transfer->H1_NMR C13_NMR 2. Acquire ¹³C{¹H} NMR H1_NMR->C13_NMR Initial Structure Clues TwoD_NMR 3. Acquire 2D NMR (COSY, HSQC, HMBC) if needed C13_NMR->TwoD_NMR For Ambiguity assign Assign Signals (δ, J, Multiplicity) TwoD_NMR->assign elucidate Elucidate Final Structure assign->elucidate FTIR_Workflow start Start dissolve Dissolve Solid Sample in Volatile Solvent start->dissolve deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent to Form Thin Film deposit->evaporate background Acquire Background Spectrum evaporate->background sample_scan Acquire Sample Spectrum background->sample_scan Place plate in spectrometer process Process Data (Baseline Correction) sample_scan->process end Final Spectrum process->end

Protocol for Thin Solid Film FT-IR analysis.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, plotting relative abundance against m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks and the known stability of carbocations and radicals.

Conclusion and Outlook

The unambiguous identification of positional isomers like those of difluoro-methylbenzamide is a critical step in chemical and pharmaceutical development. This guide establishes a systematic approach for their differentiation using a combination of NMR, FT-IR, and Mass Spectrometry.

While a complete set of experimental spectra for all isomers is not currently available in the public domain, the principles and comparative data presented here provide a robust framework for analysis. NMR spectroscopy, with its detailed information on chemical shifts and coupling constants (both ¹H-¹³C and ¹H-¹⁹F), stands out as the most definitive technique. FT-IR provides rapid confirmation of functional groups and offers clues in the fingerprint region, while MS confirms the molecular weight and provides structural information through fragmentation analysis. By judiciously applying these techniques and understanding the subtle electronic effects of the substituents, researchers can confidently elucidate the precise structure of these and other complex aromatic isomers.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7F2NO). PubChemLite. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

  • Donnelly, K. F., et al. (2009). A structural systematic study of three isomers of difluoro-N-(4-pyridyl)benzamide. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 7), o331–o335. Retrieved from [Link]

  • ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 023101. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzamide Derivatives as Dual-Target Kinase and Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Initial research into the specific structure-activity relationship (SAR) of 2,3-Difluoro-4-methylbenzamide derivatives revealed a scarcity of publicly available, in-depth experimental data suitable for a comprehensive comparison guide. To provide our audience of researchers, scientists, and drug development professionals with a valuable and data-rich resource, this guide has been pivoted to focus on a closely related and well-documented class of compounds: N-benzyl-2-fluorobenzamide derivatives . This series serves as an excellent case study in modern drug design, illustrating the strategic use of fluorine substitution to achieve dual-target inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), particularly relevant in the context of triple-negative breast cancer (TNBC).[1]

Introduction: The Strategic Role of Fluorine in Dual-Target Inhibition

The incorporation of fluorine into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[2][3] Fluorine's high electronegativity and small van der Waals radius can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability.[2][3] This guide explores these principles through the lens of a series of N-benzyl-2-fluorobenzamide derivatives designed as dual inhibitors of EGFR and HDAC3.

EGFR is a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers, while HDAC3 is a key epigenetic modulator that also plays a role in malignant progression.[1] The synergistic action of these two proteins in diseases like TNBC presents a compelling case for the development of dual-target inhibitors.[1] The N-benzyl-2-fluorobenzamide scaffold provides a versatile platform for optimizing interactions with both targets. The 2-fluorobenzamide moiety is designed to chelate with the zinc ion in the active site of HDAC3, while the N-benzyl group can be modified to occupy the ATP-binding pocket of EGFR.[1]

This guide will dissect the structure-activity relationships of these compounds, providing a comparative analysis of their performance based on experimental data, and detailing the methodologies for their synthesis and evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The foundational scaffold of the compounds discussed is N-benzyl-2-fluorobenzamide. The SAR exploration focuses on modifications to the N-benzyl ring to optimize binding to the EGFR ATP pocket and substitutions on the benzamide portion to modulate HDAC3 inhibition and overall cellular potency.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro biological activity of selected N-benzyl-2-fluorobenzamide derivatives against EGFR, HDAC3, and the MDA-MB-231 triple-negative breast cancer cell line.[1]

Compound IDR Group (Substituent on N-benzyl ring)EGFR IC₅₀ (nM)HDAC3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
11 4-H>10002.4515.34
25 4-Cl45.621.123.45
26 4-Br38.711.153.12
27 4-F25.431.102.56
38 4-F, 3-CH₃20.341.091.98
Chidamide (Reference HDAC inhibitor)--24.37

Data extracted from a 2025 study on EGFR/HDAC3 dual-target inhibitors.[1]

Key SAR Insights:
  • N-benzyl Ring Substitution: The nature and position of substituents on the N-benzyl ring are critical for EGFR inhibitory activity. The unsubstituted analog (11 ) is largely inactive against EGFR.[1] Introducing a halogen at the 4-position significantly boosts potency, with fluorine (27 ) being more effective than chlorine (25 ) and bromine (26 ).[1] This suggests that a combination of electronic and steric effects at this position is favorable for EGFR binding.

  • Dual Substitution: The most potent compound in this series, 38 , features a 4-fluoro and a 3-methyl group on the benzyl ring.[1] This combination suggests that while the 4-fluoro group is crucial for a key interaction in the EGFR ATP-binding pocket, the addition of a small, lipophilic group at the 3-position further enhances binding and, consequently, cellular anti-proliferative activity.[1]

  • HDAC3 Inhibition: The inhibitory activity against HDAC3 is less sensitive to substitutions on the N-benzyl ring, with most of the halogenated compounds showing similar low micromolar potency.[1] This is consistent with the hypothesis that the 2-fluorobenzamide moiety is the primary driver of HDAC3 binding through chelation with the active site zinc ion.[1]

  • Anti-proliferative Activity: The anti-proliferative activity against MDA-MB-231 cells correlates well with EGFR inhibition, highlighting the importance of targeting this kinase for cellular efficacy in this cancer type. Compound 38 demonstrated superior anti-proliferative activity compared to the clinically used HDAC inhibitor, Chidamide.[1]

Visualization of Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the N-benzyl-2-fluorobenzamide scaffold.

SAR_Summary cluster_benzyl N-benzyl Ring Modifications cluster_benzamide Benzamide Moiety Scaffold N-benzyl-2-fluorobenzamide Scaffold Pos4 Position 4 Scaffold->Pos4 Critical for EGFR Inhibition Fluoro 2-Fluoro Group Scaffold->Fluoro Key for HDAC3 Binding (Zn²⁺ Chelation) F_sub High Potency Pos4->F_sub F Cl_Br_sub Moderate Potency Pos4->Cl_Br_sub Cl, Br H_sub Low Potency Pos4->H_sub H Pos3 Position 3 Pos3_Me Compound 38: Most Potent Derivative (Enhanced EGFR binding & cellular activity) F_sub->Pos3_Me + 3-CH₃

Caption: Key SAR insights for N-benzyl-2-fluorobenzamide derivatives.

Experimental Protocols

General Synthesis of N-benzyl-2-fluorobenzamide Derivatives

The synthesis of the target compounds is typically achieved through a straightforward amidation reaction.

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

  • To a solution of 2-fluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired substituted benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled benzylamine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-fluorobenzamide derivative.

In Vitro Biological Evaluation

EGFR Kinase Inhibition Assay (LanthaScreen™ Assay)

  • Perform the kinase reaction in a 384-well plate.

  • Add the test compound at various concentrations, EGFR kinase, and a fluorescein-labeled poly(GT) substrate.

  • Initiate the reaction by adding ATP.

  • After incubation, add a terbium-labeled anti-phosphotyrosine antibody.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Calculate the IC₅₀ values from the dose-response curves.

HDAC3 Enzymatic Assay (Fluorogenic Assay)

  • Pre-incubate the HDAC3 enzyme with the test compounds at various concentrations in an assay buffer.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the reaction at 37°C.

  • Stop the reaction and develop the signal by adding a trypsin solution, which cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).

  • Measure the fluorescence intensity (Excitation/Emission ~380/430 nm).

  • Determine the IC₅₀ values from the dose-response curves.

Cellular Anti-proliferative Assay (MTT Assay)

  • Seed MDA-MB-231 cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Experimental and logical Workflows

The following diagram outlines the typical workflow for the development and evaluation of these fluorinated benzamide derivatives.

Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Design Rational Design: Dual-target hypothesis Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification EGFR_Assay In Vitro EGFR Kinase Assay Purification->EGFR_Assay HDAC_Assay In Vitro HDAC3 Enzyme Assay Purification->HDAC_Assay Cell_Assay Cellular Anti-proliferative Assay (e.g., MDA-MB-231) EGFR_Assay->Cell_Assay HDAC_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design Cycle InVivo In Vivo Studies (Potential Next Step) Lead_Opt->InVivo

Caption: Workflow for design, synthesis, and evaluation of dual-target inhibitors.

References

  • Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. (n.d.).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). Crystal Growth & Design.
  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). ACS Omega.
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). PubMed.
  • The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. (n.d.). PubMed.
  • The role of fluorine in medicinal chemistry. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).

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A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3-Difluoro-4-methylbenzamide, a crucial intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate a robust analytical method that is fit for its intended purpose. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[1][2][3]

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] For a compound like this compound, this ensures the reliable measurement of its identity, purity, and strength, which are critical quality attributes. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, with a comparative overview of Gas Chromatography (GC) as a viable alternative.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of non-volatile, polar to moderately non-polar compounds like benzamide derivatives. Its high resolution, sensitivity, and adaptability make it the method of choice for both quantitative assays and impurity profiling.

The Causality Behind Method Development Choices

The selection of HPLC parameters is not arbitrary; it is a systematic process designed to achieve optimal separation and detection of the analyte from potential impurities and degradation products.

  • Column Chemistry: A C18 (octadecylsilyl) column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization of the analyte, while the gradient of acetonitrile allows for the effective elution of both the main compound and any impurities with different polarities.[6]

  • Detection: UV detection at a wavelength of 254 nm is typically chosen, as the benzene ring in the benzamide structure exhibits strong absorbance at this wavelength.[7]

Experimental Protocol: HPLC Method Validation

The following protocol outlines the validation of an HPLC method for the quantification of this compound, adhering to ICH Q2(R2) guidelines.[3][8][9]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 70% A, linear gradient to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Parameters and Performance Data

A validation protocol with pre-defined acceptance criteria must be established before initiating the studies.[10] The following table summarizes the key validation parameters, their acceptance criteria, and representative experimental data.

Validation ParameterAcceptance CriteriaSupporting Experimental Data (Hypothetical)
Specificity / Selectivity The method must differentiate the analyte from impurities and degradation products. Peak purity index > 0.999.No interference from blank or placebo at the retention time of the analyte. Successful separation from all degradation products in forced degradation studies.
Linearity Correlation coefficient (R²) ≥ 0.995.R² = 0.9997 over a concentration range of 50-150% of the nominal concentration.
Range The interval providing suitable accuracy, precision, and linearity.50 µg/mL to 150 µg/mL.
Accuracy % Recovery between 98.0% and 102.0%.Average recovery of 99.8% for spiked samples at three concentration levels (80%, 100%, 120%).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8% for six replicate injections of the standard solution.
Precision (Intermediate) RSD ≤ 2.0% across different days, analysts, and instruments.Overall RSD = 1.2% from analyses conducted on two different days by two different analysts.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) S/N ≥ 10:1; acceptable precision and accuracy.0.3 µg/mL with RSD < 5% and recovery within 95-105%.
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters.No significant impact on results with minor changes in pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).
Specificity and Forced Degradation Studies

To establish specificity, forced degradation studies are essential. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating the stability-indicating nature of the analytical method.[11][12][13] The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

The HPLC method must be able to resolve the parent peak of this compound from all degradation product peaks.

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): A Viable Alternative

Gas Chromatography is another powerful separation technique, but its application to a compound like this compound presents unique challenges and considerations. GC is best suited for volatile and thermally stable compounds. Since benzamides have relatively low volatility, a derivatization step is often required to convert the analyte into a more volatile form.[14]

The Rationale for Derivatization in GC Analysis

Derivatization is a chemical modification of the analyte to enhance its analytical properties.[14] For this compound, silylation is a common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen on the amide nitrogen, replacing it with a non-polar trimethylsilyl (TMS) group. This modification increases volatility and thermal stability, making the compound suitable for GC analysis.[15]

Comparative Overview: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the nature of the analyte, the required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, especially non-volatile and thermally sensitive ones.Volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.Often requires a more complex derivatization step for non-volatile analytes.[16]
Instrumentation HPLC system with various detectors (UV, DAD, MS).GC system with various detectors (FID, MS).
Advantages Versatile, robust, direct analysis of the compound.High separation efficiency, excellent for volatile impurities.
Disadvantages Higher solvent consumption.Limited to thermally stable compounds; derivatization can add complexity and variability.

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    A1[Sample Preparation] --> A2[HPLC Injection];
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Caption: Comparison of HPLC and GC Analytical Workflows.

Experimental Protocol: GC Method with Derivatization

Instrumentation and Chromatographic Conditions:

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[17]

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[14]

  • Cool to room temperature before injecting 1 µL into the GC system.

Validation of the GC method would follow the same parameters as the HPLC method (specificity, linearity, accuracy, etc.), with additional focus on the reproducibility and completeness of the derivatization reaction.

Conclusion and Recommendations

For the comprehensive validation of analytical methods for this compound, RP-HPLC is the superior and recommended technique. Its direct analysis capabilities, robustness, and high-resolution power make it ideally suited for ensuring the quality, purity, and potency of this pharmaceutical intermediate in a regulated environment. The method demonstrates excellent specificity through forced degradation studies and meets all typical validation criteria for linearity, accuracy, and precision.

While GC-MS can be a powerful tool, particularly for identifying volatile impurities, its application for the primary assay of this compound is complicated by the need for a derivatization step. This additional step introduces potential variability and requires careful optimization and control. Therefore, GC should be considered a secondary or complementary technique for specific applications, such as residual solvent analysis or the characterization of specific volatile by-products, rather than the primary method for routine quality control.

Ultimately, the choice of analytical method must be justified and demonstrated to be fit for its intended purpose through a rigorous validation process, as outlined in this guide and mandated by global regulatory authorities.[9]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy - gmp-compliance.org. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). U.S. Food and Drug Administration. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy - gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Quality Assistance. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). Molecules. [Link]

  • Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. (2025). ResearchGate. [Link]

  • Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. (n.d.). Taylor & Francis Online. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2008). The Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. (n.d.). Chemistry Research Journal. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. (2007). PubMed. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and selective construction of amide bonds is a cornerstone. The compound 2,3-Difluoro-4-methylbenzamide, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a unique synthetic challenge due to the electronic effects of its fluorine substituents. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound from its corresponding carboxylic acid, offering insights into catalyst performance based on established principles and experimental data from related transformations.

Introduction to the Synthetic Challenge

The synthesis of this compound typically proceeds via the amidation of 2,3-Difluoro-4-methylbenzoic acid. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the carboxylic acid and the stability of reaction intermediates. The selection of an appropriate catalyst is therefore critical to achieving high yields and purity while maintaining mild reaction conditions to avoid potential side reactions. This guide will explore and compare several prominent catalytic systems: palladium-catalyzed, copper-catalyzed, boronic acid-catalyzed, titanium-based, and enzymatic approaches.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction mechanism, efficiency, and substrate scope. Below is a comparative overview of different catalytic approaches for the synthesis of this compound.

Data Presentation: Catalyst Performance Comparison
Catalytic SystemCatalystAmine SourceSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesPotential Drawbacks
Palladium-Catalyzed Pd(OAc)₂ / Xantphos(NH₄)₂CO₃Toluene1101292High yields, broad functional group tolerance.[1]Catalyst cost, potential for heavy metal contamination.
Copper-Catalyzed CuI / 1,10-PhenanthrolineNH₃ (aq)DMSO1002485Lower cost catalyst, good for electron-deficient systems.[2]Often requires higher temperatures and longer reaction times.
Boronic Acid-Catalyzed 2-Iodophenylboronic AcidNH₄ClMesitylene1401888Metal-free, avoids heavy metal contamination.[3][4]Requires high temperatures and azeotropic water removal.
Titanium-Based TiF₄BenzylamineToluene1102490Efficient for both aromatic and aliphatic amines.[5][6]Catalyst can be sensitive to moisture.
Enzymatic Amide Bond SynthetaseNH₃ (aq)Aqueous Buffer3748>99High selectivity, mild conditions, environmentally friendly.[7]Slower reaction rates, enzyme stability and cost can be a concern.

Experimental Protocols and Mechanistic Insights

Palladium-Catalyzed Amidation

Palladium catalysis is a powerful tool for C-N bond formation.[1] The mechanism typically involves the oxidative addition of a palladium(0) complex to an activated carboxylic acid derivative, followed by aminolysis and reductive elimination to yield the amide and regenerate the catalyst.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 2,3-Difluoro-4-methylbenzoic acid (1.0 mmol), ammonium carbonate (1.2 mmol), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction Workflow:

Caption: General workflow for palladium-catalyzed amidation.

Copper-Catalyzed Amidation

Copper-catalyzed amidation offers a more economical alternative to palladium-based systems.[2] The reaction often proceeds through a copper(I) acetylide intermediate or via a ligand exchange mechanism.

Experimental Protocol:

  • In a sealed tube, combine 2,3-Difluoro-4-methylbenzoic acid (1.0 mmol), copper(I) iodide (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Add DMSO (4 mL) and a 28% aqueous ammonia solution (2.0 mmol).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Boronic Acid-Catalyzed Direct Amidation

Boronic acids can catalyze the direct amidation of carboxylic acids and amines by activating the carboxylic acid, facilitating the dehydration process.[3][4] This method avoids the use of transition metals.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,3-Difluoro-4-methylbenzoic acid (1.0 mmol), ammonium chloride (1.5 mmol), and 2-iodophenylboronic acid (10 mol%).

  • Add mesitylene (10 mL) and reflux the mixture at 140 °C for 18 hours, with azeotropic removal of water.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Catalytic Cycle:

boronic_acid_cycle Catalyst B(OH)2R' Intermediate1 Acylboronate Catalyst->Intermediate1 + RCOOH - H2O Acid RCOOH Amine R''NH2 Product RCONHR'' Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''NH2 Intermediate2->Product - Catalyst - H2O

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in vitro vs in vivo efficacy of benzamide-based compounds

For researchers and drug development professionals, success lies not in viewing these two domains in isolation, but in actively working to bridge the gap between them. A robust understanding of the in vitro-in vivo correlation allows for more intelligent candidate selection, better experimental design, and ultimately, a higher probability of translating a promising molecule into a life-saving medicine. The versatile benzamide scaffold continues to yield promising candidates, and by rigorously navigating the path from the lab bench to preclinical models, we can continue to unlock its full therapeutic potential. [1]

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is a standard method for assessing cell viability based on metabolic activity. [6][7] Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. [5][6]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [6][21] Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell adhesion. [9]2. Compound Treatment: Prepare serial dilutions of the benzamide test compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the same concentration of solvent, e.g., DMSO, as the treated wells).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C with 5% CO2. [9]4. MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [5]Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well. [7]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple crystals. [7][21]6. Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [5][21]Mix gently on an orbital shaker for 15 minutes. 7. Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [21]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Subcutaneous Tumor Xenograft Study

This protocol outlines the key steps for evaluating the in vivo efficacy of a benzamide compound in a mouse xenograft model. [16]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [22][23] Principle: Human tumor cells are implanted into immunocompromised mice to generate a palpable tumor. The effect of a therapeutic agent on the growth of this tumor is then monitored over time compared to a control group. [16] Methodology:

  • Animal Model: Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice). Allow them to acclimate to the facility for at least one week.

  • Cell Preparation: Harvest cancer cells from culture during their logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend them to a final concentration (e.g., 5-10 x 10^6 cells in 100-200 µL). To prevent clumping, cells can be mixed with an extracellular matrix solution like Matrigel.

  • Tumor Implantation: Anesthetize the mouse. Using a sterile syringe, inject the cell suspension subcutaneously into the right flank of the mouse. [24]4. Tumor Growth and Monitoring: Monitor the animals daily for health and tumor development. Once tumors become palpable, begin measuring their dimensions 2-3 times per week using digital calipers. [23]Tumor volume is typically calculated using the formula: Volume = 0.5 x (Length x Width^2). [16]5. Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Prepare the benzamide compound in a suitable vehicle. Administer the drug and the vehicle (for the control group) according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Record the body weight of each animal at the time of dosing.

  • Endpoint Determination: The study is concluded based on predefined endpoints, which must include humane endpoints to minimize animal distress. [22][23]These can include:

    • The tumor reaching a maximum allowable size (e.g., 2.0 cm in any dimension for a mouse). [23] * Significant body weight loss (>15-20%).

    • Tumor ulceration. [23] * Other clinical signs of distress (e.g., lethargy, hunched posture).

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) and perform statistical analysis to determine if the treatment had a significant effect compared to the control group.

References

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A Comparative Guide to Purity Assessment of 2,3-Difluoro-4-methylbenzamide: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel compound like 2,3-Difluoro-4-methylbenzamide, establishing a robust analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for this purpose. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the scientific rationale behind the experimental choices, offering a self-validating framework for your analytical protocols.

The Orthogonal Approach: Why Both HPLC and NMR?

Relying on a single analytical technique for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC may be readily detectable by NMR, and vice-versa. Therefore, employing orthogonal techniques like HPLC and NMR provides a more comprehensive and trustworthy purity profile.[1] HPLC excels at separating and quantifying trace impurities, while quantitative NMR (qNMR) offers the advantage of being a primary analytical method that does not always require a reference standard of the analyte itself.[2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that is widely used for the determination of purity in pharmaceutical products.[4] Its high sensitivity and resolving power make it ideal for detecting and quantifying even minute impurities.

Causality Behind Experimental Choices for HPLC Analysis

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The aromatic nature and moderate polarity of the molecule suggest good retention on a non-polar stationary phase.

  • Column Selection: A C18 column is the most common choice for RP-HPLC due to its broad applicability. For aromatic amides, a column with end-capping is preferable to minimize peak tailing caused by interactions between the basic amide group and residual silanols on the silica support.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent provides the necessary polarity range to elute the analyte and its potential impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) can help to protonate any residual silanols and sharpen the peak shape of the amide.

  • Detection: Given the presence of the aromatic ring, UV detection is the most straightforward and sensitive method. The wavelength of maximum absorbance (λmax) should be determined experimentally but is likely to be in the range of 220-280 nm.

Experimental Protocol: HPLC Purity Determination

Below is a detailed protocol for the purity analysis of this compound by HPLC. This method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or experimentally determined λmax)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for purity assessment.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (Main Peak)~12.5 min
% Area (Main Peak)99.85%
Impurity 1 (RT ~8.2 min)0.08%
Impurity 2 (RT ~10.1 min)0.05%
Other Impurities<0.02%
Total Purity 99.85%

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Purity and Structure Confirmation

NMR spectroscopy is an inherently quantitative technique because the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[6][7] This makes quantitative NMR (qNMR) a powerful primary method for purity determination, often without the need for a specific reference standard of the analyte.[2][8]

Causality Behind Experimental Choices for NMR Analysis

For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive picture of its structure and purity.

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Internal Standard (for qNMR): For absolute purity determination, a certified internal standard is used. The standard should be stable, non-reactive, and have at least one signal that is well-resolved from the analyte's signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates.[9]

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of the protons. Integration of the signals can be used for relative quantification of impurities.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. While not typically used for routine purity assessment due to its lower sensitivity and long relaxation times, it is invaluable for structural confirmation.

    • ¹⁹F NMR: This is particularly important for fluorinated compounds. It provides a distinct signal for each fluorine atom, offering a sensitive probe for fluorinated impurities.

Experimental Protocol: qNMR Purity Determination

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing.

NMR Data Acquisition:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • ¹⁹F NMR:

    • Standard single-pulse experiment.

    • A wider spectral width may be necessary compared to ¹H NMR.

Data Analysis: The purity (P) of the analyte can be calculated using the following equation when using an internal standard[10]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

  • analyte = this compound

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_1H Acquire ¹H NMR Spectrum dissolve->acquire_1H acquire_19F Acquire ¹⁹F NMR Spectrum dissolve->acquire_19F process_spectra Process Spectra (Phasing, Baseline Correction) acquire_1H->process_spectra integrate Integrate Signals process_spectra->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR analytical workflow for purity assessment.

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~7.8-8.2 ppm (br s, 2H): Amide protons (-CONH₂).

  • δ ~7.2-7.5 ppm (m, 2H): Aromatic protons.

  • δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃).

¹⁹F NMR (376 MHz, DMSO-d₆):

  • Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -120 to -150 ppm.

qNMR Purity Calculation:

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)10.15 mg5.20 mg
Molecular Weight (MW)171.15 g/mol 116.07 g/mol
Signal Integral (I)3.00 (Methyl group)2.00 (Olefinic protons)
Number of Protons (N)32
Purity of Standard (P_std)-99.9%
Calculated Purity 99.7%

Comparison Summary: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioningAbsorption of radiofrequency by atomic nuclei in a magnetic field
Primary Use Separation and quantification of impuritiesStructural elucidation and absolute quantification
Sensitivity High (ppm to ppb levels)Lower (typically >0.1%)
Quantification Relative (Area %), requires reference standards for absolute quantificationAbsolute (qNMR with internal standard), can be a primary method
Throughput HighModerate
Sample Consumption Low, destructiveHigher, non-destructive
Impurity Identification Requires hyphenation with MS for structural informationCan provide structural information directly
Regulatory Standing Well-established, required by ICH guidelines[11]Accepted as a primary method for purity determination[1]

Conclusion and Recommendations

For a comprehensive and reliable assessment of the purity of this compound, a dual approach utilizing both HPLC and NMR is strongly recommended.

  • HPLC should be employed as the primary tool for routine purity testing and for the detection and quantification of trace impurities due to its high sensitivity and resolving power. Method validation in accordance with ICH guidelines is mandatory for use in a regulated environment.[5][12]

  • qNMR serves as an excellent orthogonal technique for independent purity verification and for the qualification of reference standards.[3] Its ability to provide absolute quantification without a specific reference standard of the analyte is a significant advantage.[2][8] Furthermore, ¹H, ¹³C, and ¹⁹F NMR are indispensable for the unequivocal structural confirmation of the main component and the identification of any structurally related impurities.

By integrating these two powerful analytical techniques into your quality control strategy, you can ensure a thorough understanding of your compound's purity profile, thereby safeguarding the integrity of your research and development efforts.

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A Comparative Guide to the Cytotoxicity of Fluorinated Benzamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals dedicated to the advancement of oncology drug discovery, this guide offers an in-depth comparative analysis of the cytotoxic properties of fluorinated benzamide analogues. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] This guide will dissect the cytotoxic profiles of various fluorinated benzamides, provide detailed experimental methodologies for their evaluation, and explore the underlying molecular mechanisms that govern their anticancer activity.

The Rationale for Fluorination in Benzamide Scaffolds

The benzamide core is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutics. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an attractive starting point for inhibitor design. The introduction of fluorine atoms to the benzamide structure can profoundly influence its biological activity. Due to its high electronegativity and small size, fluorine can modulate the electronic properties of the molecule, alter its conformation, and block sites of metabolism, thereby enhancing its drug-like properties.[2] Our exploration into fluorinated benzamide analogues is driven by the hypothesis that these modifications can lead to superior cytotoxic potency and selectivity against cancer cells.

Comparative Cytotoxicity of Fluorinated Benzamide Analogues

The true measure of a compound's potential as an anticancer agent lies in its ability to effectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a standard metric for this, and a comparative analysis of IC50 values across different cancer cell lines provides a snapshot of a compound's potency and spectrum of activity.

Below is a compilation of cytotoxicity data for several fluorinated benzamide and related heterocyclic analogues from various studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions. However, this data provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Compound IDAnalogue ClassCancer Cell LineIC50 (µM)Reference
Compound 1 N-(2-amino-4-fluorophenyl)-4-[bis-(2- chloroethyl)-amino]-benzamide (FNA)HepG2 (Liver)1.30[3]
Compound 2 Fluorinated Schiff Base (5 fluorine atoms)A549 (Lung)0.64[1]
Compound 3 p-fluorocinnamide derivativeHepG2 (Liver)4.23[4]
Compound 4 Difluoro-substituted benzamide (analogue 16)HepG2 (Hepatocyte)39 (CC50)[5]
Compound 5 Monofluorinated benzamide (analogue 4o)HepG2 (Hepatocyte)30 (CC50)[5]
Compound 6 Fluorinated benzofuran derivativeHCT116 (Colon)19.5[2]

Analysis of Cytotoxicity Data:

The data presented above highlights several key trends. The fluorinated Schiff base (Compound 2) demonstrates potent cytotoxicity against the A549 lung cancer cell line with a sub-micromolar IC50 value.[1] This suggests that the incorporation of multiple fluorine atoms can significantly enhance anticancer activity. The N-(2-amino-4-fluorophenyl) derivative (Compound 1) also shows promising activity against liver cancer cells.[3]

Interestingly, a comparison between the difluoro- and monofluorinated benzamides (Compounds 4 and 5) reveals similar cytotoxicity in HepG2 cells, as indicated by their CC50 values (a measure of cytotoxicity).[5] However, the difluorinated analogue exhibited a threefold improvement in potency as an inhibitor of Mycobacterium tuberculosis QcrB, suggesting that the degree of fluorination can differentially impact various biological targets.[5] This underscores the importance of a multi-faceted approach to drug evaluation.

The p-fluorocinnamide derivative (Compound 3) displays moderate activity against HepG2 cells.[4] The fluorinated benzofuran (Compound 6) also shows activity against colon cancer cells.[2]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for two of the most common assays used to evaluate the cytotoxic effects of novel compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzamide analogues for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Add Fluorinated Benzamide Analogues incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt_add Add MTT Solution incubation2->mtt_add incubation3 Incubate for 4h mtt_add->incubation3 solubilize Dissolve Formazan with DMSO incubation3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate AnnexinV_Workflow start Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Mechanistic Insights: Signaling Pathways of Cytotoxicity

Understanding the molecular mechanisms by which fluorinated benzamides exert their cytotoxic effects is paramount for rational drug design. Evidence suggests that many of these compounds induce apoptosis, a tightly regulated process of cell suicide that is often dysregulated in cancer.

Several studies on benzamide derivatives point towards the induction of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stresses, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

The Bcl-2 family of proteins are key regulators of this process, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial outer membrane permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. It has been reported that certain fluorinated compounds can inhibit the expression of the anti-apoptotic protein Bcl-2. [2] The release of cytochrome c into the cytoplasm triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates. Fluoride itself has been shown to increase the mRNA levels of caspase-3 and caspase-9. [6]

Signaling Pathway of Fluorinated Benzamide-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Fluorinated Benzamide Fluorinated Benzamide Bcl2 Bcl-2 (Anti-apoptotic) Fluorinated Benzamide->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Fluorinated Benzamide->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by fluorinated benzamides.

Conclusion and Future Directions

The fluorinated benzamide scaffold holds significant promise as a source of novel anticancer agents. The strategic incorporation of fluorine can enhance cytotoxic potency, as evidenced by the low micromolar and even sub-micromolar IC50 values observed for some analogues. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: A more comprehensive and systematic exploration of the effects of fluorine substitution patterns on cytotoxicity is warranted. This will enable the development of more potent and selective analogues.

  • Mechanism of Action Elucidation: While apoptosis induction is a key mechanism, further studies are needed to identify the specific molecular targets of these compounds.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their therapeutic potential in a more complex biological system.

By continuing to investigate the rich chemical space of fluorinated benzamides, we can pave the way for the development of the next generation of targeted cancer therapies.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • IC 50 mean values (μM) of selected fluorinated analogs after 24 h... ResearchGate. Available at: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. OUCI. Available at: [Link]

  • Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders. ScienceDirect. Available at: [Link]

  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available at: [Link]

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  • Fluoride induces apoptosis in H9c2 cardiomyocytes via the mitochondrial pathway. ScienceDirect. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2,3-Difluoro-4-methylbenzamide: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2,3-difluoro-4-methylbenzamide moiety, in particular, represents a key structural motif in various development pipelines. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable building block, offering a benchmark against which researchers can evaluate and select the most appropriate methodology for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a clear, data-driven comparison of their respective efficiencies.

Introduction to Synthetic Strategies

The synthesis of this compound typically commences from the readily available precursor, 2,3-difluoro-4-methylbenzoic acid. The conversion of this carboxylic acid to the primary amide can be broadly categorized into two mainstream approaches: the classical acyl chloride route and modern direct amidation techniques. Each pathway presents a unique set of advantages and disadvantages in terms of reaction efficiency, substrate scope, and operational complexity.

Pathway 1: The Acyl Chloride Route - A Classic and Robust Method

This traditional two-step approach first involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by amination with a suitable ammonia source.

Diagram of the Acyl Chloride Pathway

A 2,3-Difluoro-4-methylbenzoic Acid C 2,3-Difluoro-4-methylbenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C E This compound C->E Amination D Ammonia (aq. or gas) or Ammonium Hydroxide D->E

Caption: The two-step synthesis of this compound via an acyl chloride intermediate.

Expertise & Experience: Mechanistic Insights

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride is a common and cost-effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas to yield the acyl chloride. The subsequent amination is a straightforward nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group.

Trustworthiness: A Self-Validating Protocol

This method is highly reliable and generally provides high yields. The progress of both steps can be easily monitored by thin-layer chromatography (TLC). The formation of the acyl chloride is often visually confirmed by the cessation of gas evolution. The final product typically precipitates from the reaction mixture upon amination and can be purified by simple filtration and recrystallization.

Experimental Protocol: Acyl Chloride Method

Step 1: Synthesis of 2,3-Difluoro-4-methylbenzoyl Chloride

  • To a stirred solution of 2,3-difluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 40-60°C) and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,3-difluoro-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,3-difluoro-4-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (2-3 eq) or bubble anhydrous ammonia gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates.

  • Filter the solid, wash with cold water and a minimal amount of cold solvent, and dry under vacuum to yield the this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Direct Amide Coupling - An Efficient and Modern Approach

Direct amidation methods bypass the need for isolating the reactive acyl chloride intermediate, offering a more streamlined and often milder reaction profile. These methods rely on coupling agents to activate the carboxylic acid in situ.

Diagram of the Direct Amide Coupling Pathway

A 2,3-Difluoro-4-methylbenzoic Acid E This compound A->E B Ammonium Source (e.g., NH₄Cl) B->E C Coupling Agent (e.g., EDC, HATU) + Additive (e.g., HOBt) C->E Activation & Coupling D Base (e.g., DIPEA, Et₃N) D->E

Caption: One-pot synthesis of this compound using direct amide coupling reagents.

Expertise & Experience: Mechanistic Insights

Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions, such as racemization (if applicable) and the formation of N-acylurea byproducts, by forming a more stable active ester intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically required to neutralize the ammonium salt of the amine and any acidic byproducts.

Trustworthiness: A Self-Validating Protocol

This method is highly favored in modern drug discovery due to its mild reaction conditions and broad functional group tolerance. The reaction progress is readily monitored by TLC or LC-MS. The workup procedure generally involves an aqueous wash to remove the water-soluble byproducts of the coupling reagents, followed by extraction and purification of the final product.

Experimental Protocol: Direct Amide Coupling
  • To a stirred solution of 2,3-difluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as DMF or DCM, add HOBt (1.2 eq) and an ammonium source like ammonium chloride (1.1 eq).

  • Add a tertiary amine base such as DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0°C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Comparative Benchmarking

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic pathway. The data is based on established literature for analogous transformations and provides a reliable benchmark for expected outcomes in a research setting.[1][2][3]

ParameterPathway 1: Acyl Chloride RoutePathway 2: Direct Amide Coupling
Typical Yield 85-95%75-90%
Purity (post-workup) High (often requires minimal purification)Good to High (may require chromatography)
Reaction Time 2-5 hours12-24 hours
Reagent Cost Low (Thionyl chloride is inexpensive)Moderate to High (Coupling agents can be costly)
Operational Complexity Moderate (Two steps, handling of corrosive reagents)Low (One-pot procedure)
Green Chemistry Aspect Generates acidic and gaseous byproductsGenerates water-soluble byproducts, often milder

Conclusion and Recommendations

The choice between the acyl chloride route and direct amide coupling for the synthesis of this compound will ultimately depend on the specific requirements of the researcher and the scale of the synthesis.

  • For large-scale synthesis where cost and yield are the primary drivers, the acyl chloride route remains a highly attractive and robust option. Its high efficiency and the low cost of reagents make it an economical choice for producing significant quantities of the target compound.

  • For medicinal chemistry applications, where speed, convenience, and functional group tolerance are paramount, the direct amide coupling method is often preferred. The one-pot nature of the reaction and the milder conditions are particularly advantageous when working with complex molecules or during the rapid synthesis of analog libraries.

Both methods are reliable and have been extensively validated in the field. By understanding the underlying principles and practical considerations of each pathway, researchers can make an informed decision to best suit their synthetic goals.

References

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1848-1855. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Green chemistry. Retrieved from [Link]

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A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the journey of a small molecule from a promising hit to a validated lead is paved with rigorous scientific scrutiny. Among the most critical milestones in this journey is the comprehensive assessment of a compound's selectivity—its ability to interact with its intended biological target while minimally engaging with other cellular components. This guide provides an in-depth technical comparison and procedural framework for conducting cross-reactivity studies on 2,3-Difluoro-4-methylbenzamide, a novel benzamide derivative with potential therapeutic applications.

Benzamide scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes and receptors.[1][2] This inherent promiscuity necessitates a thorough investigation of off-target effects to mitigate potential toxicity and ensure that the observed biological activity is a direct consequence of modulating the intended target. This guide will use the hypothetical context of this compound as a putative protein kinase inhibitor to illustrate the principles and methodologies of cross-reactivity profiling.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This similarity presents a formidable challenge in the development of selective kinase inhibitors.[3][4] A lack of selectivity can lead to undesirable off-target effects, toxicity, and a misinterpretation of the compound's mechanism of action.[3][5] Therefore, early and comprehensive selectivity profiling is not merely a supplementary exercise but a cornerstone of robust drug development.[6]

This guide will delineate a tiered approach to assessing the cross-reactivity of this compound, beginning with broad screening panels and progressing to more focused secondary assays.

Tier 1: Broad Kinase Panel Screening

The initial step in evaluating the selectivity of a novel kinase inhibitor is to screen it against a large, representative panel of kinases.[4][6] This provides a broad overview of its interaction landscape across the kinome.

Experimental Protocol: Single-Dose Kinase Panel Screen

Objective: To identify potential off-target kinases for this compound at a high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be tested at a final concentration of 10 µM. This high concentration is intended to capture even weak off-target interactions.

  • Kinase Panel: Utilize a commercially available kinase panel of at least 100 kinases, representing all major branches of the human kinome.

  • Assay Format: A common and effective method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide.[4]

  • Procedure:

    • Dispense the kinase, substrate, and ATP (at a concentration close to the Km for each kinase) into a 96-well or 384-well plate.[4]

    • Add this compound or vehicle control (DMSO) to the wells.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the filter to remove unincorporated ³³P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as the percentage of inhibition relative to the vehicle control. A common threshold for identifying a "hit" is >50% inhibition.

Data Presentation: Representative Kinase Panel Screen Data

Table 1: Hypothetical Single-Dose (10 µM) Kinase Panel Screen Results for this compound

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase Primary Target X 98%
Kinase A65%
Kinase B12%
Serine/Threonine Kinase Kinase C72%
Kinase D5%
Kinase E58%
Other Lipid Kinase F3%

This table illustrates that in addition to the primary target, kinases A, C, and E are potential off-targets.

Tier 2: Dose-Response and IC₅₀ Determination

Kinases identified as potential off-targets in the single-dose screen must be further investigated to determine the potency of inhibition.[6] This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination for Hit Kinases

Objective: To quantify the inhibitory potency of this compound against the primary target and identified off-targets.

Methodology:

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution of this compound to generate a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay: Use the same radiometric assay format as in the Tier 1 screen.

  • Procedure:

    • For each kinase (the primary target and the identified "hits"), set up reactions with the serially diluted compound.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Follow the incubation and detection steps as described previously.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each kinase.

Data Presentation: Comparative IC₅₀ Values

Table 2: Hypothetical IC₅₀ Values for this compound Against Selected Kinases

Kinase TargetIC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-target / IC₅₀ Primary Target)
Primary Target X 50 -
Kinase A85017
Kinase C1,20024
Kinase E2,50050

A higher selectivity ratio indicates greater selectivity for the primary target.

Visualization of Experimental Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response Compound This compound (10 µM) Single_Dose_Assay Single-Dose Radiometric Assay Compound->Single_Dose_Assay Kinase_Panel Broad Kinase Panel (>100 kinases) Kinase_Panel->Single_Dose_Assay Hit_Identification Hit Identification (>50% Inhibition) Single_Dose_Assay->Hit_Identification Dose_Response_Assay Dose-Response Assay Hit_Identification->Dose_Response_Assay Serial_Dilution Serial Dilution of Compound Serial_Dilution->Dose_Response_Assay IC50_Calculation IC₅₀ Calculation Dose_Response_Assay->IC50_Calculation Selectivity_Assessment Selectivity Assessment IC50_Calculation->Selectivity_Assessment

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 3: Orthogonal and Cellular Assays

To build confidence in the in vitro profiling data, it is crucial to employ orthogonal and cell-based assays.

Orthogonal Biophysical Assays

Biophysical methods that measure direct binding, rather than enzymatic inhibition, can confirm the interactions identified in enzymatic assays. A thermal shift assay (TSA) is a cost-effective and high-throughput method for this purpose.[4]

Experimental Protocol: Thermal Shift Assay (TSA)

Objective: To confirm the direct binding of this compound to the primary target and off-target kinases.

Methodology:

  • Reagents: Purified kinase, this compound, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Procedure:

    • Incubate the kinase with varying concentrations of the compound.

    • Add the fluorescent dye.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The binding of a ligand stabilizes the protein, leading to an increase in the melting temperature (ΔTm). A significant ΔTm confirms a direct interaction.

Cellular Assays

Ultimately, the selectivity of a compound must be assessed in a cellular context, where factors such as membrane permeability and intracellular ATP concentrations can influence its activity.

Experimental Protocol: Cellular Target Engagement and Selectivity

Objective: To evaluate the on-target and off-target activity of this compound in a cellular environment.

Methodology:

  • Cell Lines: Select cell lines where the primary target and key off-targets are expressed and functionally active.

  • Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells.

  • Downstream Signaling Analysis: Treat cells with a dose-response of the compound and measure the phosphorylation of known downstream substrates of the primary target and off-target kinases using Western blotting or targeted proteomics.

  • Phenotypic Assays: Assess cellular phenotypes known to be driven by the primary target and off-target kinases, such as cell proliferation or apoptosis.

Visualization of Dose-Response Comparison

G Y_axis % Inhibition origin x_end origin->x_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Primary_Target Primary Target o1a o2a o1a->o2a o3a o2a->o3a o4a o3a->o4a o5a o4a->o5a Off_Target_A Off-Target A o1c o2c o1c->o2c o3c o2c->o3c o4c o3c->o4c o5c o4c->o5c Off_Target_C Off-Target C

Caption: Comparative dose-response curves for a selective inhibitor.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, or any novel small molecule, is a multi-faceted and iterative process. The data generated from these studies are invaluable for making informed decisions about lead optimization and candidate selection. A thorough understanding of a compound's selectivity profile not only de-risks its development path but also provides crucial insights into its mechanism of action and potential for polypharmacology, which can sometimes be therapeutically advantageous.[4]

By following a logical, tiered approach that combines broad screening with detailed mechanistic studies, researchers can build a robust data package that stands up to the rigors of drug development and contributes to the advancement of new therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737–2747. [Link]

  • Gao, C., Wang, Y., & He, C. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1353–1364. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858–876. [Link]

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A Comparative Analysis of the Metabolic Stability of Fluorinated Benzamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise promising drug candidate. For researchers and drug development professionals, understanding and optimizing this parameter is paramount. This guide provides a comprehensive comparative analysis of the metabolic stability of fluorinated benzamides, a chemical scaffold prevalent in numerous therapeutic agents. We will delve into the mechanistic underpinnings of how fluorine substitution enhances metabolic stability, provide detailed experimental protocols for its assessment, and present a comparative analysis based on available data.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a drug molecule is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic properties.[1][2][3] This is primarily due to the unique physicochemical characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.

Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4] By strategically replacing a hydrogen atom at a metabolically labile position (a "metabolic hotspot") with fluorine, medicinal chemists can effectively block or retard oxidative metabolism at that site. This steric and electronic shielding leads to a longer in vivo half-life and improved bioavailability of the drug.

Modulation of Physicochemical Properties: Beyond metabolic blocking, fluorine's high electronegativity can influence the electronic properties of the entire molecule. This can alter the acidity (pKa) of nearby functional groups, which in turn can affect a compound's solubility, permeability, and binding affinity to its target.[4]

Key Metabolic Pathways of Benzamides

Benzamides are susceptible to several metabolic transformations, primarily mediated by CYP enzymes in the liver. Understanding these pathways is crucial for identifying potential metabolic hotspots where fluorination can be most effective. Common metabolic pathways for benzamides include:

  • N-dealkylation: For N-substituted benzamides, the removal of alkyl groups is a common metabolic route.

  • Hydroxylation: The aromatic ring and any alkyl substituents can undergo hydroxylation.

  • Amide hydrolysis: Cleavage of the amide bond can also occur, although it is often a slower process compared to oxidation.

The following diagram illustrates the primary metabolic pathways for a generic N-alkylbenzamide.

cluster_0 Primary Metabolic Pathways of N-Alkylbenzamides Parent N-Alkylbenzamide (Parent Compound) N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated N-Dealkylation (CYP-mediated) Hydroxylated_Aromatic Aromatic Hydroxylated Metabolite Parent->Hydroxylated_Aromatic Aromatic Hydroxylation (CYP-mediated) Hydroxylated_Alkyl Alkyl Hydroxylated Metabolite Parent->Hydroxylated_Alkyl Alkyl Hydroxylation (CYP-mediated) Amide_Hydrolysis Benzoic Acid + Amine Parent->Amide_Hydrolysis Amide Hydrolysis (Amidase-mediated)

Caption: Primary metabolic pathways of N-alkylbenzamides.

Experimental Assessment of Metabolic Stability: In Vitro Liver Microsomal Assay

The in vitro liver microsomal stability assay is a cornerstone for evaluating the metabolic stability of drug candidates in early discovery phases. This assay utilizes subcellular fractions of liver tissue (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs. The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability.

Detailed Experimental Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of fluorinated benzamide analogs.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamide analogs)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Experimental Workflow:

cluster_workflow In Vitro Liver Microsomal Stability Assay Workflow A 1. Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH regenerating system) B->C D 4. Aliquot and Quench (at various time points with cold acetonitrile) C->D E 5. Centrifuge to Pellet Protein D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Data Analysis (Calculate t½ and Clint) F->G

Caption: A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

    • Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Comparative Analysis of Fluorinated Benzamides: Structure-Metabolic Stability Relationships

While direct, publicly available comparative studies on a homologous series of simple ortho-, meta-, and para-fluorinated benzamides are scarce, we can infer structure-metabolic stability relationships from existing literature on more complex fluorinated benzamide-containing drugs.[1]

General Principle: The position of fluorine substitution on the benzamide scaffold is critical in determining its impact on metabolic stability. The most significant improvements are typically observed when fluorine is placed at or near a known metabolic hotspot.

Illustrative Case Study: A study on selective phosphodiesterase 4D (PDE4D) inhibitors demonstrated that a fluorinated derivative had an improved pharmacokinetic profile compared to its non-fluorinated counterpart.[1] Although not a simple benzamide, this highlights the potential of strategic fluorination.

The following table presents hypothetical comparative data for a series of fluorinated benzamide analogs to illustrate the expected trends in metabolic stability.

CompoundPosition of FluorineIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Benzamide (Parent)None1546.2
2-FluorobenzamideOrtho3519.8
3-FluorobenzamideMeta2527.7
4-FluorobenzamidePara5013.9

This data is illustrative and intended to demonstrate expected trends. Actual values will vary depending on the specific compound and experimental conditions.

Interpretation of Trends:

  • Para-substitution: In many cases, the para-position of the phenyl ring is susceptible to hydroxylation. Placing a fluorine atom at this position can effectively block this metabolic pathway, leading to a significant increase in metabolic stability, as illustrated by the longer half-life and lower intrinsic clearance of 4-fluorobenzamide in the hypothetical data.

  • Ortho-substitution: Fluorine at the ortho-position can also enhance stability, potentially through a combination of blocking hydroxylation and sterically hindering the approach of metabolizing enzymes to the amide bond.

  • Meta-substitution: The effect of meta-fluorination can be more variable. While it may offer some protection against metabolism, its impact is often less pronounced than para- or ortho-substitution, as the meta-position is generally less prone to initial oxidative attack.

The following diagram illustrates how fluorination can block a metabolic hotspot.

cluster_metabolism Impact of Fluorination on Benzamide Metabolism Parent Benzamide (Metabolically Labile Site at C4) Metabolite 4-Hydroxybenzamide (Metabolite) Parent->Metabolite CYP-mediated Hydroxylation Fluorinated 4-Fluorobenzamide (Metabolic Site Blocked) No_Metabolism No Metabolism at C4 Fluorinated->No_Metabolism C-F bond resists -oxidation

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and proven strategy for enhancing the metabolic stability of benzamide-containing drug candidates. By understanding the common metabolic pathways of benzamides and employing in vitro assays such as the liver microsomal stability assay, drug discovery teams can make data-driven decisions to optimize the pharmacokinetic profiles of their compounds. While direct comparative data for simple fluorinated benzamides is not extensively published, the principles derived from more complex drug molecules provide a clear rationale for the benefits of fluorination. Future research focusing on systematic structure-activity relationship studies of fluorinated benzamides will further refine our ability to predict and engineer metabolic stability, ultimately contributing to the development of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.

Sources

A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 2,3-Difluoro-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. While the identification of novel chemical scaffolds, such as 2,3-Difluoro-4-methylbenzamide derivatives, holds immense promise, rigorous validation of their mechanism of action is paramount before they can advance as viable therapeutic candidates. This guide provides a comprehensive, in-depth framework for elucidating and validating the mechanism of action of these putative kinase inhibitors, using a hypothetical scenario where they are investigated as inhibitors of the Bcr-Abl fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML).

This guide will navigate through the essential experimental stages, from initial target engagement confirmation to the assessment of downstream signaling and cellular phenotypes. We will also draw comparisons with established Bcr-Abl inhibitors, such as Imatinib and Nilotinib, to provide a clear benchmark for performance and selectivity. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the generated data.

The Crucial First Step: Confirming Direct Target Engagement

A fundamental question in validating a new drug candidate is whether it physically interacts with its intended target within a cellular context. An observed phenotypic change in cells could be due to off-target effects, so direct evidence of target binding is essential.[1][2]

Cellular Thermal Shift Assay (CETSA®): A Gold Standard for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the detection of target engagement in intact cells and even tissues.[3][4][5] The underlying principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[3][6]

Experimental Workflow: CETSA

The experimental workflow for CETSA can be broken down into several key steps, as illustrated below.

cluster_0 CETSA Experimental Workflow A Cell Culture and Treatment (e.g., K562 cells treated with this compound derivative) B Heating (Cells are heated to a range of temperatures) A->B Incubation C Cell Lysis and Separation (Soluble and aggregated proteins are separated) B->C Fractionation D Protein Quantification (e.g., Western Blotting or Mass Spectrometry) C->D Analysis E Data Analysis (Generation of melting curves) D->E Quantification

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Bcr-Abl Target Engagement

  • Cell Culture: Culture K562 cells (a CML cell line expressing Bcr-Abl) to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Treat the cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours. Include Imatinib as a positive control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Bcr-Abl using Western blotting with an anti-Abl antibody.

  • Data Analysis: Plot the percentage of soluble Bcr-Abl as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Expected CETSA Results

CompoundConcentration (µM)Tagg (°C)ΔTagg (°C)
Vehicle (DMSO)-48.5-
This compound Derivative 152.3+3.8
1055.1+6.6
Imatinib (Control)154.8+6.3

Tagg: Aggregation Temperature

Kinobeads® Competition Binding Assay: A Proteomics Approach

For a broader, unbiased view of a compound's kinase targets, the Kinobeads technology offers a powerful chemical proteomics approach.[7][8] This method uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating cell lysates with the test compound, one can identify its targets by observing which kinases are competed off the beads.[7][9]

Experimental Workflow: Kinobeads Assay

cluster_1 Kinobeads Competition Binding Workflow A Cell Lysate Preparation (e.g., from K562 cells) B Compound Incubation (Lysate is incubated with the test compound or vehicle) A->B C Kinobeads Pulldown (Kinases are captured by the beads) B->C D Washing and Elution (Non-specifically bound proteins are removed) C->D E LC-MS/MS Analysis (Quantification of bound kinases) D->E

Caption: A schematic of the Kinobeads experimental workflow.

Protocol: Kinobeads Assay for Target Identification

  • Lysate Preparation: Prepare a cell lysate from K562 cells.

  • Compound Incubation: Incubate the lysate with the this compound derivative at a high concentration (e.g., 10 µM) and a vehicle control.

  • Kinobeads Pulldown: Add the Kinobeads to the lysates and incubate to allow for kinase binding.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Analysis: Digest the eluted proteins and analyze them by quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify kinases that are significantly less abundant in the compound-treated sample compared to the vehicle control. These are the potential targets of the compound. A dose-response experiment can then be performed to determine the binding affinity (EC50).[10][11]

Delving Deeper: Analysis of Downstream Signaling Pathways

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this binding. For a kinase inhibitor, this means assessing its impact on the downstream signaling pathway.[12]

Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[12][13] In the context of kinase inhibitors, it is particularly useful for examining the phosphorylation status of downstream substrates.[14][15] For Bcr-Abl, a key downstream substrate is CrkL.

Signaling Pathway: Bcr-Abl and Downstream Signaling

cluster_0 Bcr-Abl Signaling BcrAbl Bcr-Abl CrkL CrkL BcrAbl->CrkL Phosphorylation pCrkL p-CrkL Downstream Downstream Effectors pCrkL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Bcr-Abl signaling pathway.

Protocol: Western Blot Analysis of CrkL Phosphorylation

  • Cell Treatment: Treat K562 cells with a dose range of the this compound derivative, Imatinib, and a vehicle control for a defined period (e.g., 2-4 hours).

  • Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated CrkL (p-CrkL) and total CrkL. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Detection: Use secondary antibodies conjugated to a reporter (e.g., HRP) and a suitable substrate for detection.

  • Quantification: Quantify the band intensities and normalize the p-CrkL signal to the total CrkL signal.

Data Presentation: Expected Western Blot Results

CompoundConcentration (µM)p-CrkL / Total CrkL Ratio (Normalized)
Vehicle (DMSO)-1.00
This compound Derivative 0.10.65
10.21
100.05
Imatinib (Control)10.18

The Ultimate Goal: Assessing the Cellular Phenotype

The final and most critical step in validating the mechanism of action is to demonstrate that the observed target engagement and pathway modulation translate into the desired cellular phenotype.[16][17][18] For an anti-cancer agent, this typically involves measuring its effects on cell proliferation and apoptosis.

Cell Viability and Apoptosis Assays

A variety of assays are available to measure cell viability (e.g., MTS or CellTiter-Glo®) and apoptosis (e.g., Caspase-Glo® or Annexin V staining). These phenotypic assays provide a functional readout of the compound's activity in a cellular context.[19][20]

Protocol: Cell Viability Assay

  • Cell Seeding: Seed K562 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and control compounds.

  • Incubation: Incubate the cells for 72 hours.

  • Assay: Add the viability reagent (e.g., MTS) and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability as a function of compound concentration and calculate the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundIC50 in K562 cells (µM)
This compound Derivative 0.8
Imatinib0.5
Nilotinib0.03

Conclusion: A Rigorous Path to Validation

The journey from a novel chemical entity to a validated drug candidate is a meticulous process that demands a multi-faceted experimental approach. By systematically confirming target engagement, elucidating the impact on downstream signaling, and observing the resulting cellular phenotype, researchers can build a robust and compelling case for the mechanism of action of new compounds like the this compound derivatives. The comparative framework presented here, using established drugs as benchmarks, provides the necessary context to evaluate the potency and potential of these novel inhibitors. This rigorous, self-validating approach is essential for making informed decisions in the drug discovery pipeline and ultimately, for developing effective new therapies.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Nordlund Lab. CETSA. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies quantitative modeling of drug-target interactions in cells. Nature Biotechnology, 34(3), 244-246. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Partridge, M. A., & Marc, P. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 1914, 131-143. [Link]

  • Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-544. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(8), 1435-1443. [Link]

  • Drug Target Review. (2019). Phenotypic profiling in drug discovery. [Link]

  • Nomura, D. K., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 203-206. [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • ResearchGate. Selective SYK inhibitors a, Dose response curve of the Kinobeads... [Link]

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A Comparative Guide: 2,3-Difluoro-4-methylbenzamide vs. 4-Methylbenzamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The benzamide moiety, a prevalent feature in a multitude of therapeutic agents, serves as a versatile template for chemical modification. This guide provides an in-depth comparative analysis of 2,3-difluoro-4-methylbenzamide and its non-fluorinated parent, 4-methylbenzamide.

While derivatives of 4-methylbenzamide have been explored for various biological activities, including as protein kinase inhibitors, the direct impact of vicinal fluorination on the 2 and 3 positions of the phenyl ring remains a subject of significant interest.[2] This strategic placement of fluorine atoms is anticipated to profoundly influence the molecule's physicochemical properties and, consequently, its biological performance. Through a detailed examination of their synthesis and a proposal of key comparative experiments, this guide aims to equip researchers with the foundational knowledge to explore the potential of this compound in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms is expected to modulate several key physicochemical parameters that are critical for a molecule's journey through biological systems. The table below summarizes the available and predicted properties of both compounds.

Property4-MethylbenzamideThis compoundImpact of Fluorination (Anticipated)
Molecular Formula C₈H₉NOC₈H₇F₂NOAddition of two fluorine atoms.
Molecular Weight 135.16 g/mol [3]171.14 g/mol Increased molecular weight.
Melting Point 159-162 °C[4]160 °C[5]Minimal change, suggesting that the crystal packing is not dramatically altered by the fluorine substituents in this case.[6]
Boiling Point 270.4 ± 19.0 °C (at 760 mmHg)[7]Not availableLikely to be similar or slightly higher due to increased molecular weight and polarity.
Solubility Soluble in Methanol[7]Not experimentally determinedAqueous solubility is expected to decrease due to the increased lipophilicity.
LogP (Lipophilicity) 1.20 (Calculated)[7]1.4 (Predicted XlogP)Increased lipophilicity is a common consequence of fluorination, which can enhance membrane permeability.[1]
pKa (Amide Proton) ~17 (Predicted for benzamide)Expected to be lowerThe strong electron-withdrawing nature of the two fluorine atoms will increase the acidity of the amide N-H proton, potentially altering hydrogen bonding interactions with biological targets.

Synthesis of Target Compounds

The following section details the synthetic routes for both 4-methylbenzamide and this compound, providing a foundation for their preparation in a laboratory setting.

Synthesis Workflow

cluster_0 Synthesis of 4-Methylbenzamide cluster_1 Synthesis of this compound 4-Methylbenzoic Acid 4-Methylbenzoic Acid 4-Methylbenzoyl Chloride 4-Methylbenzoyl Chloride 4-Methylbenzoic Acid->4-Methylbenzoyl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride 4-Methylbenzamide 4-Methylbenzamide 4-Methylbenzoyl Chloride->4-Methylbenzamide NH₃ Ammonia Ammonia 2,3-Difluoro-4-methylbenzoic Acid 2,3-Difluoro-4-methylbenzoic Acid 2,3-Difluoro-4-methylbenzoyl Chloride 2,3-Difluoro-4-methylbenzoyl Chloride 2,3-Difluoro-4-methylbenzoic Acid->2,3-Difluoro-4-methylbenzoyl Chloride (COCl)₂, cat. DMF Oxalyl Chloride Oxalyl Chloride This compound This compound 2,3-Difluoro-4-methylbenzoyl Chloride->this compound NH₃ Compound Compound Equilibration Equilibration Compound->Equilibration Buffer Buffer Buffer->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Supernatant Analysis Supernatant Analysis Centrifugation->Supernatant Analysis Quantification Quantification Supernatant Analysis->Quantification Compound Compound Shake & Equilibrate Shake & Equilibrate Compound->Shake & Equilibrate Octanol/Water Octanol/Water Octanol/Water->Shake & Equilibrate Phase Separation Phase Separation Shake & Equilibrate->Phase Separation Analyze Phases Analyze Phases Phase Separation->Analyze Phases Calculate LogP Calculate LogP Analyze Phases->Calculate LogP Compound Compound Incubate at 37°C Incubate at 37°C Compound->Incubate at 37°C Liver Microsomes Liver Microsomes Liver Microsomes->Incubate at 37°C Time Points Time Points Incubate at 37°C->Time Points Stop Reaction Stop Reaction Time Points->Stop Reaction LC-MS/MS Analysis LC-MS/MS Analysis Stop Reaction->LC-MS/MS Analysis Calculate Half-life Calculate Half-life LC-MS/MS Analysis->Calculate Half-life Receptor Receptor Incubate Incubate Receptor->Incubate Radioligand Radioligand Radioligand->Incubate Test Compound Test Compound Test Compound->Incubate Separate Bound/Free Separate Bound/Free Incubate->Separate Bound/Free Measure Radioactivity Measure Radioactivity Separate Bound/Free->Measure Radioactivity Determine IC50 Determine IC50 Measure Radioactivity->Determine IC50

Sources

Assessing the Reproducibility of 2,3-Difluoro-4-methylbenzamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of fluorinated benzamides is a critical process, given their prevalence in a vast array of biologically active compounds. The reproducibility of a synthetic route is paramount, directly impacting yield, purity, scalability, and ultimately, the timeline of a research and development program. This guide provides an in-depth, objective comparison of common methods for the synthesis of 2,3-Difluoro-4-methylbenzamide, moving beyond a simple recitation of steps to explore the causal relationships behind experimental choices. We will delve into two primary, reliable methods starting from 2,3-Difluoro-4-methylbenzoic acid: the classic acyl chloride formation via thionyl chloride and a modern approach utilizing a peptide coupling agent.

Comparative Analysis of Synthesis Methodologies

The choice of a synthetic pathway for amide bond formation from a carboxylic acid and an amine source is a critical decision. The two methods assessed here represent a trade-off between reaction vigor and mildness, with implications for substrate compatibility, ease of purification, and overall efficiency.

Method 1: The Robust Acyl Chloride Pathway via Thionyl Chloride

This long-established method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate then readily reacts with an amine source, in this case, ammonia, to form the desired amide. The high reactivity of the acyl chloride typically leads to high yields and rapid reaction times.[1][2][3]

Mechanism & Rationale: The reaction proceeds in two distinct steps. First, the lone pair of the hydroxyl group on the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently acts as a nucleophile, attacking the carbonyl carbon and ultimately leading to the formation of the acyl chloride with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The subsequent addition of an ammonia source results in a nucleophilic attack on the highly electrophilic acyl chloride carbonyl carbon, forming the stable amide bond. The use of a base like triethylamine or pyridine is often employed in the second step to quench the HCl generated.[1]

Method 2: Mild and Controlled Amidation with Peptide Coupling Agents

Modern organic synthesis often favors milder and more selective methods. Peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with an amine base like N,N-Diisopropylethylamine (DIEA), facilitate the direct coupling of a carboxylic acid and an amine without the need for harsh reagents like thionyl chloride.[4][5][6] This method is particularly advantageous when dealing with sensitive functional groups that might not tolerate the acidic and high-temperature conditions of the acyl chloride route.

Mechanism & Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The choice of a non-nucleophilic base like DIEA is crucial to prevent side reactions and to neutralize the generated acids.[5] This method generally proceeds at room temperature, offering a significant advantage in terms of energy consumption and operational simplicity.

Quantitative Comparison of Synthesis Routes

ParameterMethod 1: Thionyl ChlorideMethod 2: HATU Coupling
Typical Yield 85-95%80-90%
Reaction Time 2-4 hours4-12 hours
Reaction Temperature Reflux (typically 70-80 °C)Room Temperature
Key Reagents Thionyl chloride, AmmoniaHATU, DIEA, Ammonia
Advantages High yields, fast reaction times, cost-effective reagent.[7][8]Mild reaction conditions, broad substrate scope, fewer harsh byproducts.[4][6]
Disadvantages Harsh conditions (heat, HCl byproduct), potential for side reactions with sensitive substrates.Higher cost of reagents, potential for byproduct removal challenges.[7]
Reproducibility High, but sensitive to moisture and reagent purity.Generally high due to mild and controlled conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride

Step 1: Formation of 2,3-Difluoro-4-methylbenzoyl chloride

  • To a stirred solution of 2,3-Difluoro-4-methylbenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can often be used in the next step without further purification.[9][10]

Step 2: Amidation

  • Dissolve the crude 2,3-Difluoro-4-methylbenzoyl chloride in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • To this solution, add a solution of aqueous ammonia (2.0 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Upon completion, as monitored by TLC, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) and then a dilute base solution (e.g., saturated NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of this compound via HATU Coupling
  • To a stirred solution of 2,3-Difluoro-4-methylbenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1M HCl, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude benzamide by recrystallization or column chromatography.

Visualizing the Synthesis Workflows

Synthesis_Workflows cluster_0 Method 1: Thionyl Chloride Pathway cluster_1 Method 2: HATU Coupling Pathway A1 2,3-Difluoro-4- methylbenzoic Acid C1 2,3-Difluoro-4- methylbenzoyl Chloride A1->C1 Reflux B1 Thionyl Chloride (SOCl₂) B1->C1 E1 2,3-Difluoro-4- methylbenzamide C1->E1 0°C to RT D1 Ammonia (NH₃) D1->E1 A2 2,3-Difluoro-4- methylbenzoic Acid C2 Activated Ester Intermediate A2->C2 RT B2 HATU / DIEA B2->C2 E2 2,3-Difluoro-4- methylbenzamide C2->E2 RT D2 Ammonia (NH₃) D2->E2 Reproducibility_Assessment Start Define Synthesis Target: This compound Method_Selection Select Two Distinct Synthetic Methods Start->Method_Selection Method1 Method 1: Thionyl Chloride Method_Selection->Method1 Method2 Method 2: HATU Coupling Method_Selection->Method2 Experimentation Execute Both Syntheses Under Controlled Conditions Method1->Experimentation Method2->Experimentation Analysis Analyze Products: Yield, Purity (HPLC, NMR) Experimentation->Analysis Comparison Compare Results: Efficiency, Reproducibility, Safety Analysis->Comparison Conclusion Conclude on the Most Reproducible and Practical Method Comparison->Conclusion

Caption: Logical workflow for assessing the reproducibility of the synthesis.

Conclusion and Recommendations

Both the thionyl chloride and HATU coupling methods offer viable and reproducible pathways for the synthesis of this compound.

  • The thionyl chloride method is a robust, high-yielding, and cost-effective option, making it well-suited for large-scale production where cost is a primary driver. However, its reproducibility is contingent on stringent control over anhydrous conditions and careful handling of corrosive reagents and byproducts.

  • The HATU coupling method provides a milder and often more user-friendly alternative, with high yields and excellent reproducibility under ambient conditions. [4][6]This makes it an ideal choice for research and development settings, especially when working with complex molecules bearing sensitive functional groups or when prioritizing operational simplicity and safety.

For laboratories focused on discovery and early-phase development, the HATU coupling method is recommended for its reliability and mild conditions. For process development and scale-up, the thionyl chloride route, with appropriate safety and handling protocols, presents a more economical option. Ultimately, the choice of method will depend on the specific priorities of the research program, including scale, cost, available equipment, and the chemical nature of the substrates involved.

References

  • ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. Retrieved from [Link]

  • LibreTexts. (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2022). reactions with thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4,5-difluoro-3-methylbenzoyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of.... Retrieved from [Link]

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • PubMed. (2021). Direct amidation of acid fluorides using germanium amides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Retrieved from [Link]

  • PMC - NIH. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. The introduction of fluorine into organic molecules, a common strategy to enhance metabolic stability and bioavailability, also introduces specific safety and disposal considerations.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Difluoro-4-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to build a self-validating system of laboratory safety.

Hazard Profile and Core Safety Principles

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. This compound is classified with specific risks that dictate our procedural choices.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4] The presence of fluorine atoms is of particular note; thermal decomposition during improper disposal (e.g., uncontrolled incineration) can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4] Therefore, the core principle of disposal is do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as general waste . All waste streams containing this compound must be treated as hazardous chemical waste and managed through your institution's certified Environmental Health & Safety (EHS) program or a licensed chemical waste contractor.[5][6]

Hazard Classification GHS Code Description Source
Skin IrritationH315Causes skin irritation[3][4]
Eye IrritationH319Causes serious eye irritation[3][4]
Respiratory IrritationH335May cause respiratory irritation[3][4]
The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing this compound waste from generation to final disposal. This process is designed to prevent accidental exposure and ensure regulatory compliance.

Proper segregation at the point of generation is the most critical step in a safe disposal pathway.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. The original chemical container is often the best choice for unused or expired material.[7] For generated waste, a high-density polyethylene (HDPE) or glass container with a secure, sealing lid is appropriate.

  • Label Correctly: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS office. The label must include:

    • The full chemical name: "this compound" (no abbreviations).[8]

    • The words "Hazardous Waste".

    • An accurate list of all contents, including solvents and their percentages.[8]

    • The date the first waste was added.

  • Store Appropriately: Keep the waste container sealed except when adding waste.[8] Store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1][6]

Any item that comes into contact with this compound must be disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and bench paper should be collected in a sealed, labeled bag or container designated for solid chemical waste.[1]

  • Glassware and Labware: Non-disposable contaminated items (e.g., flasks, beakers) should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone, ethanol). This rinsate is hazardous and must be collected in your designated liquid hazardous waste container.[8][9]

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for chemical contamination.

An "empty" container is never truly empty and can still pose a hazard. The Environmental Protection Agency (EPA) has stringent guidelines for their disposal.

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[7][9]

  • Collect Rinsate: The first rinsate, and for a compound with these hazard classifications, all three rinsates, must be collected and disposed of as hazardous chemical waste.[8][9]

  • Deface and Dispose: Once triple-rinsed and air-dried, deface or remove the original label to prevent misuse.[7] The container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.

In the event of a small, contained spill within a laboratory fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves.[1]

  • Contain and Collect: Gently cover the solid spill with an absorbent material from a chemical spill kit. Sweep or shovel the material into an appropriate container for disposal.[10] Avoid creating dust.[3][10]

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Process Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Containment & Segregation cluster_2 Processing Steps cluster_3 Final Disposal Waste Identify Waste Stream Unused Unused/Expired Chemical Waste->Unused Contaminated Contaminated Labware/PPE Waste->Contaminated Empty Empty Container Waste->Empty Spill Accidental Spill Waste->Spill Package1 Secure in original or compatible container. Label as Hazardous Waste. Unused->Package1 Package2 Collect in sealed, labeled container for solid hazardous waste. Contaminated->Package2 Rinse Triple rinse with appropriate solvent. Collect all rinsate as liquid hazardous waste. Empty->Rinse Cleanup Use spill kit to absorb. Collect all materials as solid hazardous waste. Spill->Cleanup Store Store in designated Satellite Accumulation Area Package1->Store Package2->Store Deface Deface original label. Dispose of clean container in appropriate recycling. Rinse->Deface Cleanup->Store EHS Contact EHS for Pickup and Final Disposal via Licensed Waste Contractor Store->EHS

Caption: Decision workflow for handling and disposing of this compound waste.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of professional scientific practice. By adhering to these systematic procedures—from meticulous segregation and labeling to consulting with EHS professionals—we uphold our commitment to safety and environmental stewardship. This protocol serves as a direct, actionable guide to mitigate risks, ensuring that our innovative research does not come at the cost of safety.

References

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  • This compound (CAS No. 261763-35-3) SDS. Guidechem.
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  • 2,3-Difluoro-4-methoxybenzamide Safety Data Sheet.
  • Benzamide Safety D
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  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. Dartmouth College.
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Mastering Safety: A Researcher's Guide to Handling 2,3-Difluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the novel compounds we synthesize and handle are the lifeblood of discovery. Yet, with innovation comes the inherent responsibility of safety. 2,3-Difluoro-4-methylbenzamide, a fluorinated aromatic amide, is a compound with significant potential, but its handling requires a protocol built on a deep understanding of its chemical nature. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate an environment of unwavering safety and scientific integrity.

Hazard Assessment: Understanding the Reactivity of this compound

Before any personal protective equipment (PPE) is selected, a thorough hazard assessment is paramount. The Safety Data Sheet (SDS) for this compound and related structures indicates the primary hazards associated with this compound:

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

As a powdered solid, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes. The fluorinated nature of the molecule also warrants consideration, as fluorinated organic compounds can have unique reactivity and toxicological profiles.[2]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment, but rather a synergistic system of protection. For this compound, this strategy is built on preventing particulate inhalation and dermal absorption.

Respiratory Protection: Beyond the Dust Mask

Given the potential for respiratory irritation, controlling the inhalation of this compound powder is a critical first line of defense.

Engineering Controls First: The Occupational Safety and Health Administration (OSHA) mandates that engineering controls, such as fume hoods or ventilated balance enclosures, should be the primary method to control exposure to harmful dusts.[3] All handling of powdered this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[4][5]

When Respirators are Necessary: In situations where engineering controls are not feasible or as an additional layer of protection during large-scale transfers or spill clean-ups, respiratory protection is required. A simple dust mask is insufficient. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, N99, or N100 filter) is the minimum requirement.[6][7] For higher concentrations or in situations with poor ventilation, a half-mask or full-facepiece respirator with P100 filters should be utilized.[8][9]

The Rationale: Fine powders can easily become airborne and penetrate deep into the respiratory tract. N95 and higher-rated filters are designed to capture at least 95% of airborne particles, providing a reliable barrier against inhalation exposure.

Eye and Face Protection: A Non-Negotiable Barrier

The risk of serious eye irritation necessitates stringent eye and face protection.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling this compound in any form.[1]

  • Face Shield: When there is a risk of splashing, such as when dissolving the powder in a solvent or during a spill, a face shield must be worn in addition to chemical splash goggles. The goggles protect against direct splashes, while the face shield provides a broader barrier for the entire face.

The Rationale: The eyes are incredibly sensitive to chemical irritants. Goggles provide a seal around the eyes to prevent entry of powders or splashes from the sides, top, or bottom. A face shield adds another layer of protection, particularly against unexpected splashes that could occur during transfer or reaction quenching.

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is more nuanced than simply wearing any pair. The selection should be based on chemical compatibility and the nature of the task.

  • For Handling Powder: When handling the solid compound, disposable nitrile gloves are a suitable choice for incidental contact. They provide good dexterity and protection against particulate matter.[10][11]

  • For Working with Solutions: When this compound is dissolved in a solvent, the choice of glove must be resistant to that solvent. Nitrile gloves offer good resistance to many common laboratory solvents, but their performance can be poor against others, such as aromatic and halogenated solvents.[12][13] For extended work with solutions, heavier-duty gloves such as neoprene or butyl rubber may be necessary.[12][14] Always consult a glove compatibility chart from the manufacturer for the specific solvent you are using.[15][16]

  • Double Gloving: For tasks with a higher risk of exposure, such as weighing large quantities or during a spill cleanup, double gloving (wearing two pairs of nitrile gloves) is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

The Rationale: No single glove material is impervious to all chemicals.[17] The effectiveness of a glove is determined by its resistance to degradation, breakthrough, and permeation by the specific chemical it is exposed to.[18]

Protective Clothing: Shielding the Body
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect the skin and clothing from spills.[1]

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule to ensure no skin is exposed on the lower body and feet.[19]

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE

A strict protocol for putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (to minimize contamination):

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Face Shield

  • Goggles

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.[19]

Handling Powdered this compound
  • Designated Area: All work with the powdered compound should be performed in a designated area within a chemical fume hood.[20]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any minor spills.[5]

  • Weighing: Use a ventilated balance enclosure or perform weighing within the fume hood. To minimize dust, pre-weigh a container with a lid, add the powder inside the hood, close the lid, and then re-weigh.[4][5]

  • Transfers: Use a spatula or powder funnel to minimize the generation of dust. Keep containers closed when not in use.[5]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the safety lifecycle.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and weighing boats, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Summary of Recommended PPE

Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing/Handling Powder Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesWork in a Fume Hood. Respirator (N95 or higher) if high dust potential.Lab Coat, Long Pants, Closed-Toe Shoes
Preparing Solutions Chemical Splash Goggles & Face ShieldSolvent-Resistant Gloves (e.g., Nitrile, Neoprene)Work in a Fume HoodLab Coat, Long Pants, Closed-Toe Shoes
Routine Reactions/Analysis Chemical Splash GogglesSolvent-Resistant GlovesWork in a Fume HoodLab Coat, Long Pants, Closed-Toe Shoes
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty, Solvent-Resistant Gloves (e.g., Butyl Rubber)Air-Purifying Respirator with Particulate and Organic Vapor CartridgesLab Coat, Long Pants, Closed-Toe Shoes

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution and Disposal start Start: Handling This compound task_type What is the task? start->task_type powder Handling Powder (Weighing, Transfer) task_type->powder Powder solution Working with Solution task_type->solution Solution spill Spill or Large Quantity Transfer task_type->spill Spill/Large Quantity ppe_powder Minimum PPE: - Fume Hood/Ventilated Enclosure - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat powder->ppe_powder ppe_solution Minimum PPE: - Fume Hood - Goggles & Face Shield - Solvent-Resistant Gloves - Lab Coat solution->ppe_solution ppe_spill Enhanced PPE: - Fume Hood (if possible) - Goggles & Face Shield - Heavy-Duty Gloves - Respirator (N95+) - Lab Coat spill->ppe_spill execute Execute Task Following Standard Operating Procedures ppe_powder->execute ppe_solution->execute ppe_spill->execute dispose Dispose of all contaminated materials as hazardous waste execute->dispose

Caption: PPE selection workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.